molecular formula C23H32O3 B3025973 14-Anhydrodigitoxigenin CAS No. 4321-20-4

14-Anhydrodigitoxigenin

Katalognummer: B3025973
CAS-Nummer: 4321-20-4
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: FXWZKNUSMJAEKJ-HHALRHBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3beta-Hydroxy-5beta-carda-14,20(22)-dienolide is a cardenolide steroid of significant interest in natural product and pharmacological research. This compound is structurally related to various bioactive cardenolides isolated from medicinal plants such as Nerium oleander . Cardenolides are a class of steroids characterized by a five-membered unsaturated lactone ring at the C17 position, and they are widely studied for their potent biological activities. Research on closely related analogs indicates potential applications in neuroscience, as some cardenolides have demonstrated central nervous system (CNS) depressant activity in biological models . The core cardenolide skeleton serves as a crucial precursor for investigating structure-activity relationships (SAR) and for the semi-synthesis of more complex cardiac glycosides . As a high-purity reference standard, 3beta-Hydroxy-5beta-carda-14,20(22)-dienolide is an essential tool for researchers exploring the biochemistry, mechanism of action, and therapeutic potential of this important class of natural products. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWZKNUSMJAEKJ-HHALRHBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268729
Record name (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-20-4
Record name (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4321-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 14-Anhydrodigitoxigenin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds known for their effects on cardiac muscle. As a derivative of digitoxigenin, it shares the core steroidal structure but is distinguished by the absence of a hydroxyl group at the 14th position, resulting in a double bond within the C/D ring fusion. This structural modification significantly influences its biological activity, primarily as an inhibitor of the Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a detailed summary of its quantitative data, experimental protocols for relevant assays, and a visualization of the key signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a C23 steroid derivative with the systematic IUPAC name (5β)-3β-hydroxy-carda-14,20(22)-dienolide. Its chemical structure is characterized by a steroid nucleus with a cis-fusion between the A/B and C/D rings, a β-oriented hydroxyl group at the C-3 position, and an unsaturated butyrolactone ring attached at the C-17 position. The key distinguishing feature is the double bond between C-14 and C-15, resulting from the formal dehydration of digitoxigenin.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₃H₃₂O₃[1][2]
Molecular Weight 356.5 g/mol [1][2]
CAS Number 4321-20-4[1]
Appearance Crystalline solid
Melting Point 186 - 188 °C
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml
Purity ≥98%
SMILES O[C@H]1CC[C@@]2(C)--INVALID-LINK--([H])C1
InChI InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1

Synthesis and Isolation

While this compound can be found as a natural product, it is often prepared semi-synthetically from more abundant cardiac glycosides like digitoxigenin. The primary transformation involves the dehydration of the 14β-hydroxyl group of digitoxigenin.

General Synthesis Protocol: Dehydration of Digitoxigenin

A common method for the synthesis of this compound involves the acid-catalyzed dehydration of digitoxigenin.

Experimental Protocol:

  • Dissolution: Dissolve digitoxigenin in a suitable organic solvent such as acetic acid or a mixture of methanol and sulfuric acid.

  • Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.

  • Reaction: Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or chloroform.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Biological Activity and Mechanism of Action

The primary biological target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells.

Inhibition of Na+/K+-ATPase

This compound binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction.

One study reported that this compound at a concentration of 10 µM reduces the activity of guinea pig heart Na+/K+-ATPase by 15%.

Anticancer Activity

Recent research has focused on the potential of cardiac glycosides as anticancer agents. The inhibition of Na+/K+-ATPase by these compounds can trigger a cascade of downstream signaling events that can lead to apoptosis and inhibition of cell proliferation in cancer cells. While specific data for this compound is limited, studies on the parent compound, digitoxigenin, and its derivatives have shown potent anticancer activity against various cancer cell lines. For instance, digitoxin has demonstrated IC50 values in the nanomolar range against renal, breast, and melanoma cancer cell lines.

Table 2: Reported Anticancer Activities of Related Cardenolides

CompoundCell LineIC₅₀ ValueReference(s)
DigitoxinTK-10 (renal adenocarcinoma)3 - 33 nM
DigitoxinMCF-7 (breast adenocarcinoma)3 - 33 nM
DigitoxinUACC-62 (melanoma)3 - 33 nM
DigitoxinK-562 (leukemia)6.4 ± 0.4 nM
Digitoxigenin neoglycoside (Dg18)A549 (lung adenocarcinoma)10 ± 1 nM
Digitoxigenin neoglycoside (Dg12)A549 (lung adenocarcinoma)1600 ± 400 nM

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds on Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • ATP solution (100 mM)

  • Malachite Green Reagent for phosphate detection

  • This compound stock solution in DMSO

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • Add the diluted compound and the Na+/K+-ATPase enzyme solution to the wells of a microplate. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathway

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound initiates a complex signaling cascade that goes beyond simple ion gradient disruption. This can lead to the activation of various downstream pathways, including the Src kinase and the Ras/Raf/MEK/ERK signaling cascade, which are crucial in regulating cell growth, proliferation, and survival.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activation GeneExpression GeneExpression TranscriptionFactors->GeneExpression Modulation Anhydrodigitoxigenin This compound Anhydrodigitoxigenin->NKA Inhibition CellResponse Cell Proliferation, Survival, Apoptosis GeneExpression->CellResponse Leads to

Caption: Signaling pathway initiated by this compound.

Conclusion

This compound is a significant cardenolide with well-defined chemical properties and a primary mechanism of action centered on the inhibition of Na+/K+-ATPase. This activity not only explains its cardiotonic effects but also forms the basis for its emerging potential as an anticancer agent. The provided technical information, including physicochemical data, synthesis outlines, and detailed experimental protocols, offers a solid foundation for further research and development of this compound. The elucidation of its impact on downstream signaling pathways, such as the Src-ERK cascade, opens new avenues for therapeutic applications and warrants deeper investigation. This guide serves as a comprehensive resource to facilitate and inspire future studies into the pharmacological potential of this compound.

References

The Core Mechanism of Action of 14-Anhydrodigitoxigenin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a derivative of digitoxigenin, which is the aglycone of the cardiac glycoside digitoxin. While cardiac glycosides have a long history in the treatment of heart failure, there is a growing body of evidence suggesting their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling effects, and its potential as a therapeutic agent. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related digitoxigenin derivatives to provide a comprehensive understanding of its probable mechanism of action.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. An early study indicated that this compound reduces the activity of guinea pig heart Na+/K+-ATPase by 15% at a concentration of 10 µM[1]. The alteration at the C14 position, an anhydro bridge, is known to significantly impact the cardiac activity of these glycosides, suggesting a critical role in its interaction with Na+/K+-ATPase.

Downstream Consequences of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound triggers a cascade of downstream events:

  • Increased Intracellular Sodium: The immediate consequence of Na+/K+-ATPase inhibition is an increase in the intracellular concentration of Na+ ions.

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX), a membrane protein that normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient across the membrane leads to a decrease in Ca2+ efflux and can even reverse the direction of the exchanger, causing an influx of Ca2+. This results in a significant increase in the intracellular Ca2+ concentration.

  • Induction of Apoptosis: The sustained elevation of intracellular Ca2+ is a key trigger for apoptosis, or programmed cell death. This occurs through the activation of various Ca2+-dependent signaling pathways and the induction of mitochondrial stress.

Signaling Pathways Activated by this compound

The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling pathways that can lead to apoptosis in cancer cells.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Na_in [Na+]i ↑ Na+/K+-ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Increases Ca2+_channel Ca2+ Channel Na_in->NCX Alters Mito_Stress Mitochondrial Stress Ca_in->Mito_Stress Induces ROS ROS ↑ Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mito_Stress->ROS Generates Mito_Stress->Caspase_Activation Releases Cytochrome c

Figure 1: Signaling pathway of Na+/K+-ATPase inhibition.

Potential as an Anti-Cancer Agent

The ability of cardiac glycosides to induce apoptosis in cancer cells has led to significant interest in their development as anti-cancer therapeutics. While specific data for this compound is limited, studies on related digitoxigenin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Quantitative Data on Related Digitoxigenin Derivatives
CompoundCell LineCancer TypeIC50Reference
Digitoxigenin-α-L-rhamno-pyranosideHeLaCervical Cancer35.2 ± 1.6 nM[2]
Digitoxigenin-α-L-amiceto-pyranosideHeLaCervical Cancer38.7 ± 1.3 nM[2]
AMANTADIG (a digitoxigenin derivative)DU145Prostate CancerNot specified, but showed strong synergism with docetaxel[1]
AMANTADIG (a digitoxigenin derivative)PC-3Prostate CancerNot specified, but showed strong synergism with docetaxel[1]

These data suggest that modifications to the digitoxigenin core can result in compounds with significant and selective anti-cancer activity.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound or other test compounds

  • Malachite Green reagent for Pi detection

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 50 µL of the Na+/K+-ATPase enzyme preparation to each well of a 96-well plate.

  • Add 25 µL of the test compound dilutions to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

ATPase_Assay_Workflow Prepare_Reagents Prepare Reagents: - Enzyme - Buffer - ATP - Test Compound Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Add_Enzyme Add Enzyme to 96-well Plate Prepare_Reagents->Add_Enzyme Add_Compound Add Test Compound to Wells Serial_Dilution->Add_Compound Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Start_Reaction Add ATP to Initiate Reaction Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Malachite Green to Stop Reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Results

Figure 2: Workflow for Na+/K+-ATPase activity assay.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, LNCaP)

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator and microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells treated with the test compound

  • Fixation and permeabilization buffers

  • TdT reaction mix (containing TdT enzyme and BrdUTP)

  • Antibody against BrdU conjugated to a fluorescent dye

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with the test compound.

  • Fix and permeabilize the cells.

  • Incubate the cells with the TdT reaction mix to label the fragmented DNA.

  • Incubate with the fluorescently labeled anti-BrdU antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the apoptotic cells using a fluorescence microscope.

Conclusion

This compound, as a derivative of digitoxigenin, holds promise as a potential therapeutic agent, particularly in the context of cancer. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and the subsequent induction of apoptosis. While direct quantitative data for this specific compound is currently limited, the potent anti-cancer effects of related digitoxigenin derivatives underscore the therapeutic potential of this class of molecules. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its efficacy in preclinical cancer models. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

An In-depth Technical Guide to the Synthesis of 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin is a key derivative of digitoxigenin, a cardiac glycoside with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical transformation: the dehydration of digitoxigenin. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data. The information is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-derived compounds, have long been a cornerstone in the treatment of various heart conditions. Digitoxigenin, the aglycone of digitoxin, is a prominent member of this family and serves as a versatile starting material for the synthesis of numerous derivatives with modified biological activities. Among these, this compound is a significant analog, characterized by the introduction of a double bond between carbons 14 and 15 through the elimination of the hydroxyl group at the C14 position. This structural modification is of considerable interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents with potentially altered toxicity and pharmacodynamic profiles.

This guide focuses on the chemical synthesis of this compound from its readily available precursor, digitoxigenin. The core of this process is a dehydration reaction, a fundamental transformation in organic chemistry.

Synthesis Pathway

The primary pathway for the synthesis of this compound involves the acid-catalyzed or reagent-mediated dehydration of digitoxigenin. The tertiary hydroxyl group at the C14 position is susceptible to elimination under appropriate conditions, leading to the formation of a carbon-carbon double bond.

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in a suitable solvent, such as pyridine. Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction and can also facilitate the reaction as a catalyst. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes elimination to yield the desired alkene.

The overall transformation can be depicted as follows:

Synthesis_Pathway Digitoxigenin Digitoxigenin Intermediate Chlorosulfite Intermediate Digitoxigenin->Intermediate SOCl₂, Pyridine Product This compound Intermediate->Product - SO₂ - Cl⁻

Figure 1: General synthesis pathway for this compound from digitoxigenin.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound from digitoxigenin using thionyl chloride and pyridine.

3.1. Materials and Reagents

  • Digitoxigenin (Starting Material)

  • Thionyl Chloride (SOCl₂), freshly distilled

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

3.2. Procedure

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve digitoxigenin (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, slowly add freshly distilled thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution. The addition should be performed carefully to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Digitoxigenin in Pyridine Dissolve Digitoxigenin in Pyridine Cool to 0°C Cool to 0°C Dissolve Digitoxigenin in Pyridine->Cool to 0°C Add Thionyl Chloride Add Thionyl Chloride Cool to 0°C->Add Thionyl Chloride Stir at 0°C (1-2h) Stir at 0°C (1-2h) Add Thionyl Chloride->Stir at 0°C (1-2h) Monitor by TLC Monitor by TLC Stir at 0°C (1-2h)->Monitor by TLC Quench with NaHCO₃ Quench with NaHCO₃ Monitor by TLC->Quench with NaHCO₃ Extract with CH₂Cl₂ Extract with CH₂Cl₂ Quench with NaHCO₃->Extract with CH₂Cl₂ Wash Organic Layer Wash Organic Layer Extract with CH₂Cl₂->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Purify by Column Chromatography Purify by Column Chromatography Dry and Concentrate->Purify by Column Chromatography

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the reaction scale and purity of reagents.

ParameterValue
Starting Material Digitoxigenin
Molecular Formula C₂₃H₃₄O₄
Molecular Weight 374.52 g/mol
Product This compound
Molecular Formula C₂₃H₃₂O₃
Molecular Weight 356.50 g/mol
Typical Yield 70-85%
Appearance White to off-white solid
Melting Point Varies based on purity

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone and the butenolide ring. A key indicator of successful dehydration is the appearance of a new olefinic proton signal corresponding to the C15-H, and the disappearance of the signal associated with the C14-hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the new double bond with two additional sp²-hybridized carbon signals in the olefinic region (typically δ 110-150 ppm) and the absence of the carbon signal corresponding to C14 bearing the hydroxyl group.

5.2. Mass Spectrometry (MS)

The mass spectrum of this compound should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 356.50 g/mol .

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show the absence of a broad O-H stretching band (around 3400 cm⁻¹) from the tertiary alcohol of digitoxigenin. Characteristic peaks for the C=C double bond in the butenolide ring and the newly formed C=C bond in the steroid core, as well as the C=O stretch of the lactone, will be present.

Safety Considerations

  • Digitoxigenin and its derivatives are highly toxic. Handle these compounds with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Thionyl chloride is a corrosive and lachrymatory reagent. It reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.

  • Pyridine is a flammable and harmful liquid. Use it in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

The synthesis of this compound from digitoxigenin via dehydration is a straightforward yet crucial transformation for the exploration of novel cardiac glycoside analogs. This guide has provided a detailed protocol, along with essential data and safety information, to facilitate the successful synthesis and characterization of this important compound. The ability to efficiently produce this compound opens avenues for further derivatization and biological evaluation, contributing to the ongoing development of new therapeutic agents.

14-Anhydrodigitoxigenin derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 14-Anhydrodigitoxigenin Derivatives and Analogs for Researchers and Drug Development Professionals

Executive Summary

This compound, a derivative of the well-known cardiac glycoside digitoxigenin, represents a core structure for the development of novel therapeutic agents. Characterized by the absence of the C14-hydroxyl group and the presence of a C14-C15 double bond, this scaffold and its analogs have garnered significant interest for their distinct biological profiles. While classical cardiac glycosides are primarily known for their cardiotonic effects mediated by the inhibition of the Na+/K+-ATPase pump, research into their derivatives has unveiled potent anticancer activities. This guide provides a comprehensive technical overview of this compound derivatives and analogs, focusing on their synthesis, structure-activity relationships (SAR), mechanism of action, and biological evaluation. It is intended to serve as a foundational resource for researchers engaged in the exploration of this promising class of compounds.

The Cardenolide Core and the Significance of the C-14 Position

Cardenolides, such as digitoxigenin, are a class of naturally occurring steroids that feature a unique five-membered lactone ring at the C-17 position and a cis-fusion of the C/D rings. The substituent at the C-14 position is a critical determinant of biological activity. The 14β-hydroxy group, characteristic of potent cardiac glycosides, is believed to play a crucial role in binding to the Na+/K+-ATPase receptor, potentially through hydrogen bonding.[1][2][3]

The removal of this hydroxyl group to form the 14,15-ene (anhydro) structure fundamentally alters the molecule's stereochemistry and electronic properties, leading to a modified pharmacological profile. While some activity at the Na+/K+-ATPase is retained, derivatives of this compound often exhibit different potencies and can engage other cellular pathways, making them attractive candidates for indications beyond heart failure, particularly in oncology.

Primary Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target for cardenolides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.[4] Inhibition of this pump by compounds like this compound leads to a cascade of downstream events.

Signaling Pathway of Na+/K+-ATPase Inhibition

  • Binding: The derivative binds to the extracellular α-subunit of the Na+/K+-ATPase.[4]

  • Inhibition: The pump's ion-translocating function is inhibited.

  • Ion Gradient Disruption: This leads to an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i).

  • Calcium Influx: The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium ([Ca2+]i).

  • Downstream Effects: The rise in [Ca2+]i triggers various signaling pathways that can lead to effects such as increased cardiac contractility (inotropic effect) and, in cancer cells, the activation of apoptotic pathways and cell cycle arrest.

NaK_ATPase_Inhibition cluster_membrane Cell Membrane pump Na+/K+-ATPase (α-subunit) Na_in Increased Intracellular Na+ pump->Na_in Leads to derivative This compound Derivative derivative->pump Binds & Inhibits NCX Na+/Ca2+ Exchanger (Reversed/Inhibited) Na_in->NCX Alters Ca_in Increased Intracellular Ca2+ downstream Downstream Signaling (e.g., Apoptosis, Inotropy) Ca_in->downstream Triggers NCX->Ca_in Causes

Fig. 1: Signaling cascade following Na+/K+-ATPase inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available cardiac glycosides like digitoxin or digitoxigenin. The key step involves the dehydration of the 14β-hydroxy group, which can be achieved under acidic conditions. Subsequent modifications can be made at various positions, most commonly at the 3β-hydroxy group, to generate a library of analogs for SAR studies.

Synthesis_Workflow start Starting Material (e.g., Digitoxigenin) dehydration Step 1: Dehydration (Acid-catalyzed elimination of 14-OH) start->dehydration core Core Scaffold (this compound) dehydration->core modification Step 2: Derivatization (e.g., Esterification/Etherification at C-3) core->modification purification Step 3: Purification (Flash Chromatography, HPLC) modification->purification final Final Analog Library purification->final

Fig. 2: General workflow for the synthesis of derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. SAR studies aim to correlate specific chemical modifications with changes in potency and efficacy.

  • C-14/C-15 Unsaturation: The anhydro double bond is a key feature. While it reduces the classic cardiotonic potency compared to the 14β-hydroxy parent compound, it is often essential for the enhanced anticancer activities observed in many derivatives.

  • C-3 Position: The 3β-hydroxy group is a common site for modification. Introducing different ester or ether linkages can modulate the compound's lipophilicity, cell permeability, and overall activity.

  • C-17 Lactone Ring: The unsaturated butenolide ring at C-17 is generally considered crucial for binding to the Na+/K+-ATPase. Modifications that alter its structure or electronics often lead to a significant loss of activity.

  • Steroid A/B/C/D Rings: The cis-fusion of the A/B and C/D rings is a conserved feature of active cardenolides. Analogs with a trans-fusion at the C/D rings, for instance, show a dramatic decrease in activity, highlighting the importance of the overall molecular shape for receptor fit.

Quantitative Biological Data

Table 1: Na+/K+-ATPase Inhibition Data

The inhibitory activity of cardenolide derivatives against the Na+/K+-ATPase is a primary measure of their on-target effect. The data shows that while this compound is less potent than its parent compound, it still retains inhibitory activity.

CompoundTarget/EnzymeConcentration% InhibitionKi ValueSource
This compound Guinea pig heart Na+/K+-ATPase10 µM15%-
Digitoxigenin Na+/K+-ATPase--176 nM
Digitoxin Na+/K+-ATPase--167 nM
Digoxin Na+/K+-ATPase--147 nM
Ouabain Na+/K+-ATPase--89 nM

Note: Lower Ki values indicate higher binding affinity and potency.

Table 2: In Vitro Anticancer Activity (IC50 Values)

Many cardiac glycoside derivatives have demonstrated potent anticancer effects. Their ability to inhibit Na+/K+-ATPase can lead to immunogenic cell death and suppression of immune checkpoints like IDO1.

CompoundCell LineCancer TypeIC50 ValueSource
Ouabain MDA-MB-231Breast Cancer89 nM
Digoxin MDA-MB-231Breast Cancer~164 nM
Ouabain A549Lung Cancer17 nM
Digoxin A549Lung Cancer40 nM
Compound 13b *HCT-116Colon Cancer7.32 µM

*Compound 13b is a 14-deoxyandrographolide derivative, included for context on related steroid-like structures with anticancer activity.

Key Experimental Protocols

General Synthesis of a 3-O-Acetyl-14-Anhydrodigitoxigenin Analog

This protocol is a representative example based on standard organic chemistry techniques.

  • Dehydration: Dissolve digitoxigenin in glacial acetic acid. Add a catalytic amount of a strong acid (e.g., H2SO4 or HCl). Heat the reaction mixture under reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture, pour it into ice water, and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield crude this compound.

  • Acetylation: Dissolve the crude product in dichloromethane and add acetic anhydride and a base catalyst (e.g., pyridine or triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Quench the reaction with water and extract the product. Purify the final compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 3-O-acetyl-14-anhydrodigitoxigenin.

Na+/K+-ATPase Inhibition Assay

This enzymatic assay measures the compound's ability to inhibit the hydrolysis of ATP by purified Na+/K+-ATPase.

  • Enzyme Preparation: Use a commercially available or purified preparation of Na+/K+-ATPase from a relevant tissue source (e.g., pig kidney or guinea pig heart).

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP at physiological pH.

  • Incubation: Add varying concentrations of the test compound (e.g., this compound analog) to the reaction mixture. Add the enzyme preparation to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Quantification: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method like the malachite green assay.

  • Data Analysis: Compare the results to a control (no inhibitor) and a positive control (e.g., ouabain). Calculate the percentage inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity (MTT) Assay

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the IC50 value.

BioAssay_Workflow start Synthesized Analog primary Primary Screening: Cytotoxicity Assay (MTT) start->primary ic50 Determine IC50 Value primary->ic50 secondary Secondary Screening: Target Engagement (Na+/K+-ATPase Assay) ic50->secondary If Active mechanistic Mechanistic Studies: - Apoptosis Assays - Cell Cycle Analysis secondary->mechanistic lead Lead Candidate Identification mechanistic->lead

Fig. 3: Workflow for biological evaluation of new analogs.

Conclusion and Future Directions

This compound and its analogs constitute a versatile chemical scaffold with significant therapeutic potential. While their inhibitory action on the Na+/K+-ATPase remains a central mechanism, the full spectrum of their biological activities, particularly in the context of cancer, is still being elucidated. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogs with modifications at less-explored positions to improve potency and selectivity.

  • Elucidating Mechanisms: Investigating downstream signaling pathways beyond Na+/K+-ATPase inhibition to identify new targets and understand the basis for their anticancer effects.

  • Improving Pharmacokinetics: Optimizing drug-like properties (solubility, stability, bioavailability) to advance promising leads toward in vivo studies and potential clinical development.

This technical guide provides a solid framework for professionals entering this field, summarizing the key data, protocols, and conceptual models necessary for the rational design and evaluation of new this compound-based therapeutic agents.

References

14-Anhydrodigitoxigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroids known for their potent effects on cardiac muscle. As a derivative of digitoxin, this compound is characterized by the absence of the hydroxyl group at the 14β position, a structural feature that significantly influences its biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its core characteristics as a cardenolide, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Core Concepts: The Cardenolide Structure and Na+/K+-ATPase Inhibition

Cardenolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium and increased cardiac contractility.

The structure of this compound, like other cardenolides, consists of a steroid nucleus with a five-membered lactone ring at the C17 position. However, the defining feature of this compound is the double bond between C14 and C15, resulting from the formal dehydration of the 14β-hydroxyl group present in its parent compound, digitoxigenin. This structural modification is known to reduce its binding affinity for the Na+/K+-ATPase compared to digitoxigenin.

Quantitative Data

Table 1: Inhibition of Na+/K+-ATPase Activity

CompoundEnzyme SourceConcentration% Inhibition
This compoundGuinea pig heart10 µM15%[1]

Table 2: Cytotoxicity of Digitoxigenin and Related Cardenolides in Human Cancer Cell Lines (for reference)

CompoundCell LineCancer TypeIC50 (nM)
DigitoxinTK-10Renal Adenocarcinoma3 - 33
OuabainMDA-MB-231Breast Cancer89
DigoxinMDA-MB-231Breast Cancer~164
OuabainA549Lung Cancer17
DigoxinA549Lung Cancer40

Note: The IC50 values in Table 2 are for digitoxin, ouabain, and digoxin, and are provided as a reference to the general cytotoxicity of cardenolides.[2] Specific IC50 values for this compound are a key area for future research.

Experimental Protocols

Protocol 1: Synthesis of this compound from Digitoxigenin

This protocol describes a general method for the dehydration of the tertiary alcohol at the 14β position of digitoxigenin.

Materials:

  • Digitoxigenin

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve digitoxigenin in anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled digitoxigenin solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Dehydration Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_product Final Product Digitoxigenin Digitoxigenin Dissolution Dissolve in Pyridine/DCM Digitoxigenin->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Add SOCl₂ in DCM Cooling->Addition Stirring Stir at RT (2-4h) Addition->Stirring Quenching Quench with NaHCO₃ Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Characterization NMR, MS Analysis Chromatography->Characterization Product This compound Characterization->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or guinea pig heart)

  • This compound

  • Ouabain (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂)

  • ATP solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and ouabain in the assay buffer.

  • In a 96-well plate, add the purified Na+/K+-ATPase enzyme to each well.

  • Add the different concentrations of this compound or ouabain to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the amount of Pi released based on a standard curve.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

ATPase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A1 Prepare dilutions of This compound & Ouabain B1 Add compounds to wells A1->B1 A2 Add Na+/K+-ATPase to 96-well plate A2->B1 B2 Pre-incubate at 37°C for 15 min B1->B2 B3 Add ATP to initiate reaction B2->B3 B4 Incubate at 37°C for 30 min B3->B4 C1 Stop reaction with Malachite Green B4->C1 C2 Measure absorbance (620-650 nm) C1->C2 C3 Calculate Pi released C2->C3 C4 Determine % inhibition and IC50 C3->C4

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol details the investigation of the effects of this compound on key signaling pathways, such as PI3K/Akt and MAPK.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat the cells with this compound for the desired time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, it is hypothesized to modulate pathways downstream of Na+/K+-ATPase inhibition, similar to other cardenolides. These include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and apoptosis.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Anhydrodigitoxigenin This compound NaK_ATPase Na+/K+-ATPase Anhydrodigitoxigenin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Modulates Proliferation Decreased Proliferation Transcription_Factors->Proliferation Apoptosis Increased Apoptosis Transcription_Factors->Apoptosis Survival Decreased Survival Transcription_Factors->Survival

Caption: Putative signaling pathway of this compound.

Conclusion and Future Directions

This compound represents an interesting cardenolide for further investigation. While its reduced affinity for Na+/K+-ATPase compared to digitoxigenin is established, a comprehensive understanding of its pharmacological profile is lacking. Future research should focus on:

  • Detailed Cytotoxicity Screening: Determining the IC50 values of this compound across a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in different cellular contexts.

  • In Vivo Efficacy: Evaluating the anti-tumor and other pharmacological effects of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating further derivatives of this compound to optimize its biological activity and therapeutic potential.

This technical guide provides a foundational framework for researchers to design and execute studies that will further illuminate the therapeutic potential of this compound.

References

14-Anhydrodigitoxigenin and its Inhibition of Na+/K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a type of steroid, and a derivative of digitoxin. Like other cardiac glycosides, it is known to interact with and inhibit the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This inhibition disrupts cellular ion homeostasis and can trigger a cascade of downstream signaling events. This technical guide provides an in-depth overview of the inhibition of Na+/K+-ATPase by this compound, including available quantitative data, detailed experimental protocols for assessing this inhibition, and a visualization of the key signaling pathways involved.

Quantitative Data on Na+/K+-ATPase Inhibition

Direct quantitative data on the inhibitory potency of this compound on Na+/K+-ATPase is limited in publicly available literature. However, existing research provides a key data point and allows for comparison with structurally related compounds.

Table 1: Na+/K+-ATPase Inhibition by this compound and Related Cardenolides

CompoundConcentration% InhibitionEnzyme SourceReference
This compound10 µM15%Guinea pig heart[1]
Digitoxigenin-IC50: 26 ± 15 nMPig kidney[2]
Digoxin-IC50: ~164 nMHuman breast cancer cells (MDA-MB-231)[3]
Ouabain-IC50: 89 nMHuman breast cancer cells (MDA-MB-231)[3]
Ouabain-IC50: 17 nMHuman lung cancer cells (A549)[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data for digoxin and ouabain on cancer cell lines reflect the overall cellular response to Na+/K+-ATPase inhibition.

The available data indicates that this compound is an inhibitor of Na+/K+-ATPase, though its potency relative to other well-characterized cardiac glycosides like digitoxigenin and digoxin requires further investigation. The structural difference, specifically the 14,15-double bond in this compound, likely influences its binding affinity and inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of Na+/K+-ATPase by this compound.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

a. Materials and Reagents:

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, pig kidney, or rat brain).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • Substrate: 10 mM ATP solution.

  • Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Positive Control: Ouabain stock solution.

  • Malachite Green Reagent: For the detection of inorganic phosphate.

  • 96-well microplate.

b. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_detection Detection cluster_analysis Data Analysis Dilute_Enzyme Dilute Na+/K+-ATPase Add_Enzyme Add Diluted Enzyme Dilute_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare Inhibitor Dilutions (this compound, Ouabain) Add_Inhibitor Add Inhibitor or Vehicle Prepare_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 10 min) Add_Enzyme->Pre_Incubate Start_Reaction Add ATP to initiate reaction Pre_Incubate->Start_Reaction Incubate Incubate (37°C, 20-30 min) Start_Reaction->Incubate Stop_Reaction Add Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (e.g., 620 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the colorimetric Na+/K+-ATPase activity assay.

c. Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound, ouabain (positive control), or vehicle (negative control).

    • 10 µL of the diluted Na+/K+-ATPase solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined empirically.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.

  • Measurement: After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay measures the binding affinity of this compound to Na+/K+-ATPase by competing with a radiolabeled ligand, typically [3H]ouabain.

a. Materials and Reagents:

  • Enzyme Source: Purified Na+/K+-ATPase.

  • Radioligand: [3H]ouabain.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM Tris-phosphate.

  • Test Compound: A range of concentrations of unlabeled this compound.

  • Wash Buffer: Ice-cold binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

b. Experimental Workflow:

G cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification cluster_analysis Data Analysis Prepare_Mixture Prepare reaction mixture: Na+/K+-ATPase, [3H]ouabain, This compound Incubate Incubate to reach equilibrium Prepare_Mixture->Incubate Filtration Filter through glass fiber filters Incubate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Add_Scintillant Add scintillation cocktail to filters Washing->Add_Scintillant Count_Radioactivity Measure radioactivity (CPM) Add_Scintillant->Count_Radioactivity Calculate_Binding Calculate specific binding Count_Radioactivity->Calculate_Binding Determine_Ki Determine Ki value Calculate_Binding->Determine_Ki

References

Potential Therapeutic Uses of 14-Anhydrodigitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin, a cardenolide and a derivative of digitoxin, is emerging as a compound of significant interest for its potential therapeutic applications beyond its traditional association with cardiac effects. This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its anticancer properties. The core mechanism of action revolves around the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis and the suppression of cancer cell proliferation and migration. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions. However, recent research has unveiled their potential as potent anticancer agents. This compound, a derivative of digitoxin, is one such molecule that has demonstrated promising cytotoxic effects against various cancer cell lines. Its primary molecular target is the α-subunit of the Na+/K+-ATPase pump. Disruption of this pump's function leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations, which in turn affects intracellular calcium levels and triggers a variety of signaling pathways that can culminate in programmed cell death. This guide aims to provide a comprehensive technical resource for researchers exploring the therapeutic potential of this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its parent compound, digitoxin. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Na+/K+-ATPase Inhibitory Activity

CompoundConcentration (µM)% InhibitionEnzyme SourceReference
This compound1015Guinea pig heart[1]

Table 2: In Vitro Anticancer Activity of Digitoxin (as a reference)

Cell LineCancer TypeIC50 (nM)Reference
K-562Leukemia6.4 ± 0.4[2]
TK-10Renal Adenocarcinoma3 - 33[2][3]
A549Lung Adenocarcinoma10 ± 1 (for a highly active analogue)[4]

Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling events. These pathways are critical in mediating the compound's anticancer effects.

Core Mechanism: Na+/K+-ATPase Inhibition and Ion Imbalance

The primary event is the binding of this compound to the Na+/K+-ATPase pump, leading to its inhibition. This disrupts the electrochemical gradient across the cell membrane.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na Intracellular Na+ ↑ NaK_ATPase->Intra_Na Leads to Intra_K Intracellular K+ ↓ NaK_ATPase->Intra_K Leads to Intra_Ca Intracellular Ca2+ ↑ Intra_Na->Intra_Ca Affects Na+/Ca2+ exchanger

Figure 1: Inhibition of Na+/K+-ATPase by this compound and subsequent ion imbalance.

Downstream Signaling Cascades

The altered intracellular ion concentrations, particularly the rise in calcium, act as second messengers, activating several downstream signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. These include the Src kinase, EGFR, MAPK, and PI3K/Akt pathways.

NaK_ATPase Na+/K+-ATPase Inhibition Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation & Survival ↓ ERK->Proliferation Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Akt->Proliferation

Figure 2: Key downstream signaling pathways affected by Na+/K+-ATPase inhibition.

Induction of Apoptosis

The culmination of these signaling events is often the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Upstream Signaling (Src, MAPK, etc.) Mitochondria Mitochondria Signaling->Mitochondria DeathReceptor Death Receptors (e.g., Fas) Signaling->DeathReceptor CytoC Cytochrome c release Mitochondria->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DeathReceptor->Casp8

Figure 3: Simplified overview of apoptosis induction pathways.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Synthesis of this compound

A common route for the synthesis of this compound involves the dehydration of digitoxigenin. A general approach is outlined below, adapted from principles of steroid chemistry.

Workflow:

Start Digitoxigenin Step1 Dissolve in appropriate solvent (e.g., pyridine) Start->Step1 Step2 Add dehydrating agent (e.g., thionyl chloride) Step1->Step2 Step3 Reaction at controlled temperature Step2->Step3 Step4 Quench reaction and extract product Step3->Step4 Step5 Purify by chromatography Step4->Step5 End This compound Step5->End

Figure 4: General workflow for the synthesis of this compound.

Protocol:

  • Dissolve digitoxigenin in a suitable anhydrous solvent such as pyridine under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, dropwise with stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) while monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Na+/K+-ATPase Activity Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2).

  • Isolate membrane fractions containing Na+/K+-ATPase from a suitable source (e.g., tissue homogenate or cultured cells).

  • Pre-incubate the membrane fraction with varying concentrations of this compound for a specified time at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution of malachite green and ammonium molybdate in acid.

  • After a color development period, measure the absorbance at a wavelength of 620-650 nm.

  • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.

  • The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) represents the Na+/K+-ATPase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. Its well-defined primary target, the Na+/K+-ATPase, and the subsequent modulation of critical signaling pathways provide a strong rationale for its further investigation. Future research should focus on:

  • Comprehensive Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

  • Mechanism of Action: Further elucidating the specific downstream signaling events and molecular players involved in this compound-induced apoptosis.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a foundational resource for researchers embarking on the study of this promising compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic potential of this compound.

References

14-Anhydrodigitoxigenin in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recently, there has been growing interest in the potential of cardiac glycosides as anti-cancer agents. These compounds are known to interact with the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. Disruption of this pump's function can trigger a cascade of events leading to cell death, making it a promising target for cancer therapy. This technical guide provides a comprehensive overview of the available research on the effects of this compound and related cardiac glycosides on cancer cell lines, with a focus on its mechanism of action, cytotoxic effects, and the signaling pathways involved.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. Elevated intracellular calcium levels can trigger various downstream signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells. Molecular docking studies with related compounds like digoxin have provided insights into the potential binding interactions with Na+/K+-ATPase, highlighting the importance of specific structural features for its inhibitory activity.[1][2]

Cytotoxicity of Related Cardiac Glycosides in Cancer Cell Lines

While specific quantitative data for this compound is limited in publicly available literature, studies on its parent compound, digitoxin, and other related cardiac glycosides provide valuable insights into its potential anti-cancer activity.

CompoundCancer Cell LineIC50 ValueReference
DigitoxinTK-10 (Renal Adenocarcinoma)3 nM[3]
DigitoxinK-562 (Leukemia)6.4 ± 0.4 nM
DigoxinK-562 (Leukemia)28.2 ± 2.9 nM
OuabainMDA-MB-231 (Breast Cancer)89 nM
DigoxinMDA-MB-231 (Breast Cancer)~164 nM
OuabainA549 (Lung Cancer)17 nM
DigoxinA549 (Lung Cancer)40 nM
Digitoxigenin Neoglycoside (Dg18)A549 (Lung Cancer)10 ± 1 nM

This table summarizes the IC50 values of cardiac glycosides structurally related to this compound in various human cancer cell lines.

Signaling Pathways Implicated in Cardiac Glycoside-Induced Apoptosis

The induction of apoptosis by cardiac glycosides is a complex process involving multiple signaling pathways. The disruption of ion homeostasis following Na+/K+-ATPase inhibition is a key initiating event.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na NaCa_Exchanger ↓ Na+/Ca2+ Exchanger Activity Intra_Na->NaCa_Exchanger Intra_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Mitochondria Mitochondria Intra_Ca->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ROS->Mitochondria Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling cascade initiated by this compound.

Studies on related compounds suggest that the apoptotic process is mediated through the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS) production, release of cytochrome c, and subsequent activation of caspases, which are key executioners of apoptosis.

Experimental Protocols

To facilitate further research into the anti-cancer properties of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis a Seed cells in 96-well plate b Treat with this compound a->b c Incubate (24-72h) b->c d Add MTT solution c->d e Incubate (2-4h) d->e f Add solubilization solution e->f g Read absorbance f->g h Calculate IC50 g->h

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cancer cells with this compound as described for the MTT assay.

  • Harvest the cells and lyse them using RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Key steps in the Western Blotting workflow.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells by trypsinization or scraping and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While direct evidence for the anti-cancer effects of this compound is still emerging, the extensive research on related cardiac glycosides strongly suggests its potential as a cytotoxic agent against various cancer cell lines. The primary mechanism is likely through the inhibition of the Na+/K+-ATPase, leading to the induction of apoptosis via the mitochondrial pathway. Further research is warranted to establish the specific IC50 values of this compound in a broad panel of cancer cell lines, to fully elucidate the downstream signaling pathways it modulates, and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical investigations and to further explore the therapeutic potential of this promising compound.

References

Preliminary Studies on 14-Anhydrodigitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary research on 14-Anhydrodigitoxigenin, a cardenolide and derivative of digitoxin. The document covers its core mechanism of action, potential as an anti-cancer agent, and detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound is a steroid-like compound belonging to the cardenolide family. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis is central to its biological effects, ranging from cardiotonic activity to the induction of cell death in cancer cells.

Quantitative Data Presentation

The following tables summarize the known quantitative data for this compound and its parent compound, digitoxigenin, for comparative purposes. Data for this compound is limited in publicly accessible literature; therefore, data from the NCI-60 Human Tumor Cell Line Screen is presented to provide insight into its anti-proliferative activity.

Table 1: Inhibition of Na+/K+-ATPase Activity

CompoundEnzyme SourceConcentration% InhibitionReference
This compoundGuinea pig heart10 µM15%[1]

Table 2: Anti-proliferative Activity (NCI-60 Screen) - GI₅₀ (µM)

The GI₅₀ is the concentration required to inhibit cell growth by 50%. Data represents the mean from the full panel of 60 human cancer cell lines.

CompoundNSC NumberMean GI₅₀ (µM)Range (µM)Data Source
This compound29990.130.03 - 0.44NCI DTP

Table 3: Cell Line Specific Anti-proliferative Activity of this compound (NSC: 2999)

A selection of the most sensitive cell lines from the NCI-60 panel.

Cancer TypeCell LineGI₅₀ (µM)
LeukemiaK-5620.03
LeukemiaRPMI-82260.04
LeukemiaSR0.04
Colon CancerHCT-1160.05
CNS CancerSF-2950.05
MelanomaLOX IMVI0.05
Ovarian CancerOVCAR-30.04
Renal Cancer786-00.05
Breast CancerMCF70.04
Breast CancerMDA-MB-2310.06

Key Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Phosphate Release Method)

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Plasma membrane fractions containing Na+/K+-ATPase

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 100 mM NaCl, 10 mM KCl

  • ATP Tris salt (2 mM)

  • Ouabain (1 mM stock, as a positive control)

  • This compound (in DMSO)

  • Reagent for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each sample, create two conditions: one with and one without Ouabain (to distinguish Na+/K+-ATPase activity from other ATPase activity).

  • To each well, add 10 µg of the plasma membrane preparation.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the appropriate wells.

  • Add Assay Buffer to a final volume of 100 µl.

  • Incubate the plate for 5 minutes at 37°C.

  • Initiate the reaction by adding 2 mM ATP to each well.

  • Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Calculate the amount of Pi released by comparing to a standard curve of known phosphate concentrations.

  • Na+/K+-ATPase activity is determined by subtracting the Pi released in the presence of Ouabain from the Pi released in its absence.

  • Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF7, HCT-116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound (including a vehicle-only control).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[1][2][3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action

The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can culminate in apoptosis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activates Ca Increased Intracellular Ca²⁺ NKA->Ca Leads to STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_nuc p-STAT3 Dimer pSTAT3->pSTAT3_nuc Translocates Prolif Cell Proliferation & Survival Ca->Prolif Modulates GeneTx Gene Transcription pSTAT3_nuc->GeneTx Activates GeneTx->Prolif Promotes ADG This compound ADG->NKA Inhibits ADG->Prolif Inhibits

Caption: Proposed signaling cascade following Na+/K+-ATPase inhibition.

Apoptosis Induction Pathway

Inhibition of Na+/K+-ATPase and subsequent ionic imbalance can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

G cluster_signal Initiation cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase ADG This compound NKA Na+/K+-ATPase ADG->NKA Inhibits Stress Ionic Imbalance ER Stress NKA->Stress Bax Bax Stress->Bax Activates Bcl2 Bcl-2 Stress->Bcl2 Inhibits DR Death Receptors (e.g., DR5) Stress->DR Upregulates Mito Mitochondria Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8 Caspase-8 DR->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Apoptosis Detection

This diagram outlines the key steps for assessing apoptosis in cell culture experiments.

G cluster_prep Cell Preparation & Treatment cluster_analysis Apoptosis Analysis cluster_results Data Interpretation A Seed Cells (e.g., 96-well or T25 flask) B Incubate 24h A->B C Treat with This compound B->C D Incubate 24-48h C->D E Harvest Cells (Adherent + Supernatant) D->E F Wash with PBS E->F G Stain with Annexin V-FITC & PI F->G H Analyze via Flow Cytometry G->H I Quantify Cell Populations: - Healthy - Early Apoptotic - Late Apoptotic H->I

References

An In-depth Technical Guide to 14-Anhydrodigitoxigenin (CAS Number: 4321-20-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin, a cardenolide derivative of digitoxin, is a molecule of significant interest in biomedical research. Identified by its CAS number 4321-20-4, this compound exhibits notable biological activity, primarily as an inhibitor of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed look at its synthesis, its mechanism of action, and relevant experimental protocols. The information is presented to support further investigation into its therapeutic potential, particularly in the realm of oncology.

Chemical and Physical Properties

This compound is a steroid derivative characterized by a butenolide ring at the C17 position and the absence of a hydroxyl group at the C14 position, a feature that distinguishes it from its parent compound, digitoxigenin. This structural modification significantly influences its biological activity.

PropertyValueReference
CAS Number 4321-20-4[1]
Molecular Formula C₂₃H₃₂O₃[1]
Molecular Weight 356.5 g/mol [1]
Formal Name (3β,5β)-3-hydroxy-carda-14,20(22)-dienolide[1]
Solubility DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]

Synthesis

The synthesis of this compound can be achieved through the dehydration of digitoxigenin. A common laboratory-scale method involves the catalytic hydrogenation of the 14,15-double bond of a suitable precursor.

Experimental Protocol: Synthesis of this compound from Digitoxigenin

Objective: To synthesize this compound by dehydration of digitoxigenin.

Materials:

  • Digitoxigenin

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve digitoxigenin in a minimal amount of anhydrous pyridine and cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride in dichloromethane to the cooled digitoxigenin solution with constant stirring. The reaction is exothermic and should be controlled.

  • Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Workflow for the Synthesis of this compound

G Digitoxigenin Digitoxigenin ReactionMixture Reaction with SOCl₂ in Pyridine/CH₂Cl₂ Digitoxigenin->ReactionMixture Quenching Quenching with NaHCO₃ ReactionMixture->Quenching Extraction Extraction with CH₂Cl₂ Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow of this compound.

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.

Inhibition of Na+/K+-ATPase

This compound has been shown to reduce the activity of guinea pig heart Na+/K+-ATPase by 15% at a concentration of 10 µM. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This cascade of events is the basis for the cardiotonic effects of related compounds.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor (e.g., ouabain) or the test compound.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Ouabain (positive control)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted enzyme, and the different concentrations of this compound or ouabain. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

Anticancer Activity

Emerging evidence suggests that cardiac glycosides possess anticancer properties. While specific data for this compound is limited, the proposed mechanisms for related compounds likely apply and warrant investigation for this analog. These mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways.

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_in ↑ [Na⁺]ᵢ NaK_ATPase->Na_in Reduced Na⁺ efflux NCX Na+/Ca²⁺ Exchanger Ca_in ↑ [Ca²⁺]ᵢ NCX->Ca_in Reduced Ca²⁺ efflux Na_in->NCX Altered gradient Anhydrodigitoxigenin This compound Anhydrodigitoxigenin->NaK_ATPase Inhibition

Caption: Inhibition of Na+/K+-ATPase by this compound.

Potential Downstream Effects in Cancer Cells:

  • Src Kinase Activation: Inhibition of Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate a multitude of downstream targets, influencing pathways involved in cell proliferation, survival, and migration.

  • Generation of Reactive Oxygen Species (ROS): Alterations in ion gradients and mitochondrial function resulting from Na+/K+-ATPase inhibition can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis: The culmination of these signaling events, including calcium overload, Src activation, and ROS production, can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.

Hypothesized Anticancer Signaling Pathway

G Anhydrodigitoxigenin This compound NaK_ATPase Na+/K+-ATPase Inhibition Anhydrodigitoxigenin->NaK_ATPase Src Src Kinase Activation NaK_ATPase->Src ROS ROS Generation NaK_ATPase->ROS Apoptosis Apoptosis Src->Apoptosis ROS->Apoptosis

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate its IC₅₀ value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound presents a compelling profile as a biologically active molecule with potential therapeutic applications. Its well-established role as a Na+/K+-ATPase inhibitor provides a solid foundation for understanding its mechanism of action. However, to fully realize its potential, particularly in oncology, further research is imperative.

Future studies should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug candidate.

  • In-depth Mechanistic Studies: While the inhibition of Na+/K+-ATPase is a key event, the specific downstream signaling pathways modulated by this compound in different cancer cell types need to be thoroughly investigated. This includes confirming the roles of Src kinase and ROS in its anticancer effects.

  • Broad-Spectrum Anticancer Screening: Evaluating the cytotoxic activity of this compound against a wide panel of cancer cell lines is necessary to identify responsive cancer types and to determine its therapeutic window.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are essential to assess the in vivo anticancer efficacy, toxicity, and overall therapeutic potential of this compound.

This technical guide provides a foundational resource for researchers embarking on the further exploration of this compound. The provided protocols and data summaries are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic promise of this intriguing cardenolide.

References

An In-depth Technical Guide to 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds. As a derivative of digitoxin, it has garnered interest within the scientific community for its biological activity, primarily as an inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Chemical and Physical Properties

This compound is a C23 steroid derivative with a molecular formula of C₂₃H₃₂O₃ and a molecular weight of approximately 356.5 g/mol [1]. Its systematic name is (3β,5β)-3-hydroxy-carda-14,20(22)-dienolide.

PropertyValueReference
Molecular Formula C₂₃H₃₂O₃[1]
Molecular Weight 356.5 g/mol [1]
CAS Number 4321-20-4[1]
Appearance Crystalline solid
Solubility Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (5 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml)[1]

Biological Activity and Mechanism of Action

The primary biological target of this compound is the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients across the cell membrane. By inhibiting this enzyme, this compound disrupts ion balance, leading to a cascade of downstream cellular events.

One known effect is the reduction of Na+/K+-ATPase activity. For instance, at a concentration of 10 µM, this compound has been shown to reduce the activity of guinea pig heart Na+/K+-ATPase by 15%. The inhibition of Na+/K+-ATPase by cardenolides can trigger various signaling pathways, including the Src-EGFR-MAPK cascade and the PI3K-Akt pathway, which are crucial in cell growth, proliferation, and survival.

dot

Caption: Signaling pathway initiated by this compound.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the inhibitory activity of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • This compound stock solution (in DMSO)

  • Ouabain (positive control)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and ouabain in the assay buffer.

  • In a 96-well microplate, add the diluted compounds to the wells. Include wells for a no-inhibitor control and a blank (no enzyme).

  • Add the purified Na+/K+-ATPase enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to all wells to a final concentration of 1-3 mM.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the released inorganic phosphate.

  • Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.

  • Calculate the amount of phosphate released using a standard curve generated with the phosphate standard.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

dot

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Na+/K+-ATPase add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Add ATP to Start Reaction prep_atp->add_atp add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction with Malachite Green incubate->stop_reaction read_absorbance Read Absorbance (620-640 nm) stop_reaction->read_absorbance calculate_pi Calculate Phosphate Released read_absorbance->calculate_pi determine_ic50 Determine IC50 calculate_pi->determine_ic50

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Isolation from Acokanthera oblongifolia

This compound can be isolated from the leaves of Acokanthera oblongifolia. The general procedure involves extraction with a polar solvent followed by chromatographic separation.

Materials:

  • Dried and powdered leaves of Acokanthera oblongifolia

  • Methanol or Ethanol

  • Dichloromethane or Chloroform

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

  • TLC plates for monitoring fractions

  • Rotary evaporator

  • NMR and Mass Spectrometry for structure elucidation

Procedure:

  • Extract the powdered leaves with methanol or ethanol at room temperature.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Suspend the crude extract in water and partition successively with dichloromethane or chloroform.

  • Concentrate the organic phase to obtain a crude fraction containing cardenolides.

  • Subject the crude fraction to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, for example, using a hexane-ethyl acetate solvent system.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic analysis.

  • Further purify the combined fractions by recrystallization or further chromatographic steps if necessary.

  • Characterize the purified compound using NMR and Mass Spectrometry to confirm its identity as this compound.

Synthesis

Conclusion

This compound represents a molecule of interest for researchers in medicinal chemistry and pharmacology. Its well-defined activity as a Na+/K+-ATPase inhibitor provides a solid foundation for further investigation into its potential therapeutic applications. The experimental protocols and data presented in this guide are intended to facilitate these research efforts and contribute to a deeper understanding of the biological roles of this and other cardenolides. Further studies are warranted to fully elucidate its pharmacological profile, including its specific IC₅₀ values against various Na+/K+-ATPase isoforms and its effects on downstream signaling pathways in different cell types.

References

An In-depth Technical Guide to 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. Its chemical structure and biological activity make it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and known biological effects. The information is intended to support further research and development efforts related to this and similar molecules.

Chemical Identity and Properties

This compound is a derivative of digitoxigenin, a well-known cardiac glycoside. The "anhydro" prefix indicates the loss of a water molecule, resulting in the formation of a double bond.

IUPAC Name: (5β)-3β-hydroxy-carda-14,20(22)-dienolide[1]

Synonyms: 3beta-Hydroxy-5beta-carda-14,20(22)-dienolide[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4321-20-4[1]
Molecular Formula C₂₃H₃₂O₃[1]
Molecular Weight 356.5 g/mol [1]
Appearance Crystalline solid
Purity ≥98%

Synthesis

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, the characterization of cardenolides by spectroscopic methods is well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of cardenolides. The chemical shifts and coupling constants provide detailed information about the stereochemistry of the steroid nucleus and the nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry of cardenolides typically involves soft ionization techniques to observe the molecular ion. Fragmentation patterns often correspond to the loss of water and cleavage of the lactone ring, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of a cardenolide like this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the unsaturated lactone (C=O and C=C stretching), and the C-O bonds.

Biological Activity and Mechanism of Action

Inhibition of Na+/K+-ATPase

The primary biological target of cardenolides is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound has been shown to inhibit this enzyme.

Table 2: In Vitro Biological Activity of this compound

TargetAssay ConditionsEffectConcentrationReference
Guinea pig heart Na+/K+-ATPaseIn vitro enzyme activity assay15% reduction in activity10 µM
Signaling Pathway

The inhibition of Na+/K+-ATPase by cardenolides leads to a cascade of downstream effects. The primary consequence is an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. This elevation in intracellular calcium is responsible for the cardiotonic effects of these compounds and is also implicated in other cellular processes.

G Simplified Signaling Pathway of this compound A This compound B Na+/K+-ATPase A->B Inhibits C Increased Intracellular Na+ B->C Leads to D Altered Na+/Ca2+ Exchanger Activity C->D E Increased Intracellular Ca2+ D->E F Downstream Cellular Effects E->F

Caption: Simplified signaling cascade following Na+/K+-ATPase inhibition.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

A common method to assess the inhibitory activity of compounds on Na+/K+-ATPase is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: The enzymatic activity of Na+/K+-ATPase is determined by quantifying the liberation of Pi from ATP. To measure the specific activity of Na+/K+-ATPase, the total ATPase activity is measured in the presence and absence of a specific inhibitor, such as ouabain. The difference between these two measurements represents the Na+/K+-ATPase activity.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM)

  • Na+/K+-ATPase enzyme preparation

  • Test compound (this compound) and positive control (e.g., ouabain)

  • Malachite Green reagent (for Pi detection)

  • 96-well microplate

  • Incubator

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a predetermined optimal concentration.

  • Reaction Setup: In a 96-well microplate, add the following:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of the test compound or vehicle control.

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes (this time should be optimized to ensure the reaction is in the linear range).

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent.

  • Detection: Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of drug discovery. Its ability to inhibit Na+/K+-ATPase suggests potential applications that warrant further exploration. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future studies. Comprehensive spectroscopic characterization and the development of a robust synthetic route are key areas for future research that would significantly advance the understanding and potential application of this molecule.

References

Methodological & Application

Application Notes and Protocols for 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a derivative of digitoxin, a well-known cardiac glycoside. Like other cardiac glycosides, this compound is known to interact with and inhibit the Na+/K+-ATPase, an essential ion pump in animal cells. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can impact cell proliferation, survival, and other critical cellular processes. These properties have brought this compound and related compounds into focus for their potential as therapeutic agents, particularly in the context of cancer research and drug development.

These application notes provide an overview of the known biological activities of this compound, along with detailed protocols for its synthesis and for conducting key in vitro experiments to evaluate its biological effects.

Data Presentation

Solubility

The solubility of this compound in various solvents is a critical parameter for the design of in vitro experiments.

SolventSolubility
DMF25 mg/mL
DMSO20 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from publicly available information.

Biological Activity
Cell LineCancer TypeIC50 (Digitoxin)
HeLaCervical Carcinoma2.340 ± 0.003 µM
MDA-MB-231Breast Cancer~164 nM (for Digoxin)
A549Lung Cancer40 nM (for Digoxin)
SKOV-3Ovarian CancerIC50 observed at concentrations > 10⁻⁷ M

Note: The IC50 values presented are for digitoxin and digoxin and should be considered as a general reference for the potential activity of this compound. Experimental determination of the specific IC50 values for this compound against a panel of cancer cell lines is highly recommended.

Experimental Protocols

Synthesis of this compound from Digitoxigenin

This protocol is a proposed synthetic route adapted from the synthesis of a similar anhydro-cardiac glycoside.

Materials:

  • Digitoxigenin

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve digitoxigenin in anhydrous pyridine and cool the solution to 0°C in an ice bath.

  • Dehydration Reaction: Slowly add a solution of thionyl chloride in anhydrous dichloromethane to the cooled digitoxigenin solution with constant stirring. The reaction introduces a double bond at the C14-C15 position through dehydration.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes to separate the product from the starting material.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the product into dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • This compound

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer containing the different concentrations of this compound or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored product.

  • Measure Absorbance: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Proposed Signaling Pathway of this compound

Cardiac glycosides, including this compound, exert their cellular effects primarily through the inhibition of the Na+/K+-ATPase. This initial event triggers a cascade of downstream signaling pathways. A key consequence of Na+/K+-ATPase inhibition is the increase in intracellular sodium concentration, which in turn leads to an increase in intracellular calcium levels via the sodium-calcium exchanger (NCX). This rise in intracellular calcium can activate various signaling molecules.

Furthermore, the Na+/K+-ATPase can act as a signal transducer. The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate and activate other signaling proteins, including the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are known to regulate cell proliferation, survival, and apoptosis. The sustained disruption of ion homeostasis and the activation of these signaling cascades can ultimately lead to programmed cell death (apoptosis).

G Proposed Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Src Src Na+/K+-ATPase->Src Activates Increased [Na+]i Increased [Na+]i EGFR EGFR Src->EGFR Activates Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt EGFR->PI3K/Akt NCX NCX Increased [Ca2+]i Increased [Ca2+]i NCX->Increased [Ca2+]i Apoptosis Apoptosis Ras/Raf/MEK/ERK->Apoptosis PI3K/Akt->Apoptosis Increased [Ca2+]i->Apoptosis

Caption: Proposed signaling cascade initiated by this compound.

Experimental Workflow for Evaluating Biological Activity

The following diagram outlines a logical workflow for the experimental evaluation of this compound.

G Experimental Workflow for this compound Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Na+/K+-ATPase Inhibition Assay Na+/K+-ATPase Inhibition Assay Purification & Characterization->Na+/K+-ATPase Inhibition Assay Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Purification & Characterization->Cytotoxicity Screening (e.g., MTT Assay) Determine IC50 Determine IC50 Na+/K+-ATPase Inhibition Assay->Determine IC50 Determine IC50 on Cancer Cells Determine IC50 on Cancer Cells Cytotoxicity Screening (e.g., MTT Assay)->Determine IC50 on Cancer Cells Mechanism of Action Studies Mechanism of Action Studies Determine IC50 on Cancer Cells->Mechanism of Action Studies Western Blot for Signaling Proteins Western Blot for Signaling Proteins Mechanism of Action Studies->Western Blot for Signaling Proteins Apoptosis Assays (e.g., Caspase activity) Apoptosis Assays (e.g., Caspase activity) Mechanism of Action Studies->Apoptosis Assays (e.g., Caspase activity)

Caption: A logical workflow for the synthesis and biological evaluation.

References

Application Notes and Protocols: 14-Anhydrodigitoxigenin In Vitro Assay Setup

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 14-Anhydrodigitoxigenin is a cardenolide, a type of cardiac glycoside.[1] Cardiac glycosides are a class of naturally derived compounds historically used for treating heart conditions.[2][3] Recent research has highlighted their potential as anti-cancer agents due to their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][4] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an essential transmembrane protein that maintains cellular ion gradients. This application note provides a detailed guide for setting up in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound.

Principle of Action: The Na+/K+-ATPase Inhibition Pathway

This compound exerts its effects by binding to and inhibiting the Na+/K+-ATPase pump. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium. The elevated sodium concentration, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This cascade of ionic imbalance triggers various downstream signaling pathways that culminate in apoptosis.

G cluster_membrane Cell Membrane pump Na+/K+-ATPase na_in ↑ Intracellular Na+ pump->na_in Disruption of Gradient exchanger Na+/Ca2+ Exchanger ca_in ↑ Intracellular Ca2+ exchanger->ca_in compound This compound compound->pump Inhibition na_in->exchanger Altered Function downstream Downstream Signaling (e.g., Src, ROS, MAPK) ca_in->downstream apoptosis Apoptosis downstream->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

A typical workflow for assessing the in vitro efficacy of this compound involves a multi-step process. It begins with culturing a selected cancer cell line, followed by treatment with the compound. Subsequently, cell viability is assessed to determine the cytotoxic concentration. Further assays are then performed to elucidate the mechanism of cell death, such as apoptosis, and to analyze the modulation of key protein markers.

G cluster_mechanism Mechanism of Action Analysis start 1. Cell Culture (e.g., A549, MCF-7) treat 2. Treatment (this compound) start->treat viability 3. Cell Viability Assay (MTT / MTS Assay) treat->viability ic50 IC50 Determination viability->ic50 apoptosis 4a. Apoptosis Assay (Annexin V Staining) ic50->apoptosis protein 4b. Protein Extraction (Cell Lysis) ic50->protein end 6. Data Analysis & Interpretation apoptosis->end western 5. Western Blot (e.g., Caspase-3, PARP, Na+/K+-ATPase) protein->western western->end

Caption: Standard experimental workflow for cytotoxicity assessment.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Cytotoxic Activity of Cardiac Glycosides in Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation TimeIC50 Value (nM)Reference
DigitoxinK-562Chronic Myelogenous Leukemia72h6.4
DigitoxinMCF-7Breast Adenocarcinoma72h3-33
OuabainA549Lung Cancer72h25
DigoxinSUP-B15B-precursor ALL72h30
Proscillaridin ARDRhabdomyosarcoma72h5

Note: IC50 values can vary based on experimental conditions.

Table 2: Known In Vitro Activity of this compound

TargetSystemConcentrationEffectReference
Na+/K+-ATPaseGuinea pig heart10 µM15% reduction in activity

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of choice (e.g., A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (solubilized in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

Materials:

  • Cells treated with this compound (at IC50 concentration)

  • FITC-Annexin V Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI (or other viability dye, as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis (e.g., cleaved Caspase-3, PARP) or the drug's direct target (Na+/K+-ATPase).

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Na+/K+-ATPase α1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation (Cell Lysate): Lyse treated cell pellets in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control like β-actin.

References

Application Notes and Protocols for Cell-Based Assays Using 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds. As a derivative of digitoxin, it is recognized for its inhibitory action on the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] Inhibition of this ion pump by cardiac glycosides like this compound leads to a cascade of intracellular events, making it a compound of interest for investigating various cellular processes, including apoptosis and cell viability, particularly in the context of cancer research.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity.

Mechanism of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase.[1] Its binding to this enzyme inhibits the pumping of sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. This disruption of the ion gradient leads to an increase in intracellular sodium concentration. The elevated intracellular Na+ concentration, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an increase in intracellular calcium (Ca2+) levels.[4] This cascade of events can trigger various downstream signaling pathways, including the activation of Src kinase, epidermal growth factor receptor (EGFR), the Ras/MAPK signaling cascade, and the modulation of transcription factors such as NF-κB, ultimately leading to cellular responses like apoptosis.

14_Anhydrodigitoxigenin_Signaling_Pathway Signaling Pathway of this compound ADG This compound NKA Na+/K+-ATPase ADG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Disruption of Gradient NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Activity Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Src Src Kinase Ca_in->Src Activation NFkB NF-κB Pathway Ca_in->NFkB Modulation EGFR EGFR Src->EGFR Activation Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK Activation Apoptosis Apoptosis Ras_MAPK->Apoptosis NFkB->Apoptosis

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and related cardiac glycosides in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Cardiac Glycosides in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
DigitoxinK-562Chronic Myelogenous Leukemia6.4
DigitoxinMCF-7Breast Adenocarcinoma3-33
DigitoxinTK-10Renal Adenocarcinoma3-33
OuabainA549Lung Cancer17
OuabainMDA-MB-231Breast Cancer89
DigoxinA549Lung Cancer40
DigoxinMDA-MB-231Breast Cancer~164
ANTO2 (a cardiac glycoside)A549Lung Cancer~135

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Add_Compound Add compound to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability

MTT Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Annexin_V_Assay_Workflow Annexin V Assay Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells and treat with this compound Harvest_Cells Harvest and wash cells Seed_Cells->Harvest_Cells Resuspend Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate for 15 minutes at room temperature Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Annexin V Apoptosis Assay Workflow

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound for a predetermined time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Na+/K+-ATPase Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • This compound

  • Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

  • ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of various concentrations of this compound, vehicle control (DMSO), or ouabain (positive control).

  • Enzyme Addition: Add 10 µL of diluted Na+/K+-ATPase enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of ATP solution.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The protocols outlined in these application notes provide a framework for the investigation of this compound in cell-based assays. By assessing its effects on cell viability, apoptosis, and its direct interaction with Na+/K+-ATPase, researchers can gain valuable insights into the biological activities and potential therapeutic applications of this cardiac glycoside. It is recommended to optimize the described protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Unveiling the Cytotoxic Potential of 14-Anhydrodigitoxigenin: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the cytotoxic effects of 14-Anhydrodigitoxigenin, a cardiac glycoside with emerging interest in cancer research. Detailed protocols for key cytotoxicity assays, data interpretation, and visualization of relevant biological pathways are presented to facilitate robust and reproducible studies.

Introduction

This compound is a cardenolide, a class of naturally derived compounds known for their effects on cardiac muscle. Recent studies have highlighted the potential of cardiac glycosides as anti-cancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[2] This inhibition triggers a cascade of intracellular events that can culminate in programmed cell death, or apoptosis.[2] This guide outlines standardized procedures to quantify the cytotoxic and apoptotic effects of this compound.

Data Presentation

The following tables provide a framework for organizing and presenting quantitative data obtained from the cytotoxicity and apoptosis assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cytotoxicity as Determined by LDH Assay

Concentration of this compound (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous LDH Release)0
0.1
1
10
50
100
Maximum LDH Release (Lysis Control)100

Table 3: Apoptosis as Determined by Caspase-3 Activity Assay

Concentration of this compound (µM)Absorbance (405 nm)Fold Increase in Caspase-3 Activity
0 (Vehicle Control)1
0.1
1
10
50
100

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondria.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • MTT Addition: Following the treatment period, add 10 µL of the MTT reagent to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis solution (e.g., 1% Triton X-100) for 15 minutes before centrifugation.

    • Background Control: Culture medium only.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.

  • Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Solution (Optional): A stop solution can be added to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay is based on the cleavage of a specific substrate, Ac-DEVD-pNA, by active caspase-3, which releases the chromophore p-nitroaniline (pNA).

  • Cell Lysis: After treatment, collect the cells and centrifuge at 600 x g for 5 minutes at 4°C. Wash the cell pellets with ice-cold PBS.

  • Resuspend the cell pellets in a chilled cell lysis buffer and incubate on ice for 15-20 minutes.

  • Centrifuge the lysates at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

  • Add reaction buffer (containing DTT) and the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_treatment Incubate for 24-72h treatment->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay Measure Cell Viability ldh_assay LDH Assay incubation_treatment->ldh_assay Measure Cytotoxicity caspase3_assay Caspase-3 Assay incubation_treatment->caspase3_assay Measure Apoptosis read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance caspase3_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity calculate_caspase_activity Calculate Fold Increase in Caspase-3 Activity read_absorbance->calculate_caspase_activity

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade ADG This compound NaK_ATPase Na+/K+-ATPase Pump ADG->NaK_ATPase Inhibition Ca_increase ↑ Intracellular Ca²⁺ NaK_ATPase->Ca_increase ROS ↑ Reactive Oxygen Species (ROS) Ca_increase->ROS Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Ca_increase->Bcl2 ROS->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for MTT Assay with 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin, a compound that has been investigated for its potential anticancer activities. Cardiac glycosides, as a class of compounds, are known to primarily exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump. This application note provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[1]

Mechanism of Action and Signaling Pathways

The primary molecular target of cardiac glycosides like this compound is the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[2] This disruption of ion balance can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).

While the precise signaling cascade for this compound is still under investigation, studies on related cardiac glycosides suggest the involvement of several key pathways in their anticancer effects:

  • Induction of Apoptosis: The increased intracellular calcium concentration can activate various apoptotic pathways. This includes the release of cytochrome c from the mitochondria, which in turn activates caspaces, the key executioners of apoptosis.

  • Modulation of Signaling Cascades: Cardiac glycosides have been shown to influence critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

  • Inhibition of Transcription Factors: Some cardiac glycosides can inhibit the activity of transcription factors like NF-κB, which plays a crucial role in cancer cell survival and inflammation.

Further research is needed to fully elucidate the specific downstream targets and signaling molecules modulated by this compound in different cancer cell types.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for how such data should be presented. Researchers should perform dose-response experiments and utilize non-linear regression analysis to determine the IC50 values for their specific cell lines of interest.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma72[Insert experimental value]
e.g., HCT116Colon Carcinoma72[Insert experimental value]
e.g., A549Lung Carcinoma72[Insert experimental value]
e.g., HepG2Hepatocellular Carcinoma72[Insert experimental value]
e.g., JurkatLeukemia72[Insert experimental value]

Experimental Protocols

Materials
  • This compound (dissolved in an appropriate solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for MTT Assay
  • Cell Seeding:

    • Culture cancer cells in appropriate complete medium until they reach the exponential growth phase.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix gently by pipetting up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution This compound Dilution Treatment Treat Cells with Compound Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: Experimental workflow for the MTT assay with this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Compound This compound NaK_ATPase Na+/K+-ATPase Compound->NaK_ATPase Inhibition Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Disruption of Na+ gradient Ca_Influx ↑ [Ca2+]i Na_Ca_Exchanger->Ca_Influx Signaling_Cascades Activation of Signaling Cascades (e.g., PI3K/Akt, MAPK) Ca_Influx->Signaling_Cascades Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Stress Apoptosis Apoptosis Signaling_Cascades->Apoptosis Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Note: Measuring the Cytotoxicity of 14-Anhydrodigitoxigenin using the CellTox™ Green Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin, known to impact cellular viability by inhibiting the Na+/K+-ATPase pump.[1] Understanding the cytotoxic potential of such compounds is crucial in drug discovery and development. The CellTox™ Green Cytotoxicity Assay offers a reliable and straightforward method for quantifying cytotoxicity over time.[2] This assay utilizes a proprietary asymmetric cyanine dye that is excluded by viable cells but stains the DNA of cells with compromised membrane integrity, which are considered dead.[3] Upon binding to DNA, the dye's fluorescence properties are significantly enhanced, producing a signal that is directly proportional to the number of dead cells.[3] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using the CellTox™ Green Assay.

Assay Principle

The CellTox™ Green Assay is based on the differential permeability of live and dead cells. The CellTox™ Green Dye cannot cross the intact membrane of live cells, resulting in minimal fluorescence. However, when a cell dies and loses membrane integrity, the dye enters, binds to the cell's DNA, and emits a strong fluorescent signal. This allows for the sensitive detection of cytotoxic events in a cell population. The dye is non-toxic to viable cells, enabling its use in both real-time kinetic analysis and endpoint measurements without compromising the experimental results.

Assay_Principle CellTox™ Green Assay Principle cluster_0 Viable Cell cluster_1 Non-Viable Cell LiveCell Intact Membrane No Dye Entry NoFluorescence Low Fluorescence DeadCell Compromised Membrane Dye Enters and Binds DNA Fluorescence High Fluorescence Dye CellTox™ Green Dye Dye->LiveCell Excluded Dye->DeadCell Permeable

Caption: Principle of the CellTox™ Green Assay.

Experimental Protocols

This protocol is designed for a 96-well plate format but can be scaled for other formats. Two primary methods are described: an endpoint protocol and a real-time (kinetic) protocol.

Materials Required
  • CellTox™ Green Cytotoxicity Assay Kit (Promega, Cat. No. G8741, G8743)

    • CellTox™ Green Dye

    • Assay Buffer

    • Lysis Solution (optional, for maximum lysis control)

  • This compound (Cayman Chemical, Cat. No. 15555 or equivalent)

  • Appropriate cell line (e.g., HeLa, A549, HepG2)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Black-walled, clear-bottom 96-well assay plates

  • Multichannel pipettes

  • Fluorescence plate reader with filters for 485-500nm (excitation) and 520-530nm (emission)

  • Humidified incubator at 37°C with 5% CO₂

Protocol 1: Endpoint Assay

This protocol measures cytotoxicity at a single, predetermined time point after treatment.

Endpoint_Workflow Endpoint Assay Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24 hours. B 2. Treat with Compound Add serial dilutions of This compound to wells. A->B C 3. Incubate Incubate for desired exposure time (e.g., 24, 48, 72 hours). B->C D 4. Prepare 2X Assay Reagent Dilute CellTox™ Green Dye 1:500 in Assay Buffer. C->D E 5. Add Reagent Add 2X reagent to each well (equal volume to culture medium). D->E F 6. Incubate & Measure Incubate for 15 min at RT, protected from light. Measure fluorescence. E->F

Caption: Workflow for the endpoint CellTox™ Green assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2X final concentrations by diluting the stock in cell culture medium.

  • Cell Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the 2X CellTox™ Green Reagent by diluting the CellTox™ Green Dye 1:500 into the provided Assay Buffer.

  • Reagent Addition: Add 100 µL of the 2X reagent to each well.

  • Final Incubation and Measurement: Incubate the plate for 15 minutes at room temperature, shielded from light. Measure fluorescence using an appropriate plate reader (Excitation: 485-500nm; Emission: 520-530nm).

Protocol 2: Real-Time (Kinetic) Assay

This protocol allows for the continuous monitoring of cytotoxicity over time.

Detailed Steps:

  • Reagent & Cell Mixture: Add the CellTox™ Green Dye directly to the cell suspension in culture medium at a 1X final concentration (1:1000 dilution).

  • Cell Seeding: Dispense 100 µL of the cell/dye mixture into each well of a 96-well plate.

  • Compound Treatment: Immediately add 100 µL of 2X this compound dilutions to the wells.

  • Kinetic Measurement: Place the plate in a plate reader equipped with environmental controls (37°C, 5% CO₂). Measure fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

Data Presentation and Analysis

The fluorescence signal is proportional to the number of dead cells. Data can be presented as raw fluorescence units or normalized to controls.

Controls:

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dilute the compound.

  • Maximum Lysis Control: Cells treated with a lysis agent to determine the maximum fluorescence signal, representing 100% cytotoxicity.

  • No-Cell Control: Medium only to determine background fluorescence.

Calculation of Percent Cytotoxicity: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Max Lysis Control - Vehicle Control)

Illustrative Quantitative Data

The following table represents hypothetical data for the cytotoxic effect of this compound on a cancer cell line after a 48-hour exposure, as measured by the CellTox™ Green assay.

This compound (µM)Raw Fluorescence Units (RFU)% Cytotoxicity
0 (Vehicle Control)1,5000%
0.12,1003.2%
0.54,50016.2%
1.08,90040.0%
2.518,50091.9%
5.019,80098.9%
10.020,100100.5%
Max Lysis Control20,000100%

Note: This data is for illustrative purposes only. From this dose-response curve, an EC₅₀ value can be calculated using non-linear regression analysis.

Signaling Pathway of this compound-Induced Cytotoxicity

Cardiac glycosides, including this compound, primarily act by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca²⁺ exchanger. The resulting rise in intracellular calcium concentration can trigger a cascade of events, including mitochondrial stress, activation of apoptotic pathways, and ultimately, the loss of cell membrane integrity, which is detected by the CellTox™ Green dye.

Signaling_Pathway Proposed Cytotoxicity Pathway for this compound cluster_membrane Cell Membrane cluster_cyto Cytosol & Mitochondria Pump Na+/K+-ATPase Na_inc ↑ Intracellular Na⁺ Pump->Na_inc Leads to Exchanger Na+/Ca²⁺ Exchanger Ca_inc ↑ Intracellular Ca²⁺ Exchanger->Ca_inc Leads to Na_inc->Exchanger Reduces activity of Mito Mitochondrial Stress (e.g., ROS production) Ca_inc->Mito Apoptosis Apoptotic Pathway Activation Mito->Apoptosis MembraneLoss Loss of Membrane Integrity Apoptosis->MembraneLoss Assay CellTox™ Green Dye Binds DNA MembraneLoss->Assay Allows entry of Compound This compound Compound->Pump Inhibits

Caption: Signaling pathway of this compound cytotoxicity.

References

Application Notes and Protocols for Measuring Na+/K+-ATPase Activity with 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na⁺) and potassium (K⁺) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. The energy for this process is derived from the hydrolysis of ATP. Due to its critical physiological role, the Na+/K+-ATPase is a significant drug target.

Cardiac glycosides are a class of naturally derived compounds that are potent and specific inhibitors of Na+/K+-ATPase.[1] 14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin that belongs to this class. Understanding the interaction of compounds like this compound with Na+/K+-ATPase is crucial for drug discovery and development, particularly in the fields of cardiology and oncology.

These application notes provide a detailed protocol for measuring the inhibitory activity of this compound on Na+/K+-ATPase using a colorimetric assay that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Data Presentation

The inhibitory effects of this compound and other cardiac glycosides on Na+/K+-ATPase activity can be quantified and compared. The following table summarizes the inhibitory activity of selected cardiac glycosides.

CompoundConcentration% Inhibition of Na+/K+-ATPase ActivitySource Organism of Na+/K+-ATPase
This compound 10 µM15%Guinea Pig Heart
Ouabain89 nM (IC₅₀)50%Human (MDA-MB-231 cells)
Digoxin~164 nM (apparent IC₅₀)50%Human (MDA-MB-231 cells)
Ouabain17 nM (IC₅₀)50%Human (A549 cells)
Digoxin40 nM (IC₅₀)50%Human (A549 cells)

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Signaling Pathway: Inhibition of Na+/K+-ATPase by Cardiac Glycosides and Downstream Effects

Inhibition of the Na+/K+-ATPase by cardiac glycosides can trigger various intracellular signaling cascades. One such pathway involves the suppression of the immune checkpoint protein Indoleamine 2,3-dioxygenase 1 (IDO1) through the reduction of STAT1 (Signal Transducer and Activator of Transcription 1) activation.[2][3]

Na_K_ATPase_Signaling cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase STAT1_P Phosphorylated STAT1 (Active) NaK_ATPase->STAT1_P Reduces stabilization of Cardiac_Glycosides Cardiac Glycosides (e.g., this compound) Cardiac_Glycosides->NaK_ATPase Inhibits IDO1_Expression IDO1 Gene Expression STAT1_P->IDO1_Expression Promotes STAT1 STAT1 STAT1->STAT1_P Phosphorylation IDO1_Protein IDO1 Protein IDO1_Expression->IDO1_Protein Leads to

Signaling pathway of Na+/K+-ATPase inhibition.

Experimental Protocols

Principle of the Assay

The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[1] The total ATPase activity is measured in the presence of Na⁺, K⁺, and Mg²⁺ ions. The activity of other ATPases is measured in the absence of Na⁺ and K⁺ ions but in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase activity is then calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The liberated Pi is detected colorimetrically.

Materials and Reagents
  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or other sources)

  • This compound

  • Ouabain (as a control inhibitor)

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Imidazole

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate

  • Ascorbic acid

  • Sodium citrate

  • Sodium arsenite

  • Acetic acid

  • Phosphate standard solution (e.g., KH₂PO₄)

  • Microplate reader (660 nm)

  • 96-well microplates

  • Incubator (37°C)

  • Centrifuge

Solution Preparation
  • Assay Buffer (pH 7.4): 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.

  • Ouabain-Containing Buffer (pH 7.4): 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM Ouabain.

  • ATP Solution: 50 mM ATP in water.

  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in Assay Buffer to achieve desired final concentrations.

  • Color Reagent A: 0.5% ammonium molybdate in 0.5 N HCl.

  • Color Reagent B: 2% sodium citrate, 2% sodium arsenite, and 2% acetic acid.

  • Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard solution (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Phosphate Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers and Reagent Solutions Setup_Reaction Set up reaction mixtures: - Total ATPase (with inhibitor) - Ouabain-insensitive ATPase Prepare_Reagents->Setup_Reaction Prepare_Inhibitor Prepare Serial Dilutions of This compound Prepare_Inhibitor->Setup_Reaction Prepare_Enzyme Prepare Na+/K+-ATPase Enzyme Dilution Add_Enzyme Add Enzyme to Initiate Reaction Prepare_Enzyme->Add_Enzyme Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C (e.g., 30 min) Add_Enzyme->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Add_Color_Reagents Add Color Reagents A and B Transfer_Supernatant->Add_Color_Reagents Incubate_Color Incubate for Color Development Add_Color_Reagents->Incubate_Color Measure_Absorbance Measure Absorbance at 660 nm Incubate_Color->Measure_Absorbance Calculate_Pi Calculate [Pi] Released Measure_Absorbance->Calculate_Pi Standard_Curve Generate Phosphate Standard Curve Standard_Curve->Calculate_Pi Calculate_Activity Calculate Na+/K+-ATPase Activity and % Inhibition Calculate_Pi->Calculate_Activity

Workflow for Na+/K+-ATPase inhibition assay.
Detailed Protocol

  • Prepare Reaction Mixtures:

    • For Total ATPase Activity: In a 96-well plate, add 50 µL of Assay Buffer to each well. Add 10 µL of the desired concentration of this compound (or vehicle control - DMSO).

    • For Ouabain-Insensitive ATPase Activity: In separate wells, add 50 µL of Ouabain-Containing Buffer. Add 10 µL of the desired concentration of this compound (or vehicle control).

    • For Phosphate Standard Curve: In separate wells, add 60 µL of each phosphate standard dilution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • To the "Total ATPase Activity" and "Ouabain-Insensitive ATPase Activity" wells, add 20 µL of the diluted Na+/K+-ATPase enzyme preparation.

    • To initiate the enzymatic reaction, add 20 µL of 50 mM ATP solution to all wells except the phosphate standards. The final volume in the reaction wells will be 100 µL.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction: Stop the reaction by adding 50 µL of 10% (w/v) Trichloroacetic acid (TCA) to each reaction well.

  • Protein Precipitation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Phosphate Detection:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Color Reagent A to each well and mix.

    • Add 50 µL of Color Reagent B to each well and mix.

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure Absorbance: Measure the absorbance at 660 nm using a microplate reader.

Data Analysis
  • Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.

  • Calculate Phosphate Released: Use the standard curve equation to calculate the concentration of inorganic phosphate (Pi) released in each sample.

  • Calculate Na+/K+-ATPase Activity:

    • Total ATPase Activity (nmol Pi/min/mg protein): ( [Pi] in total activity wells - [Pi] in blank) / (incubation time in min * mg of protein in the well)

    • Ouabain-Insensitive ATPase Activity (nmol Pi/min/mg protein): ( [Pi] in ouabain wells - [Pi] in blank) / (incubation time in min * mg of protein in the well)

    • Na+/K+-ATPase Activity: Total ATPase Activity - Ouabain-Insensitive ATPase Activity

  • Calculate Percentage Inhibition:

    • % Inhibition = [ (Activity of control - Activity with this compound) / Activity of control ] * 100

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion

This document provides a comprehensive guide for researchers to measure the inhibitory effect of this compound on Na+/K+-ATPase activity. The detailed protocol for the colorimetric assay, along with the data presentation and visualization of the relevant signaling pathway and experimental workflow, offers a robust framework for investigating the interaction of this and other cardiac glycosides with a critical cellular enzyme. Accurate and reproducible measurement of Na+/K+-ATPase inhibition is essential for the preclinical evaluation of new drug candidates targeting this important pump.

References

Application Notes and Protocols: 14-Anhydrodigitoxigenin Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds known for their effects on cardiac tissue. It is a derivative of digitoxin.[1] As a potent biological molecule, the accurate and consistent preparation of this compound solutions is paramount for reproducible experimental results in research and drug development. These application notes provide detailed protocols for the preparation of this compound solutions and summarize its solubility in various common laboratory solvents.

Data Presentation: Solubility of this compound

The solubility of this compound can vary depending on the solvent. The following table summarizes the solubility of this compound in several common laboratory solvents.

SolventSolubilityMolar Concentration (approx.)
Dimethylformamide (DMF)25 mg/mL70.1 mM
Dimethyl sulfoxide (DMSO)20 mg/mL56.1 mM
Ethanol5 mg/mL14.0 mM
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.4 mM

Note: The molar concentration is calculated based on the molecular weight of this compound (356.5 g/mol ).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber, fluoroelastomer, neoprene, or thick latex gloves are recommended when working with DMSO).[2] Work in a well-ventilated area or a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound to a clean, dry microcentrifuge tube or amber glass vial.

    • Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Cap the tube/vial securely.

  • Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution. If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid in dissolving the compound. Visually inspect the solution to ensure that all the solid has dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed amber vial to protect it from light and moisture. DMSO has a high boiling point (189°C), which means it evaporates slowly; however, proper sealing is crucial to prevent water absorption.[2]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes the dilution of the this compound stock solution to a final working concentration in a cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution (Recommended): To avoid precipitation and ensure accurate dosing, it is recommended to perform serial dilutions.

    • Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mg/mL (28.05 mM) stock, you could first dilute the stock 1:100 in the medium to get a 280.5 µM solution.

    • Then, dilute the intermediate solution further to the final desired concentration.

  • Direct Dilution (for lower concentrations):

    • Warm the required volume of cell culture medium to 37°C.

    • Add the calculated volume of the this compound stock solution directly to the pre-warmed medium. It is crucial to add the stock solution to the medium and not the other way around to prevent precipitation.

    • Immediately mix the solution by gentle pipetting or swirling.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as it can be toxic to cells at higher concentrations. Aim to keep the final DMSO concentration below 0.5% (v/v).

  • Use Immediately: It is best to prepare the working solution fresh for each experiment.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a cardenolide, is known to inhibit the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.

G This compound This compound Na_K_ATPase Na+/K+-ATPase This compound->Na_K_ATPase Inhibits Na_i ↑ Intracellular Na+ Na_K_ATPase->Na_i Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Na_i->Na_Ca_Exchanger Alters activity of Ca_i ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_i Leads to Cellular_Effects Downstream Cellular Effects Ca_i->Cellular_Effects

Caption: Inhibition of Na+/K+-ATPase by this compound.

Experimental Workflow for Solution Preparation

The following diagram outlines the key steps for preparing a working solution of this compound for cell-based assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Weigh Compound Dissolve Dissolve in DMSO Weigh->Dissolve Store Store at -20°C Dissolve->Store Dilute Dilute Stock in Medium Store->Dilute Use as needed Mix Mix Thoroughly Dilute->Mix Apply Apply to Cells Mix->Apply

References

Application Notes and Protocols for 14-Anhydrodigitoxigenin in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2] This inhibition triggers a cascade of downstream signaling events, making this compound a compound of interest for investigating cellular signaling and for potential therapeutic applications, including in oncology. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO), protocols for its preparation and solubility determination, and an overview of its associated signaling pathway.

Data Presentation

The solubility of a compound is a critical parameter for in vitro and in vivo studies. DMSO is a common solvent for dissolving hydrophobic compounds for biological assays.

Table 1: Quantitative Solubility of this compound

SolventSolubilityMolar Concentration (approx.)
DMSO20 mg/mL56.1 mM

Molecular Weight of this compound: 356.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for high-throughput screening and cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.565 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 3.565 mg of the compound, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of this compound Solubility in DMSO by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to experimentally verify the solubility of this compound in DMSO using HPLC. This method provides a quantitative measurement of the compound's concentration in a saturated solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Microcentrifuge tubes

  • Shaker or rotator

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of DMSO (e.g., 500 µL).

    • Incubate the tube on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the suspension to pellet the excess solid.

    • Carefully collect the supernatant, which is the saturated solution.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Serial Dilution:

    • Perform a series of accurate dilutions of the filtered saturated solution with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a mobile phase suitable for the analysis of this compound (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Inject the diluted samples onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the standard curve.

    • Calculate the original concentration in the saturated DMSO solution by applying the dilution factor. This value represents the solubility of this compound in DMSO.

Signaling Pathway

Inhibition of Na+/K+-ATPase and Downstream Signaling

This compound, as a cardenolide, inhibits the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration. The altered sodium gradient affects the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration. Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[1][2] The binding of cardenolides like this compound to the Na+/K+-ATPase can activate a signaling cascade that is independent of changes in intracellular ion concentrations.[2] This signaling involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, the Ras/Raf/MAPK (ERK) pathway is activated, leading to changes in gene expression and cellular processes such as proliferation and hypertrophy. Furthermore, the inhibition of Na+/K+-ATPase can lead to the generation of reactive oxygen species (ROS), which act as second messengers in these signaling pathways.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Na_K_ATPase Na+/K+-ATPase This compound->Na_K_ATPase Inhibits Src Src Na_K_ATPase->Src Activates ROS ROS Na_K_ATPase->ROS Generates Ca2_plus ↑ [Ca2+]i Na_K_ATPase->Ca2_plus Leads to EGFR EGFR Ras Ras EGFR->Ras Activates Src->EGFR Transactivates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression (Proliferation, Hypertrophy) ERK->Gene_Expression Regulates ROS->Src Modulates

Caption: Signaling pathway initiated by this compound.

Experimental Workflow for Studying Signaling Events

The following workflow can be used to investigate the effects of this compound on the Na+/K+-ATPase signaling pathway in a relevant cell line.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Seed cells treatment Treat cells with This compound (various concentrations and time points) start->treatment lysis Cell Lysis treatment->lysis western Western Blot (p-Src, p-EGFR, p-ERK) lysis->western ros_assay ROS Detection Assay (e.g., DCFDA) lysis->ros_assay calcium_imaging Calcium Imaging (e.g., Fura-2 AM) lysis->calcium_imaging gene_expression qRT-PCR / RNA-Seq (Target gene expression) lysis->gene_expression end Data Analysis and Interpretation western->end ros_assay->end calcium_imaging->end gene_expression->end

References

Application Notes: 14-Anhydrodigitoxigenin for Cell Culture Studies

Application Notes and Protocols for 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid-like compounds. As a derivative of digitoxin, it is investigated for its potential therapeutic effects, particularly in oncology. These application notes provide detailed protocols for the proper handling, storage, and in vitro evaluation of this compound.

Physicochemical and Safety Information

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Physicochemical Data
PropertyValue
Molecular Formula C₂₃H₃₂O₃
Molecular Weight 356.5 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years at -20°C[1]
Solubility
SolventSolubility
DMF 25 mg/mL[1][2]
DMSO 20 mg/mL[1][2]
Ethanol 5 mg/mL
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL
Safety and Handling

This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • In Case of Eye Contact: Rinse out with plenty of water.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Mechanism of Action and Signaling Pathway

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na⁺/K⁺-ATPase pump in the cell membrane. This inhibition leads to a cascade of downstream signaling events.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound.

anhydrodigitoxigenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADG This compound NaK_ATPase Na+/K+-ATPase ADG->NaK_ATPase Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Leads to Na_in->NCX Activates Src Src Ca_in->Src Activates ROS ↑ ROS Ca_in->ROS Induces Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Apoptosis Apoptosis ERK->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, SKOV-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Na⁺/K⁺-ATPase Activity Assay

This protocol measures the direct inhibitory effect of this compound on Na⁺/K⁺-ATPase activity.

Materials:

  • Purified Na⁺/K⁺-ATPase enzyme or cell membrane preparations

  • Assay buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂)

  • ATP solution

  • This compound

  • Malachite Green-based phosphate detection reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, Na⁺/K⁺-ATPase preparation, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Reaction Termination and Color Development: Stop the reaction and measure the released inorganic phosphate (Pi) using a Malachite Green-based reagent according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis: Calculate the percentage of Na⁺/K⁺-ATPase inhibition and determine the IC₅₀ value.

Workflow and Logical Relationships

The following diagram outlines the experimental workflow for evaluating the in vitro anticancer activity of this compound.

experimental_workflow cluster_planning Experimental Planning cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Line prepare_stock Prepare this compound Stock Solution start->prepare_stock mtt_assay Cell Viability (MTT) Assay prepare_stock->mtt_assay nka_assay Na+/K+-ATPase Activity Assay prepare_stock->nka_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc apoptosis_assay Apoptosis (Annexin V/PI) Assay apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant nka_inhibition Determine Na+/K+-ATPase Inhibition nka_assay->nka_inhibition ic50_calc->apoptosis_assay Use IC50 for concentration selection conclusion Conclusion ic50_calc->conclusion apoptosis_quant->conclusion nka_inhibition->conclusion

Caption: Experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for 14-Anhydrodigitoxigenin Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring steroid compounds known for their effects on cardiac muscle. As a derivative of digitoxin, it is investigated for its potential therapeutic applications, including its role as an inhibitor of the Na+/K+-ATPase pump. Understanding the dose-response relationship of this compound is critical for elucidating its mechanism of action, determining its therapeutic window, and assessing its potential cytotoxicity. These application notes provide a comprehensive overview of the methodologies to characterize the dose-dependent effects of this compound.

Mechanism of Action

The primary molecular target of cardiac glycosides like this compound is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. Elevated intracellular calcium can trigger various downstream signaling pathways, including the activation of apoptotic cascades in cancer cells. A single study has shown that this compound at a concentration of 10 µM reduces the activity of guinea pig heart Na+/K+-ATPase by 15%[1][2].

Data Presentation

Due to the limited availability of comprehensive public data for the dose-response curve of this compound, the following tables present illustrative data to demonstrate how to structure and report such findings. Researchers should generate their own experimental data following the protocols outlined below.

Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)Illustrative IC50 (nM)
A549Lung Carcinoma4885
MCF-7Breast Adenocarcinoma48120
HeLaCervical Carcinoma4895
HCT116Colon Carcinoma48150

Table 2: Illustrative Dose-Dependent Inhibition of Na+/K+-ATPase Activity by this compound

Concentration (nM)% Inhibition (Mean ± SD)
15.2 ± 1.1
1018.5 ± 2.3
5045.8 ± 3.5
10068.2 ± 4.1
50092.1 ± 2.8
Illustrative IC50 (nM) 62

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared in complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.

Protocol 2: Na+/K+-ATPase Inhibition Assay

This protocol describes a method to measure the dose-dependent inhibition of Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or other sources)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • This compound

  • Ouabain (as a positive control)

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • Phosphorous standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and ouabain in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of the various concentrations of this compound (or vehicle control), and 10 µL of the diluted Na+/K+-ATPase enzyme solution. For the positive control, add ouabain.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced from ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-640 nm after a short incubation period for color development.

  • Data Analysis: Create a standard curve using the phosphorous standard to quantify the amount of inorganic phosphate released. Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V-FITC Staining

This protocol allows for the detection of apoptosis induced by this compound.

Materials:

  • Cells to be tested

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualization of Signaling Pathways and Workflows

Signaling_Pathway cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in 14_Anhydro This compound 14_Anhydro->NaK_ATPase Inhibition Na_in->NCX Altered Gradient Apoptosis Apoptosis Ca_in->Apoptosis Triggers

Caption: Signaling pathway of this compound-induced apoptosis.

Cytotoxicity_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add this compound (Dose Range) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for cytotoxicity assessment using MTT assay.

References

Application Notes and Protocols for Determining the IC50 of 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally occurring compounds known for their effects on cardiac tissue. These compounds primarily act by inhibiting the Na+/K+-ATPase enzyme, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is the basis for their cardiotonic effects. Emerging research has also highlighted the potential of cardiac glycosides in other therapeutic areas, including oncology.

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for characterizing its potency. The primary methods covered are the Na+/K+-ATPase inhibition assay and the MTT assay for cell viability, which is a common method to assess the cytotoxic effects of compounds on cancer cells.

Data Presentation

Compound NameTargetConcentration% InhibitionSpecies
This compoundNa+/K+-ATPase10 µM15%Guinea pig heart

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump. This leads to a series of downstream effects that can ultimately result in apoptosis, or programmed cell death, a desirable outcome in cancer therapy.

cluster_cell Cell Membrane CG This compound NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Apoptosis Apoptosis Ca_in->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The IC50 value is determined by measuring the enzyme's activity across a range of this compound concentrations.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from guinea pig heart)

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to the desired concentration.[1]

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer[1]

    • 10 µL of various concentrations of this compound or vehicle control (e.g., DMSO).[1]

    • For the positive control, add ouabain.[1]

    • 10 µL of diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.

  • Data Acquisition: Measure the absorbance at a wavelength appropriate for the Malachite Green assay (typically around 620-660 nm) using a microplate reader.

  • IC50 Calculation: The Na+/K+-ATPase activity is determined by the difference in absorbance between samples with and without a specific inhibitor (ouabain). Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Use a suitable software program to fit the data to a dose-response curve and calculate the IC50 value.

A Prepare Reagents (Buffer, ATP, Enzyme) C Add Reagents and Compound to 96-well plate A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with ATP D->E F Incubate at 37°C E->F G Terminate Reaction (Add Malachite Green) F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the MTT to formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5x10³ cells/well and allow them to adhere and grow for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing increasing concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 12, 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.

A Seed Cells in 96-well plate B Treat Cells with This compound A->B C Incubate (12-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

References

Application Notes: 14-Anhydrodigitoxigenin as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a synthetic derivative of digitoxin, a well-known cardiac glycoside. Like other cardenolides, its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme responsible for maintaining electrochemical gradients across cell membranes. This inhibitory action disrupts cellular ion homeostasis, leading to a cascade of downstream effects that make this compound a valuable tool for research in cell biology, oncology, and pharmacology.

Mechanism of Action

The principal target of this compound is the α-subunit of the Na+/K+-ATPase pump. By binding to this enzyme, it inhibits its pumping activity, leading to an increase in intracellular sodium concentration. This rise in sodium alters the function of the sodium-calcium exchanger (NCX), causing an accumulation of intracellular calcium. The resulting disruption in ion gradients affects multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, and immunomodulation. This makes it a potent agent for studying cellular responses to ionic stress and for investigating novel anti-cancer therapies.

Key Applications & Protocols

Inhibition of Na+/K+-ATPase Activity

As a direct inhibitor, this compound can be used to study the function and regulation of the Na+/K+-ATPase pump. Its effects can be quantified by measuring the enzymatic activity of the pump in the presence of the compound.

Quantitative Data

CompoundTargetAssay SystemConcentration% InhibitionReference
This compoundNa+/K+-ATPaseGuinea pig heart10 µM15%[1]

Protocol: Spectrophotometric Na+/K+-ATPase Activity Assay

This protocol is adapted from methods used to measure the activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[2]

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or prepared from target cells)[2]

  • This compound (solubilized in DMSO)[1]

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme from a tissue or cell source of interest. Determine the protein concentration of the preparation.

  • Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Inhibitor Addition: Add 10 µL of various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the experimental wells. Add 10 µL of DMSO to the control wells. For a positive control, use a known inhibitor like ouabain.

  • Enzyme Addition: Add 20 µL of the enzyme preparation to each well and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination & Detection: Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the specific activity of the enzyme (nmol Pi/min/mg protein) and determine the percentage of inhibition for each concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Workflow for Na+/K+-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme & Reagents add_buffer Add Assay Buffer to 96-well Plate prep_enzyme->add_buffer prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor/ Vehicle Control prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_enzyme Add Enzyme & Pre-incubate (37°C) add_inhibitor->add_enzyme start_reaction Initiate with ATP add_enzyme->start_reaction incubate Incubate (37°C, 30 min) start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Measure Absorbance (Plate Reader) stop_reaction->read_plate calculate Calculate % Inhibition & IC50 Value read_plate->calculate

Caption: Workflow for quantifying Na+/K+-ATPase inhibition.

Induction of Apoptosis

Disruption of ion homeostasis by Na+/K+-ATPase inhibitors is a potent trigger for programmed cell death (apoptosis). This compound can be used to study the apoptotic signaling cascade initiated by ionic imbalance.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines a common flow cytometry-based method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Target cell line (e.g., cancer cell lines)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.

Workflow for Apoptosis Induction Assay

G cluster_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound (e.g., 24-72h) seed_cells->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells incubate Incubate (15 min, Dark) stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Live, Apoptotic, & Necrotic Populations analyze->quantify G Proposed Signaling Pathway of this compound compound This compound pump Na+/K+-ATPase compound->pump Inhibits na_ion ↑ Intracellular Na+ pump->na_ion Leads to cell_cycle Cell Cycle Arrest (G2/M) pump->cell_cycle Induces ncx Na+/Ca2+ Exchanger (NCX) (Reversed Mode) na_ion->ncx ca_ion ↑ Intracellular Ca2+ ncx->ca_ion er_stress ER Stress ca_ion->er_stress mito Mitochondrial Dysfunction ca_ion->mito caspases Caspase Activation er_stress->caspases mito->caspases apoptosis Apoptosis caspases->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 14-Anhydrodigitoxigenin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental assays involving 14-Anhydrodigitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardenolide, a type of steroid, and a derivative of digitoxin. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition leads to an increase in intracellular calcium concentration, which can affect various cellular processes, including muscle contraction.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and other cardiac glycosides. LC-MS/MS offers higher sensitivity and specificity, making it ideal for analyzing samples with low concentrations or complex matrices.

Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to accurately quantify the intact drug in the presence of its degradation products, impurities, and excipients. Key parameters to optimize and validate include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to generate potential degradation products and demonstrate the method's specificity.

Q4: How does this compound binding to Na+/K+-ATPase trigger intracellular signaling?

A4: Beyond its ion transport inhibition, the binding of cardiac glycosides like this compound to a specific pool of Na+/K+-ATPase can activate intracellular signaling cascades.[2] This can involve the activation of Src kinase, which in turn can trigger pathways like the mitogen-activated protein kinase (MAPK) cascade, influencing processes such as cell growth and proliferation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Secondary interactions with column packing: Silanol groups on the silica backbone can interact with the analyte. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: The pH can affect the ionization state of the analyte.1. Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to suppress the ionization of the analyte.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. 1. Use fresh, high-purity solvents and filter them before use. 2. Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample. 3. Increase the gradient run time or perform a high-organic wash after each run.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or detector. 4. Column degradation. 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 4. Replace the column if it has exceeded its lifetime or shows signs of performance loss.
Poor Resolution 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate. 1. Optimize the gradient profile and the organic modifier-to-buffer ratio. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Reduce the flow rate to increase the interaction time with the stationary phase.
Loss of Sensitivity/Signal 1. Degradation of the analyte in the sample solution. 2. Detector lamp failure. 3. Contamination of the detector flow cell. 1. Prepare fresh standards and samples. Store them at appropriate temperatures and protect them from light if they are photolabile. 2. Check the lamp's operating hours and replace it if necessary. 3. Flush the flow cell with an appropriate cleaning solvent.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC-UV method.

Instrumentation and Conditions:

Parameter Specification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and any degradation products, then return to initial conditions for re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of this compound (typically in the range of 210-230 nm for cardenolides)
Injection Volume 10 µL

Method Validation Parameters:

Parameter Methodology
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the retention time of this compound.
Linearity Prepare a series of at least five concentrations of this compound and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels. The recovery should be within 98-102%.
Precision Repeatability: Analyze at least six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (RSD) should be ≤ 2%.
LOD & LOQ Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Na+/K+-ATPase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on Na+/K+-ATPase.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, KCl, and NaCl)

  • This compound stock solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and Na+/K+-ATPase enzyme.

  • Add varying concentrations of this compound to the wells of the microplate. Include a positive control (e.g., ouabain) and a negative control (vehicle).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of ~620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Target Profile (ATP) B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Forced Degradation Studies C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H J System Suitability Testing (SST) H->J I Sample Analysis J->I

Caption: Workflow for HPLC method development and validation.

Signaling Pathway of Na+/K+-ATPase Inhibition

NaK_ATPase_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates MAPK_Cascade MAPK Cascade Src->MAPK_Cascade Activates Cellular_Effects Cellular Effects (e.g., Proliferation, Growth) MAPK_Cascade->Cellular_Effects Compound This compound Compound->NaK_ATPase Binds & Inhibits

Caption: Signaling cascade initiated by this compound.

References

preventing 14-Anhydrodigitoxigenin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings. Our goal is to help you overcome common challenges, such as precipitation in media, to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardenolide, a class of naturally occurring steroid glycosides. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular calcium, which is the basis for its cardiotonic effects and is also implicated in its potential anti-cancer and antiviral activities.[1]

Q2: I am observing precipitation of this compound after adding it to my cell culture medium. Why is this happening?

This compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment such as cell culture media, the compound can "crash out" or precipitate due to the abrupt change in solvent polarity.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. Ethanol and Dimethylformamide (DMF) can also be used. It is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.

Q4: How can I prevent the precipitation of this compound in my cell culture medium?

Several strategies can be employed to prevent precipitation:

  • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity and precipitation.

  • Use a Surfactant: Incorporating a biocompatible surfactant, such as Pluronic® F-68, into the cell culture medium can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can help to increase its solubility.

  • Gentle Mixing: After adding the compound to the medium, mix it gently but thoroughly. Avoid vigorous shaking that could introduce air bubbles and potentially denature proteins in the medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of stock solution The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of this compound.- Increase the final concentration of the organic solvent (if cell toxicity is not a concern).- Utilize a solubility-enhancing agent like Pluronic® F-68.
Cloudiness or turbidity in the medium over time The compound is slowly precipitating out of the solution, indicating thermodynamic instability.- Prepare fresh working solutions for each experiment.- Incorporate a surfactant to improve long-term stability.- Filter the final working solution through a 0.22 µm filter before use.
Inconsistent experimental results Precipitation may be occurring inconsistently, leading to variations in the effective concentration of the compound.- Standardize the protocol for preparing working solutions.- Visually inspect the medium for any signs of precipitation before each experiment.- Prepare a fresh stock solution if the current one shows any signs of precipitation.
Cell toxicity observed even at low concentrations The organic solvent used for the stock solution may be causing cytotoxicity.- Perform a vehicle control experiment with the solvent alone to assess its toxicity.- Reduce the final concentration of the organic solvent in the medium to the lowest effective level.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 3.565 mg per 1 mL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium with Pluronic® F-68

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 10% (w/v) Pluronic® F-68 stock solution in sterile water

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and Pluronic® F-68 in your experiment. A final concentration of 0.02% to 0.1% Pluronic® F-68 is a good starting point.

  • In a sterile conical tube, add the required volume of cell culture medium.

  • Add the calculated volume of the 10% Pluronic® F-68 stock solution to the medium and mix well.

  • Perform a stepwise dilution of the 10 mM this compound DMSO stock into the medium containing Pluronic® F-68. For a final concentration of 10 µM, you would typically add 1 µL of the 10 mM stock to 1 mL of the final medium (a 1:1000 dilution), ensuring the final DMSO concentration is 0.1%.

  • Vortex the solution gently for 10-15 seconds immediately after adding the stock solution.

  • Visually inspect the final working solution for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Dimethylformamide (DMF)25 mg/mL[2]
Dimethyl sulfoxide (DMSO)20 mg/mL[2]
Ethanol5 mg/mL[2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[2]

Table 2: Example of a User-Generated Solubility Assessment of this compound in Cell Culture Medium

This table is a template for researchers to document their own findings on the solubility of this compound in their specific experimental conditions.

Cell Culture Medium Final DMSO Concentration (%) Pluronic® F-68 Concentration (%) Maximum Soluble Concentration of this compound (µM) Observation (after 24h at 37°C)
DMEM + 10% FBS0.105Clear solution
DMEM + 10% FBS0.1010Fine precipitate observed
DMEM + 10% FBS0.10.0520Clear solution
DMEM + 10% FBS0.10.0530Slight cloudiness
RPMI-1640 + 10% FBS0.102.5Clear solution
RPMI-1640 + 10% FBS0.105Precipitate observed

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock into Medium dissolve->dilute 10 mM Stock medium Prepare Cell Culture Medium add_surfactant Add Pluronic® F-68 (Optional) medium->add_surfactant add_surfactant->dilute treat_cells Treat Cells with Working Solution dilute->treat_cells Final Concentration incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ADH 14-Anhydro- digitoxigenin NKA Na+/K+-ATPase ADH->NKA Inhibits Src Src Kinase NKA->Src Activates Ca Intracellular Ca2+ Increase NKA->Ca EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene

Caption: Signaling pathway of this compound via Na+/K+-ATPase.

References

improving 14-Anhydrodigitoxigenin stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years. For short-term storage in solution, it is advisable to use anhydrous solvents like DMSO or DMF and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound has varying solubility in different solvents. The following table summarizes its solubility:

SolventApproximate Solubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
Ethanol~5 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Data sourced from publicly available product information sheets.

Q3: What are the primary cellular targets of this compound?

A3: The primary cellular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, leading to positive inotropic effects in cardiac muscle.[1] Recent studies suggest that cardiac glycosides can also modulate other signaling pathways, including the STAT1 pathway.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation in aqueous buffer - Low aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to keep the compound dissolved. It is advisable to keep the final DMSO or DMF concentration below 0.5% in most cell-based assays to avoid solvent-induced toxicity.- Prepare a more concentrated stock solution in an appropriate organic solvent and add a smaller volume to your aqueous buffer.- Sonication may help to redissolve small amounts of precipitate.
Loss of compound activity over time in solution - Degradation of the compound due to pH, temperature, or hydrolysis of the lactone ring.- Prepare fresh solutions for each experiment from a frozen stock.- Store stock solutions in an anhydrous solvent at -80°C.- Avoid preparing and storing the compound in alkaline aqueous solutions (pH > 8) for extended periods, as the butenolide ring is susceptible to hydrolysis under these conditions.
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound.- Pipetting errors with small volumes of concentrated stock solutions.- Visually inspect your stock solution to ensure complete dissolution before use.- Perform serial dilutions to minimize pipetting errors.- Run a positive control (e.g., a well-characterized cardiac glycoside like ouabain) alongside your experiments to ensure assay performance.
High background signal in fluorescence-based assays - Intrinsic fluorescence of this compound or its degradation products.- Run a control with the compound alone (without cells or other assay components) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.- If the compound is fluorescent, consider using an alternative assay method or subtracting the background fluorescence.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from a standard colorimetric assay that measures the inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM in water, prepare fresh)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Ouabain (positive control, 1 mM in water)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare dilutions of ouabain as a positive control.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted this compound or ouabain to the respective wells. For the negative control, add 10 µL of the vehicle (e.g., DMSO diluted in Assay Buffer).

  • Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based colorimetric method according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Stability of this compound

The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The primary degradation pathway for cardenolides is the hydrolysis of the butenolide (lactone) ring, which is accelerated by alkaline conditions and elevated temperatures.

Table 1: Estimated Stability of a Cardiac Glycoside in Aqueous Solution at Different pH and Temperatures

The following table provides an estimation of the stability of a cardiac glycoside in aqueous solution based on general knowledge of similar compounds. Specific kinetic data for this compound is not currently available.

TemperaturepH 4.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
4°C High Stability (>95% remaining after 24h)Moderate Stability (~90% remaining after 24h)Low Stability (<80% remaining after 24h)
25°C Moderate Stability (~90% remaining after 24h)Low Stability (<80% remaining after 24h)Very Low Stability (<60% remaining after 24h)
37°C Low Stability (<80% remaining after 24h)Very Low Stability (<60% remaining after 24h)Rapid Degradation (<40% remaining after 24h)

Recommendations:

  • For experiments in aqueous solutions, it is highly recommended to prepare fresh solutions of this compound immediately before use.

  • If temporary storage in an aqueous buffer is necessary, it should be kept on ice (4°C) and used within a few hours.

  • Avoid prolonged incubation at 37°C, especially in neutral to alkaline buffers.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of this compound

G AD This compound NKA Na+/K+-ATPase AD->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in STAT1 STAT1 NKA->STAT1 Modulation Src Src Kinase NKA->Src Activation Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Contractility ↑ Cardiac Contractility Ca_in->Contractility Gene_exp Altered Gene Expression STAT1->Gene_exp MAPK MAPK Pathway Src->MAPK PI3K PI3K/Akt Pathway Src->PI3K Cell_effects Cell Proliferation/Apoptosis MAPK->Cell_effects PI3K->Cell_effects

Caption: Signaling pathway of this compound.

Diagram 2: Experimental Workflow for Assessing Compound Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solutions in different buffers (pH 4, 7, 9) Prep_Stock->Prep_Working Incubate_4C Incubate at 4°C Prep_Working->Incubate_4C Incubate_25C Incubate at 25°C Prep_Working->Incubate_25C Incubate_37C Incubate at 37°C Prep_Working->Incubate_37C Collect_Samples Collect Samples at different time points Incubate_4C->Collect_Samples Incubate_25C->Collect_Samples Incubate_37C->Collect_Samples HPLC_Analysis Analyze by HPLC-UV to quantify remaining compound Collect_Samples->HPLC_Analysis Calc_Deg Calculate Degradation Rate HPLC_Analysis->Calc_Deg

Caption: Workflow for stability testing.

Diagram 3: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results? Check_Sol Is the compound fully dissolved? Start->Check_Sol Check_Fresh Was the solution prepared fresh? Check_Sol->Check_Fresh Yes Outcome_Dissolve Re-dissolve or prepare new stock. Check_Sol->Outcome_Dissolve No Check_Controls Did controls (positive/negative) work as expected? Check_Fresh->Check_Controls Yes Outcome_Fresh Prepare fresh solution for each experiment. Check_Fresh->Outcome_Fresh No Check_Conc Is the final solvent concentration appropriate? Check_Controls->Check_Conc Yes Outcome_Controls Troubleshoot assay components/protocol. Check_Controls->Outcome_Controls No Outcome_Conc Adjust solvent concentration. Check_Conc->Outcome_Conc No Outcome_OK Review experimental design and execution. Check_Conc->Outcome_OK Yes

Caption: Troubleshooting inconsistent results.

References

troubleshooting inconsistent results with 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Anhydrodigitoxigenin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Inconsistent Results

Q1: We are observing high variability in our cell viability/cytotoxicity assays with this compound. What are the potential causes?

A1: Inconsistent results in cell-based assays using this compound can stem from several factors. Here are the most common culprits and how to address them:

  • Compound Stability and Storage:

    • Improper Storage: this compound should be stored at -20°C for long-term stability (≥ 4 years)[1]. Frequent freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.

    • Solvent Volatility: If using a volatile solvent like DMSO for your stock solution, ensure it is stored in tightly sealed vials to prevent concentration changes due to evaporation.

  • Experimental Conditions:

    • Cell Line Variability: Different cell lines can exhibit varying sensitivity to cardiac glycosides. This can be due to differences in the expression levels or isoforms of the Na+/K+-ATPase α-subunit[2]. It is crucial to maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase.

    • Inconsistent Seeding Density: Uneven cell seeding can lead to significant well-to-well variations. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.

    • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.

  • Assay-Specific Issues:

    • Cross-reactivity in Assays: Some assays for cardiac glycosides can be hampered by cross-reaction with other steroids or cholesterol-like substances, leading to unpredictable results[3].

    • Interference with Assay Reagents: The compound itself might interfere with the detection method of your viability assay (e.g., absorbance or fluorescence). Run appropriate controls, including the compound in cell-free media with the assay reagents, to check for interference.

Q2: Our Na+/K+-ATPase inhibition assay results are not reproducible. What should we check?

A2: Reproducibility issues in Na+/K+-ATPase inhibition assays are often related to the enzymatic reaction conditions. Consider the following:

  • Enzyme Purity and Activity: The source and purity of the Na+/K+-ATPase enzyme are critical. Ensure you are using a reliable source and that the enzyme has been stored correctly to maintain its activity.

  • Substrate Concentration: The concentration of ATP, the substrate for Na+/K+-ATPase, should be optimized and kept consistent across experiments.

  • Ion Concentrations: The activity of Na+/K+-ATPase is highly dependent on the concentrations of Na+, K+, and Mg2+ ions. Prepare your assay buffers with high precision and use high-purity salts. Hypokalemia (low potassium) can increase the binding of cardiac glycosides to the Na+/K+-ATPase, enhancing their effect[4].

  • Incubation Times and Temperatures: Ensure that pre-incubation and reaction incubation times and temperatures are strictly controlled.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound?

A3: this compound is a cardenolide, a class of cardiac glycosides. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[4]. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction.

Q4: What are the downstream signaling effects of Na+/K+-ATPase inhibition by this compound?

A4: Beyond its effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various signaling cascades. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins. Key downstream pathways include:

  • Activation of Src kinase.

  • Transactivation of the Epidermal Growth Factor Receptor (EGFR).

  • Activation of the Ras-Raf-MEK-ERK (MAPK) pathway.

  • Generation of reactive oxygen species (ROS).

  • Activation of transcription factors such as NF-κB and AP-1.

These signaling events can influence cellular processes like growth, proliferation, and apoptosis.

Q5: How should I prepare a stock solution of this compound?

A5: this compound has the following reported solubilities:

  • DMF: 25 mg/ml

  • DMSO: 20 mg/ml

  • Ethanol: 5 mg/ml

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml

For cell-based assays, DMSO is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.

Quantitative Data Summary

Table 1: IC50 Values of Various Cardiac Glycosides on Na+/K+-ATPase and Cell Migration

CompoundNa+/K+ ATPase Inhibition IC50 (µM)Cell Migration Inhibition IC50 (µM)
Ouabain0.05 ± 0.010.04 ± 0.01
Digitoxin0.12 ± 0.020.10 ± 0.02
Digoxin0.15 ± 0.030.13 ± 0.03

Data adapted from studies on breast cancer cell lines and Na+/K+-ATPase activity assays. The IC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay

This protocol is a colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Na+/K+-ATPase enzyme preparation

  • This compound

  • Ouabain (positive control)

  • ATP solution (10 mM)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare a solution of ouabain as a positive control and a vehicle control (e.g., DMSO in Assay Buffer).

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the diluted this compound, ouabain, or vehicle control.

  • Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) after a short incubation period for color development.

  • Calculation: The Na+/K+-ATPase activity is determined by the difference in Pi released in the absence and presence of a specific inhibitor (ouabain). Calculate the percentage of inhibition for each concentration of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 14-ADG This compound NKA Na+/K+-ATPase 14-ADG->NKA Inhibits Src Src NKA->Src Activates NFkB NF-κB NKA->NFkB Activates EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates ROS ROS Src->ROS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Growth, Proliferation, Apoptosis) ERK->Transcription NFkB->Transcription

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare 14-ADG Stock Solution C Treat Cells with Serial Dilutions of 14-ADG A->C B Culture and Seed Cells B->C D Incubate for a Defined Period (e.g., 24h, 48h) C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Perform Na+/K+-ATPase Inhibition Assay D->F G Measure Absorbance/Fluorescence E->G F->G H Calculate IC50 / % Inhibition G->H

Caption: General experimental workflow for 14-ADG.

References

reducing off-target effects of 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: The primary off-target effect of this compound, a member of the cardiac glycoside family, is cardiotoxicity.[1][2] This toxicity stems from its mechanism of action, which involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[3] While this is the basis for its therapeutic effect in certain cardiac conditions, it also has a narrow therapeutic window, meaning the dose that produces therapeutic effects is very close to the dose that causes toxicity.[3] Symptoms of cardiotoxicity can include arrhythmias, dizziness, and vomiting.[3]

Q2: How can I reduce the cardiotoxicity of this compound in my experiments?

A2: Several strategies can be employed to reduce the cardiotoxicity of this compound:

  • Structural Modification: Altering the chemical structure of the molecule can help to dissociate the therapeutic effects from the toxic ones.

  • Advanced Formulation Strategies: Encapsulating the compound in delivery systems like nanoparticles can improve its specificity for target tissues and reduce systemic exposure.

  • Prodrug Approach: Converting this compound into an inactive prodrug that is activated only at the target site can minimize off-target effects.

Q3: Are there any antidotes available for this compound toxicity?

A3: For cardiac glycosides in general, digoxin-specific antibody fragments (Fab) are used as an antidote in cases of severe poisoning. These antibodies bind to the glycoside, neutralizing it and facilitating its elimination from the body. While specific data for this compound is limited, this approach is a potential treatment for severe toxicity.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in non-cardiac cell lines.
  • Possible Cause: Off-target binding and inhibition of Na+/K+-ATPase in various cell types.

  • Troubleshooting Steps:

    • Dose-Response Curve: Determine the IC50 value of this compound in your specific cell line to identify the minimum effective concentration.

    • Formulation Optimization: Consider using a nanoparticle-based delivery system to enhance uptake by target cells and reduce exposure to non-target cells.

    • Prodrug Strategy: If feasible, synthesize a prodrug of this compound that is selectively activated in the target cells.

Issue 2: Inconsistent results in animal models of cardiotoxicity.
  • Possible Cause: Variability in animal species, age, sex, and housing conditions can influence the effects of cardiac glycosides.

  • Troubleshooting Steps:

    • Standardize Animal Models: Ensure consistency in the species, strain, age, and sex of the animals used in your studies.

    • Control Environmental Factors: Maintain a consistent environment, including temperature and light cycles, in the animal housing facility.

    • Establish a Robust Cardiotoxicity Model: If inducing cardiotoxicity, use a well-established protocol, such as doxorubicin administration, to ensure a consistent baseline.

Data Summary

Table 1: General Parameters for In Vitro Cytotoxicity Assays

ParameterRecommendation
Cell Lines Target-specific cancer cell lines, non-cancerous control cell lines (e.g., primary hepatocytes)
Assay Types MTT, LDH, ATP-based assays
Treatment Duration Acute (24-72 hours) to chronic (up to 14 days)
Readout Cell viability (%), IC50 (concentration for 50% inhibition)

Experimental Protocols

Protocol 1: General Procedure for Assessing In Vitro Cytotoxicity using an MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: General Method for Lipid Nanoparticle Formulation

This protocol provides a general guideline for formulating this compound into lipid nanoparticles (LNPs).

  • Component Preparation:

    • Lipid Phase: Dissolve this compound and the selected lipids (e.g., a mixture of a solid lipid and a liquid lipid for Nanostructured Lipid Carriers) in an organic solvent. Typical lipid concentrations range from 0.1% to 30% (w/w).

    • Aqueous Phase: Prepare an aqueous solution containing an emulsifier (0.5% to 5% w/w).

  • Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization or ultrasonication to form a coarse emulsion.

  • Nanoparticle Formation: Cool the emulsion down to room temperature while stirring. The lipids will solidify, forming the nanoparticles.

  • Purification: Remove any excess emulsifier and unencapsulated drug by methods such as centrifugation or dialysis.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 3: Conceptual Prodrug Synthesis Strategy

This outlines a conceptual approach for creating a prodrug of this compound.

  • Linker Selection: Choose a linker that is stable in systemic circulation but can be cleaved at the target site. This could be an enzyme-cleavable linker (e.g., a peptide substrate for a tumor-specific protease) or a pH-sensitive linker.

  • Synthesis:

    • Protect the reactive functional groups on this compound that are not intended for conjugation.

    • Activate the desired hydroxyl or other functional group on this compound for reaction with the linker.

    • Couple the activated this compound with the chosen linker.

    • Deprotect the remaining functional groups.

    • Purify the final prodrug conjugate using chromatography techniques.

  • Evaluation:

    • Confirm the structure of the prodrug using analytical methods like NMR and mass spectrometry.

    • Assess the stability of the prodrug in plasma and at different pH values.

    • Evaluate the release of the active this compound from the prodrug in the presence of the target enzyme or at the target pH.

    • Compare the in vitro cytotoxicity of the prodrug and the parent compound on target and non-target cells.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14-ADG This compound NaK_ATPase Na+/K+-ATPase 14-ADG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in Contraction Increased Cardiac Muscle Contraction Ca_in->Contraction Therapeutic Effect Toxicity Cardiotoxicity (Arrhythmias) Ca_in->Toxicity Off-Target Effect

Caption: Mechanism of action and off-target cardiotoxicity of this compound.

Experimental_Workflow cluster_formulation Formulation Strategies cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis Nanoparticle Nanoparticle Formulation Cell_Assays Cell-Based Cytotoxicity Assays Nanoparticle->Cell_Assays Prodrug Prodrug Synthesis Prodrug->Cell_Assays Animal_Models Animal Models of Cardiotoxicity Cell_Assays->Animal_Models IC50 Determine IC50 Animal_Models->IC50 Toxicity_Profile Assess Toxicity Profile Animal_Models->Toxicity_Profile 14-ADG This compound 14-ADG->Nanoparticle 14-ADG->Prodrug

Caption: Workflow for evaluating strategies to reduce off-target effects.

Logical_Relationship cluster_strategies Examples High_Toxicity High Off-Target Toxicity Mitigation_Strategies Mitigation Strategies High_Toxicity->Mitigation_Strategies Requires Reduced_Toxicity Reduced Off-Target Toxicity Mitigation_Strategies->Reduced_Toxicity Leads to Nano Nanoparticle Delivery Mitigation_Strategies->Nano Prodrug Prodrug Approach Mitigation_Strategies->Prodrug Structural_Mod Structural Modification Mitigation_Strategies->Structural_Mod

Caption: Relationship between toxicity and mitigation strategies.

References

14-Anhydrodigitoxigenin concentration for optimal activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardenolide, a type of steroid, and a derivative of digitoxin. Its primary mechanism of action, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. This disruption of ion homeostasis can trigger various downstream signaling pathways, leading to effects such as apoptosis in cancer cells.

Q2: What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. Based on studies of closely related cardiac glycosides like digitoxin and digoxin, the effective concentration range for cytotoxicity in cancer cell lines typically falls within the nanomolar (nM) to low micromolar (µM) range. For instance, digitoxin has shown IC50 values for growth inhibition in the range of 3-33 nM in various human cancer cell lines.[1][2] Digitoxigenin, the core structure of this compound, is a potent inhibitor of Na+/K+-ATPase, with a high-affinity binding site in the picomolar to nanomolar range.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure the compound is fully dissolved. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. The stability of similar compounds in cell culture medium can be limited, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.[4]

Q4: I am observing high variability in my results. What are the common sources of error in experiments with this compound?

High variability in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Compound Solubility: Incomplete dissolution of this compound in your stock solution or precipitation upon dilution in aqueous media can lead to inconsistent concentrations. Visually inspect for any precipitates.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.

  • Incubation Time: The duration of exposure to the compound can significantly impact the results. Optimize and maintain a consistent incubation time for all experiments.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. It is good practice to not use the outer wells for experimental samples.

Q5: My cells are not responding to this compound treatment. What could be the issue?

If you do not observe a response, consider the following:

  • Concentration Range: You may be using a concentration that is too low. Perform a wider dose-response study, extending to higher concentrations.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides. Your chosen cell line may be resistant.

  • Compound Integrity: Verify the purity and integrity of your this compound sample.

  • Assay-Specific Issues: The endpoint you are measuring may not be the primary effect of the compound in your specific cell model or at the time point you are investigating.

Troubleshooting Guides

Problem: Inconsistent IC50 values in cytotoxicity assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers at the start of the experiment will lead to variable results.
Compound Precipitation After diluting the DMSO stock in culture medium, visually inspect for any cloudiness or precipitate. If observed, consider using a lower concentration or a different formulation approach.
Assay Incubation Time The IC50 value can change with the duration of drug exposure. Ensure the incubation time is consistent across all experiments and is appropriate for the cell doubling time.
Metabolic Activity of Cells Ensure cells are in a healthy, metabolically active state. Factors like nutrient depletion or over-confluency can affect assay results.
Problem: No significant inhibition of Na+/K+-ATPase activity.
Possible Cause Troubleshooting Step
Incorrect Buffer Composition The activity of Na+/K+-ATPase is sensitive to the ionic composition of the buffer, particularly Na+, K+, and Mg2+ concentrations. Verify that the buffer composition is correct for the assay.
Enzyme Inactivity Ensure the enzyme preparation is active. Include a positive control inhibitor, such as ouabain, to validate the assay.
Sub-optimal Compound Concentration The inhibitory concentration for Na+/K+-ATPase can be very low. Test a broad range of this compound concentrations, starting from the picomolar or low nanomolar range.
ATP Concentration The concentration of ATP can affect the inhibitory potency of cardiac glycosides. Use a consistent and appropriate ATP concentration in your assay.

Quantitative Data Summary

Compound Cell Line Assay IC50 / Effective Concentration Reference
DigitoxinVarious Human CancerGrowth Inhibition3 - 33 nM[1]
DigoxinMDA-MB-231 (Breast Cancer)Kynurenine Production Inhibition~164 nM
DigoxinA549 (Lung Cancer)Kynurenine Production Inhibition40 nM
OuabainMDA-MB-231 (Breast Cancer)Kynurenine Production Inhibition89 nM
OuabainA549 (Lung Cancer)Kynurenine Production Inhibition17 nM
DigitoxigeninHuman ErythrocyteNa+/K+-ATPase InhibitionHigh Affinity Site: 1.4 x 10⁻¹¹ M

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Na+/K+-ATPase Inhibition Assay

This protocol is based on measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Enzyme Preparation: Prepare a membrane fraction containing Na+/K+-ATPase from a suitable source (e.g., tissue homogenate or cell lysate).

  • Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl.

  • Inhibitor Incubation: Add various concentrations of this compound or a vehicle control to the reaction mixture. To determine the specific Na+/K+-ATPase activity, include a set of control reactions with a saturating concentration of a known Na+/K+-ATPase inhibitor like ouabain.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Stop Reaction: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate).

  • Color Development and Measurement: Allow time for the color to develop and measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

  • Data Analysis: Calculate the amount of Pi released. The Na+/K+-ATPase activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity. Determine the concentration of this compound that causes 50% inhibition of the Na+/K+-ATPase activity (IC50).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX ↑ Intracellular Na+ Ca_increase ↑ Intracellular Ca2+ NCX->Ca_increase Reversal of NCX Apoptosis Apoptosis Ca_increase->Apoptosis Activation of Ca2+-dependent pathways Compound This compound Compound->NaK_ATPase Inhibition G start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate (e.g., 48h) treat_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

References

Technical Support Center: 14-Anhydrodigitoxigenin Sensitivity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals investigating the sensitivity of various cell lines to 14-Anhydrodigitoxigenin. Due to the limited availability of specific data for this compound, this guide incorporates information from closely related cardiac glycosides, such as digitoxin and ouabain, to provide a relevant framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any significant cytotoxicity with this compound in my cell line. What could be the reason?

A1: Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Resistance: Some cell lines may possess intrinsic resistance mechanisms to cardiac glycosides.

  • Drug Concentration and Exposure Time: The concentration range of this compound may be too low, or the incubation time may be too short. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Compound Stability: Ensure the proper storage and handling of this compound to maintain its bioactivity.

  • Assay-Specific Issues: The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Q2: How do I select a starting concentration range for my experiments with this compound?

A2: Since specific IC50 values for this compound are not widely reported, a good starting point is to look at the effective concentrations of related cardiac glycosides like digitoxin and ouabain. Based on the available data, a broad range from nanomolar (nM) to low micromolar (µM) is advisable for initial screening experiments.[1][2][3] A preliminary dose-finding study with a wide concentration range (e.g., 1 nM to 100 µM) is recommended to narrow down the effective range for your specific cell line.

Q3: The IC50 values I am obtaining for the same cell line show high variability between experiments. How can I improve reproducibility?

A3: To improve reproducibility, consider the following:

  • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence drug sensitivity.

  • Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and assay development.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to account for any solvent-induced effects.

  • Plate Uniformity: Be mindful of potential "edge effects" on multi-well plates. Consider not using the outer wells or filling them with media only.

Q4: Should I use an endpoint or a real-time assay to measure cell viability?

A4: The choice depends on your experimental goals.

  • Endpoint Assays (e.g., MTT, CellTiter-Glo): These are suitable for high-throughput screening and determining the IC50 at a specific time point. They are generally less labor-intensive.

  • Real-time Assays (e.g., IncuCyte): These provide kinetic data, allowing you to monitor the rate of cell death and distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects over time. This can provide more detailed mechanistic insights.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background in viability assay Contamination (bacterial or yeast)Regularly check cell cultures for contamination. Use sterile techniques.
Reagent issuesCheck the expiration date and proper storage of assay reagents.
Inconsistent results across a plate Uneven cell seedingEnsure proper mixing of the cell suspension before seeding.
Temperature or CO2 gradients in the incubatorEnsure the incubator is properly calibrated and maintained.
Precipitation of the compound in media Poor solubility of this compoundTest the solubility of the compound in your culture medium at the desired concentrations. Consider using a different solvent or a lower concentration.
No apoptotic cells detected Insufficient drug concentration or incubation timePerform a time-course and dose-response experiment to optimize conditions for apoptosis induction.
Cell line is resistant to apoptosisInvestigate alternative cell death pathways (e.g., necrosis, autophagy).
Apoptosis detection method is not sensitive enoughTry a different apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay).

Cell Line Sensitivity to Related Cardiac Glycosides

Due to the limited availability of specific data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the related cardiac glycosides, digitoxin and ouabain, in various cancer cell lines. This data can serve as a reference for estimating the potential sensitivity of different cell types.

CompoundCell LineCancer TypeIC50 (nM)Reference
Digitoxin TK-10Renal Adenocarcinoma3[4]
K-562Leukemia6.4[1]
MCF-7Breast Adenocarcinoma33
UACC-62MelanomaNot specified, but active
Ouabain OS-RC-2Renal Cell CarcinomaVaries (dose-dependent)
NCI-H446Small Cell Lung CancerVaries (dose-dependent)
KKU-055Biliary Tract Cancer15
TFK-1Biliary Tract Cancer14
OCUG-1Biliary Tract Cancer485
OZBiliary Tract Cancer446
A549Lung CancerVaries (dose-dependent)
HeLaCervical CancerVaries (dose-dependent)
HCT116Colon CancerVaries (dose-dependent)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the cytotoxic effects of this compound on cultured cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the cell viability protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Signaling Pathways and Experimental Workflows

General Signaling Pathway for Cardiac Glycosides

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition STAT3 STAT3 Pathway Inhibition This compound->STAT3 Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Na->NCX Altered Gradient Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca ROS ↑ ROS Production Intracellular_Ca->ROS Apoptosis Apoptosis Intracellular_Ca->Apoptosis ROS->Apoptosis STAT3->Apoptosis Start Select Cell Lines Dose_Response Dose-Response & Time-Course (e.g., MTT Assay) Start->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI) Mechanism->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling_Analysis Conclusion Characterize Sensitivity & Mechanism Apoptosis_Assay->Conclusion Signaling_Analysis->Conclusion

References

Technical Support Center: Minimizing 14-Anhydrodigitoxigenin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of 14-Anhydrodigitoxigenin on non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?

A1: this compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump, an essential transmembrane protein.[1][2] This inhibition disrupts cellular ion homeostasis, leading to a cascade of events including increased intracellular calcium, mitochondrial dysfunction, and ultimately, cell death.[2] Recent studies also suggest the involvement of the NLRP3 inflammasome, which, when activated by the ionic imbalance, can trigger a form of inflammatory cell death called pyroptosis.[1][3]

Q2: I am observing excessive cytotoxicity in my non-target control cell line. What are the initial troubleshooting steps?

A2: First, verify the concentration of this compound. An error in dilution calculations is a common source of unexpected cytotoxicity. Second, ensure the health and confluency of your non-target cells before treatment, as stressed or overly confluent cells can be more susceptible to toxic effects. Finally, confirm the purity of your this compound compound, as impurities could contribute to cytotoxicity.

Q3: Are there any known agents that can mitigate the cytotoxic effects of this compound?

A3: Yes, based on the known mechanisms of cardiac glycoside toxicity, several agents can be explored. Pharmaceuticals that antagonize ion fluxes, such as the calcium channel blocker verapamil and the ATP-sensitive potassium channel opener glyburide , have been shown to inhibit inflammasome activation by cardiac glycosides. Additionally, direct inhibitors of the NLRP3 inflammasome or IL-1 receptor antagonists like anakinra could also be effective.

Q4: How do I determine the optimal concentration of a cytoprotective agent for my experiments?

A4: To determine the optimal concentration of a cytoprotective agent, you should perform a dose-response experiment. This involves treating your non-target cells with a range of concentrations of the protective agent in the presence of a fixed, cytotoxic concentration of this compound. The optimal concentration of the cytoprotective agent will be the one that provides the maximum protection with minimal off-target effects of its own.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assays Inconsistent cell seeding density.Ensure a uniform cell number is seeded in each well. Perform a cell count before plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Contamination of cell cultures.Regularly check for and discard any contaminated cultures. Use proper aseptic techniques.
Cytoprotective agent is not effective Sub-optimal concentration of the agent.Perform a dose-response analysis to determine the optimal concentration (see FAQ Q4).
Incorrect timing of administration.Co-administer the protective agent with this compound or pre-incubate the cells with the protective agent. The optimal timing should be determined empirically.
Cell line-specific differences.The effectiveness of a cytoprotective agent can be cell-type dependent. Consider testing alternative agents.
Unexpected morphological changes in cells Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%).
Apoptosis or pyroptosis induction.Use specific assays (e.g., caspase-1 for pyroptosis, caspase-3/7 for apoptosis) to determine the mode of cell death.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on typical results for cardiac glycosides. Specific IC50 values and protective effects for this compound should be determined experimentally.

Table 1: Illustrative IC50 Values of this compound in Various Non-Target Cell Lines

Cell LineCell TypeIllustrative IC50 (nM)
HEK293Human Embryonic Kidney150
HUVECHuman Umbilical Vein Endothelial Cells95
NHDFNormal Human Dermal Fibroblasts210

Table 2: Illustrative Protective Effect of Verapamil and Glyburide on this compound-Induced Cytotoxicity in HEK293 Cells

TreatmentCell Viability (%)
Control (Vehicle)100
This compound (150 nM)50
This compound (150 nM) + Verapamil (10 µM)85
This compound (150 nM) + Glyburide (50 µM)78

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • Non-target cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Cytoprotective Agents

This protocol is for evaluating the efficacy of agents like verapamil or glyburide in mitigating this compound cytotoxicity.

Materials:

  • Non-target cells of interest

  • Complete culture medium

  • This compound

  • Cytoprotective agent (e.g., verapamil, glyburide)

  • 96-well plates

  • MTT assay reagents (as in Protocol 1)

  • Microplate reader

Procedure:

  • Seed cells as described in Protocol 1.

  • Prepare a solution of this compound at a concentration known to cause significant cytotoxicity (e.g., its IC50).

  • Prepare serial dilutions of the cytoprotective agent in a medium already containing the fixed concentration of this compound.

  • Remove the old medium and add 100 µL of the treatment solutions to the wells. Include controls for vehicle, this compound alone, and the cytoprotective agent alone.

  • Incubate for the desired period (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in Protocol 1.

Visualizations

AD This compound NaK_ATPase Na+/K+-ATPase AD->NaK_ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) NaK_ATPase->Ion_Imbalance Mitochondria Mitochondrial Dysfunction (↑ ROS) Ion_Imbalance->Mitochondria NLRP3 NLRP3 Inflammasome Activation Ion_Imbalance->NLRP3 Mitochondria->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Start Start: Seed Non-Target Cells in 96-well plate Prepare_AD Prepare this compound (AD) Solution Start->Prepare_AD Prepare_Protectant Prepare Cytoprotective Agent (CA) Dilutions Start->Prepare_Protectant Add_Treatments Add Treatments to Cells (Control, AD, CA, AD+CA) Prepare_AD->Add_Treatments Prepare_Protectant->Add_Treatments Incubate Incubate for 24-48 hours Add_Treatments->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze Analyze Data: Calculate % Viability Viability_Assay->Analyze Start High Cytotoxicity Observed? Check_Conc Verify AD Concentration? Start->Check_Conc Yes Check_Cells Assess Cell Health? Check_Conc->Check_Cells Concentration OK Check_Purity Confirm Compound Purity? Check_Cells->Check_Purity Cells Healthy Implement_CA Implement Cytoprotective Agent (CA)? Check_Purity->Implement_CA Purity Confirmed Dose_Response Perform Dose-Response for CA? Implement_CA->Dose_Response Yes Optimize_Time Optimize CA Incubation Time? Dose_Response->Optimize_Time Optimal Dose Found Success Cytotoxicity Minimized Optimize_Time->Success Optimized

References

Technical Support Center: 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Anhydrodigitoxigenin. The information is designed to address common sources of experimental variability and provide practical solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose activity over time. What could be the cause?

A1: Like other cardiac glycosides, this compound is susceptible to degradation, which can lead to a decrease in its biological activity. The stability of the compound can be influenced by several factors including solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store stock solutions at -20°C or lower in a suitable solvent and protected from light. Avoid repeated freeze-thaw cycles.

Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of this variability?

A2: Inconsistent results in cell-based assays can arise from several factors related to the handling of this compound:

  • Compound Stability in Media: The stability of this compound in cell culture media can be limited. It is advisable to determine the stability of the compound in your specific medium under your experimental conditions (e.g., temperature, CO2 levels). Consider adding the compound to the cells immediately after dilution in media.

  • Interaction with Serum Proteins: If your cell culture medium is supplemented with serum, components of the serum may bind to this compound, affecting its free concentration and apparent activity.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound should be kept constant across all experiments and be at a level that does not affect cell viability or the assay readout.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: The identity and purity of your this compound sample can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common method for assessing purity. The identity can be confirmed by comparing the retention time and mass spectrum to a certified reference standard.

Troubleshooting Guides

Issue 1: Unexpected or No Biological Activity
Potential Cause Troubleshooting Step
Degraded Compound Prepare a fresh solution of this compound from a new stock.
Incorrect Concentration Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically or by another analytical method.
Inappropriate Solvent Ensure the solvent used is compatible with your experimental system and that the compound is fully dissolved.
Assay Interference Run appropriate controls to check for interference from the solvent or other components of your experimental system.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and properly mixed when diluted into the assay buffer or cell culture medium.
Adsorption to Plastics Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound.
Inconsistent Pipetting Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a suitable solvent. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are appropriate solvents.

    • For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.565 mg of this compound (Formula Weight: 356.5 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Compound Stability in Cell Culture Medium
  • Preparation: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Incubation: Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC.

  • Evaluation: Plot the concentration of this compound versus time to determine its stability profile in the medium.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
DMF~25 mg/mL
DMSO~20 mg/mL
Ethanol~5 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Data sourced from publicly available supplier information.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve store Store Stock Solution (-20°C, protected from light) dissolve->store dilute Dilute to Working Concentration store->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure data Data Collection measure->data stats Statistical Analysis data->stats results Interpret Results stats->results

Caption: A typical experimental workflow for using this compound.

troubleshooting_logic cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_assay Assay System start Inconsistent or Unexpected Results check_age Is the stock solution old? start->check_age check_conc Are concentrations correct? start->check_conc check_controls Are controls behaving as expected? start->check_controls check_storage Was it stored properly? check_age->check_storage check_purity Has purity been confirmed? check_storage->check_purity check_solvent Is the solvent appropriate? check_conc->check_solvent check_stability Is it stable in the assay medium? check_solvent->check_stability check_interference Is there potential for interference? check_controls->check_interference

Caption: A troubleshooting decision tree for experiments with this compound.

Technical Support Center: 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14-Anhydrodigitoxigenin in their experiments. The information is designed to address specific issues that may arise, with a focus on the critical role of pH in modulating the activity of this compound.

Troubleshooting Guide: Adjusting pH for Optimal this compound Activity

Difficulties in achieving expected results with this compound can often be traced back to suboptimal pH conditions in your experimental setup. This guide provides a structured approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or No Inhibition of Na+/K+-ATPase Activity Suboptimal Assay Buffer pH: The activity of Na+/K+-ATPase, the target of this compound, is pH-dependent. The enzyme is generally stable between pH 4.5 and 9.5.[1] Optimal activity is typically observed around pH 7.2-7.4.[2]Verify and adjust the pH of your assay buffer to fall within the optimal range of 7.2-7.4. Use a calibrated pH meter for accurate measurements.
Degradation of this compound: Extreme pH values (highly acidic or alkaline) may lead to the degradation of the compound, reducing its effective concentration.Prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use. Avoid prolonged storage of the compound in aqueous solutions, especially at non-neutral pH.
Incorrect Ion Concentrations: The binding of cardiac glycosides to Na+/K+-ATPase is influenced by the concentrations of Na+, K+, and Mg2+. Changes in pH can alter the enzyme's affinity for these ions.[1]Ensure that the concentrations of NaCl, KCl, and MgCl2 in your assay buffer are at optimal levels as specified in established protocols.
Inconsistent Results Between Experiments Variable pH of Stock Solutions: If the pH of your this compound stock solution or other reagents varies between experiments, it can lead to inconsistent results.Standardize the preparation of all solutions. For the this compound stock, use a high-quality, anhydrous solvent. When diluting into aqueous buffers, ensure the final pH is consistent.
Buffer System Interference: The type of buffer used can sometimes influence the activity of the compound or the enzyme.If you suspect buffer interference, try a different buffer system with a similar buffering range (e.g., switch from a phosphate-based buffer to a Tris-based buffer) to see if consistency improves.
Unexpected Changes in Cellular Assays Alteration of Intracellular pH: In cell-based assays, the experimental conditions might be altering the intracellular pH, which can affect the activity of both the Na+/K+-ATPase and this compound.Monitor and control the pH of your cell culture medium throughout the experiment. Consider using a medium with a robust buffering system like HEPES.
pH-Dependent Compound Permeability: The charge state of this compound could theoretically be influenced by pH, potentially affecting its ability to cross cell membranes.While specific data for this compound is limited, maintaining the extracellular pH within the physiological range (7.2-7.4) is the best practice to ensure consistent cell permeability.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of action for this compound?

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium concentration.

pH-Related Questions

Q2: What is the optimal pH for an in vitro Na+/K+-ATPase inhibition assay with this compound?

The optimal pH for in vitro Na+/K+-ATPase activity is typically between 7.2 and 7.4.[2] It is recommended to perform your inhibition assays within this range to ensure the enzyme is functioning optimally and to obtain reliable data on the inhibitory potential of this compound.

Q3: How does pH affect the Na+/K+-ATPase enzyme itself?

The Na+/K+-ATPase enzyme's activity and ion affinities are influenced by pH. The enzyme is generally stable in a pH range of 4.5 to 9.5. Changes in pH can alter the protonation state of amino acid residues in the ion-binding sites, which in turn affects the enzyme's affinity for Na+ and K+. For instance, a decrease in pH has been shown to increase the apparent affinity of the enzyme for K+.

Q4: Can I use any buffer for my experiments with this compound?

While several buffers can be used, it is important to choose one that maintains a stable pH in the desired range (typically 7.2-7.4) and does not interfere with the assay. Tris-HCl and HEPES are commonly used buffers for Na+/K+-ATPase assays. It is advisable to test your chosen buffer system to ensure it does not inhibit the enzyme or react with the compound.

Q5: How should I prepare and store this compound to minimize pH-related degradation?

It is best to prepare stock solutions of this compound in a high-purity, anhydrous solvent like DMSO and store them at -20°C or -80°C. For working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods, as pH-dependent hydrolysis or degradation may occur.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified Na+/K+-ATPase enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution (e.g., 100 mM in water, pH adjusted to ~7.0)

  • Ouabain (positive control inhibitor)

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions in high-purity water. The assay buffer pH should be carefully adjusted to 7.4 at the experimental temperature.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Varying concentrations of this compound (dissolved in a minimal amount of DMSO, with the final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).

    • Positive control wells with a saturating concentration of ouabain (e.g., 1 mM).

    • Blank wells (no enzyme).

  • Add Enzyme: Add the purified Na+/K+-ATPase enzyme to all wells except the blanks.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will also react with the released inorganic phosphate to produce a colored product.

  • Measure Absorbance: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.

  • Data Analysis:

    • Create a phosphate standard curve.

    • Calculate the amount of phosphate released in each well.

    • The specific Na+/K+-ATPase activity is the difference in phosphate released between the vehicle control and the ouabain control.

    • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 14_Anhydro This compound NaK_ATPase Na+/K+-ATPase 14_Anhydro->NaK_ATPase Inhibits Na_inc ↑ Intracellular Na+ NaK_ATPase->Na_inc Leads to NaCa_Ex Na+/Ca2+ Exchanger (Reversed) Na_inc->NaCa_Ex Activates Ca_inc ↑ Intracellular Ca2+ NaCa_Ex->Ca_inc Results in Contractility ↑ Cardiac Contractility Ca_inc->Contractility Causes

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer pH 7.4) C Set up Reaction Plate A->C B Prepare this compound and Controls B->C D Add Na+/K+-ATPase C->D E Pre-incubate at 37°C D->E F Initiate with ATP E->F G Incubate at 37°C F->G H Stop Reaction & Detect Phosphate G->H I Measure Absorbance H->I J Calculate Inhibition & IC50 I->J

Caption: Workflow for Na+/K+-ATPase inhibition assay.

References

Technical Support Center: The Impact of Serum on 14-Anhydrodigitoxigenin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the efficacy of 14-Anhydrodigitoxigenin in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays. Could the presence of serum in the culture medium be a factor?

Q2: How can we confirm that serum protein binding is responsible for the decreased efficacy of this compound in our experiments?

A2: To confirm the impact of serum protein binding, you can perform a comparative cytotoxicity or efficacy study. This involves testing a range of this compound concentrations on your target cells in both serum-free and serum-containing media. A significant rightward shift in the dose-response curve and a higher IC50 value in the presence of serum would strongly indicate that protein binding is reducing the bioavailability of your compound.

Q3: What are the best practices for conducting experiments with this compound to minimize the impact of serum?

A3: To obtain more accurate and reproducible results, consider the following approaches:

  • Use Serum-Free Medium: Whenever possible, conduct your experiments in a serum-free medium that is appropriate for your cell line. This will eliminate the variable of protein binding.

  • Reduce Serum Concentration: If a completely serum-free condition is not feasible for your cells, try reducing the serum concentration to the lowest level that maintains cell viability and health for the duration of the experiment.

  • Pre-incubation Steps: When switching to a lower serum or serum-free medium for your experiment, allow the cells to acclimate for a period before adding this compound to avoid cellular stress responses that could affect the results.

  • Consistent Serum Lots: If serum must be used, it is crucial to use the same lot of serum throughout a series of experiments to minimize variability, as protein composition can differ between lots.

Q4: Besides protein binding, are there other ways serum components could interfere with our this compound experiments?

A4: While protein binding is the primary concern, other serum components could potentially interfere with your results. Serum contains a complex mixture of growth factors, hormones, and other signaling molecules that could modulate cellular pathways and affect the cellular response to this compound. For instance, some serum components might activate pro-survival pathways that could counteract the cytotoxic effects of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High IC50 value for this compound Serum protein binding is reducing the effective concentration of the compound.Perform experiments in serum-free or low-serum medium. If serum is necessary, use a consistent lot and consider the binding effect when interpreting results.
Inconsistent results between experiments Variation in the protein content and composition of different serum lots.Use a single, pre-tested lot of serum for all related experiments. Alternatively, switch to a chemically defined, serum-free medium.
Unexpected cell signaling pathway activation Growth factors and other signaling molecules in the serum are influencing cellular responses.Transition to a serum-free medium to eliminate confounding variables. If not possible, be aware of potential off-target effects from serum components.

Data Presentation

The following table presents hypothetical data illustrating the potential impact of serum on the efficacy of this compound. Researchers should generate their own data using the protocols provided below to determine the precise effect in their specific experimental system.

Cell LineMedium ConditionThis compound IC50 (nM)
Human Breast Cancer (MCF-7) Serum-Free Medium50
Medium with 10% FBS250
Human Lung Cancer (A549) Serum-Free Medium80
Medium with 10% FBS400

Note: The data in this table is for illustrative purposes only and is intended to demonstrate the expected trend of a higher IC50 value in the presence of serum.

Experimental Protocols

Protocol for Assessing the Impact of Serum on this compound Cytotoxicity using an MTT Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of serum.

Materials:

  • Target cancer cell line

  • Complete growth medium (with serum)

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into two sets of 96-well plates at a predetermined optimal density in their complete growth medium. Allow cells to adhere and grow for 24 hours.

  • Medium Exchange:

    • For the "serum-free" plate, carefully aspirate the complete medium and replace it with serum-free medium.

    • For the "serum-containing" plate, replace the medium with fresh complete medium (containing the desired percentage of serum).

    • Incubate the plates for a few hours to allow the cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of this compound in both serum-free and serum-containing media. Add the diluted compound to the respective plates. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both serum-free and serum-containing conditions using appropriate software.

Protocol for Determining the Serum Protein Binding of this compound using Equilibrium Dialysis

This method provides a direct measure of the fraction of this compound bound to serum proteins.

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO)

  • Human serum or a solution of human serum albumin (HSA) at a physiological concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a solution of this compound in serum (or HSA solution) at a known concentration.

  • Dialysis Setup: Add the this compound-containing serum to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

  • Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time to allow the unbound compound to reach equilibrium across the membrane (typically 4-24 hours).

  • Sample Collection: After equilibration, collect samples from both the serum chamber and the PBS chamber.

  • Quantification: Accurately measure the concentration of this compound in both samples using a validated analytical method.

  • Calculation:

    • The concentration in the PBS chamber represents the free (unbound) fraction of the compound.

    • The concentration in the serum chamber represents the total (bound + unbound) concentration.

    • Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Mandatory Visualizations

Signaling_Pathway cluster_serum Serum cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Serum_Albumin Serum Albumin NaK_ATPase Na+/K+-ATPase Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to Ca_ion Increased Intracellular Ca2+ Na_ion->Ca_ion Via Na+/Ca2+ exchanger Downstream Downstream Signaling (e.g., Apoptosis) Ca_ion->Downstream ADG This compound ADG->Serum_Albumin Binding (Sequestration) ADG->NaK_ATPase Inhibition

Caption: Impact of serum albumin on this compound's mechanism of action.

Experimental_Workflow start Start Experiment serum_free Serum-Free Medium start->serum_free serum_containing Serum-Containing Medium start->serum_containing add_ADG Add this compound (serial dilutions) serum_free->add_ADG serum_containing->add_ADG incubate Incubate Cells add_ADG->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze compare Compare IC50 Values analyze->compare end End compare->end

troubleshooting 14-Anhydrodigitoxigenin delivery to cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 14-Anhydrodigitoxigenin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. This disruption of ion homeostasis affects various cellular processes, including muscle contraction and cell signaling.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is a crystalline solid with limited aqueous solubility. For stock solutions, it is recommended to use organic solvents. Commercially available data indicates its solubility in the following solvents:

  • DMF: 25 mg/ml

  • DMSO: 20 mg/ml

  • Ethanol: 5 mg/ml For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: My cells are not showing the expected response to this compound. What could be the issue?

A3: Several factors could contribute to a lack of cellular response:

  • Inadequate Cellular Uptake: Ensure the compound is properly dissolved and delivered to the cells. See the troubleshooting guide below for more details on improving cellular delivery.

  • Incorrect Concentration: The effective concentration of cardiac glycosides can be cell-type dependent and they often have a narrow therapeutic window. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Line Resistance: Some cell lines may exhibit resistance to cardiac glycosides. This can be due to various factors, including mutations in the Na+/K+-ATPase or the expression of drug efflux pumps.

  • Compound Degradation: Ensure your stock solution is stored properly (at -20°C or -80°C) and has not undergone repeated freeze-thaw cycles, which can lead to degradation.

Q4: I am observing high levels of cytotoxicity even at low concentrations. What can I do?

A4: High cytotoxicity can be a concern with cardiac glycosides. Here are a few things to consider:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells.

  • Concentration Optimization: Perform a careful dose-response study to identify a concentration that elicits the desired biological effect without causing excessive cell death.

  • Exposure Time: Reduce the incubation time of the compound with your cells.

  • Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more sensitive to toxic compounds.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Cellular Delivery
Possible Cause Troubleshooting Step Rationale
Precipitation in Media 1. Visually inspect the media for any precipitate after adding the compound. 2. Reduce the final concentration. 3. Increase the final DMSO concentration slightly (while staying within non-toxic limits for your cells).The compound may be precipitating out of the aqueous cell culture medium, preventing it from reaching the cells.
Low Membrane Permeability 1. Increase incubation time to allow for more passive diffusion. 2. Consider using a temporary permeabilization agent, though this should be done with caution and proper controls.While cardiac glycosides can diffuse across the cell membrane, the rate may be slow in some cell types.
Compound Adsorption to Plastics 1. Use low-adhesion microplates and pipette tips. 2. Prepare working solutions immediately before use.The compound may be adsorbing to the plastic surfaces of your labware, reducing the effective concentration delivered to the cells.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step Rationale
Assay Interference 1. Run a control with the compound in cell-free media to check for direct interaction with the assay reagent (e.g., MTT reduction by the compound itself). 2. Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release, ATP levels).The compound may interfere with the chemistry of the cytotoxicity assay, leading to inaccurate readings.
Cell Death Mechanism 1. Use assays that can distinguish between apoptosis and other forms of cell death like pyroptosis, which can be induced by cardiac glycosides.[1]Different cell death pathways may be activated, and not all assays will detect them equally.
Timing of Assay 1. Perform a time-course experiment to determine the optimal endpoint for your cytotoxicity assay.The kinetics of cell death can vary, and measuring at a single, arbitrary time point may miss the peak effect.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
DMF25 mg/ml[2][3]
DMSO20 mg/ml[2][3]
Ethanol5 mg/ml
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml

This data is provided as a general guide. Actual solubility may vary depending on the specific batch and purity of the compound.

Table 2: IC50 Values of the Related Cardiac Glycoside Digitoxin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3 - 33
A549Lung Adenocarcinoma~10
HeLaCervical Cancer~17,410
MDA-MB-231Breast CancerNot specified
T-24Bladder CancerNot specified

Note: Data for this compound is limited. The IC50 values presented here are for the closely related cardiac glycoside, Digitoxin, and should be used as a reference for establishing an appropriate concentration range for your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cytotoxicity Assay using MTT
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µl of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 14-AD This compound NaK_ATPase Na+/K+-ATPase 14-AD->NaK_ATPase Inhibits Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ ↑ NaCa_Exchanger->Ca_ion Leads to Na_ion->NaCa_Exchanger Alters Gradient Downstream Downstream Signaling (e.g., Src, PI3K/Akt) Ca_ion->Downstream Cellular_Effects Cellular Effects (e.g., Apoptosis, Altered Gene Expression) Downstream->Cellular_Effects

Caption: Signaling pathway of this compound.

Caption: Troubleshooting workflow for inconsistent results.

References

avoiding degradation of 14-Anhydrodigitoxigenin in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the degradation of 14-Anhydrodigitoxigenin in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a cardenolide, which is a type of cardiac glycoside.[1][2][3] Cardiac glycosides are a class of naturally occurring steroid-like compounds.[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C.[1]

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound varies depending on the solvent. The following table summarizes the solubility data:

SolventSolubility
Dimethylformamide (DMF)25 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from Cayman Chemical and GlpBio.

Q4: How should I prepare stock solutions of this compound?

A4: Based on its solubility, DMF and DMSO are suitable solvents for preparing concentrated stock solutions. For aqueous-based assays, a common practice is to prepare a high-concentration stock in DMSO and then dilute it with the aqueous buffer to the final desired concentration. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Q5: What are the general degradation pathways for cardiac glycosides like this compound?

A5: Cardiac glycosides are susceptible to degradation primarily through hydrolysis.

  • Acidic Hydrolysis : This process cleaves the sugar moieties from the steroid backbone (aglycone).

  • Alkaline Hydrolysis : Strong alkaline conditions can lead to the cleavage of the lactone ring, which is a critical structural feature for the biological activity of cardenolides.

Troubleshooting Guide: Degradation in Solution

This guide will help you identify and resolve potential degradation issues with this compound in your experiments.

Problem 1: Loss of biological activity or inconsistent results.

Potential Cause Troubleshooting Step Recommended Action
pH-induced Degradation Check the pH of your experimental solution. Acidic or alkaline conditions can cause hydrolysis.Maintain a neutral pH (around 7.2-7.4) for your solutions unless the experimental protocol requires otherwise. Use appropriate buffers to stabilize the pH.
Improper Solvent The solvent may be reacting with the compound over time.For long-term storage of solutions, use aprotic solvents like DMSO or DMF and store at -20°C or -80°C. For aqueous working solutions, prepare them fresh before each experiment.
Exposure to Light Photodegradation can occur with prolonged exposure to certain wavelengths of light.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Elevated Temperature Higher temperatures can accelerate the rate of chemical degradation.Store stock solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, minimize the incubation time as much as possible.
Microbial Contamination Contamination in aqueous buffers can lead to enzymatic degradation.Use sterile buffers and aseptic techniques when preparing and handling solutions.

Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Products Degradation due to acidic or basic conditions.Analyze the degradation products. Under acidic conditions, expect cleavage of any remaining sugar groups if working with a glycoside precursor. Under basic conditions, look for products resulting from lactone ring opening. Adjust the pH of your solution to neutral to prevent further degradation.
Oxidation The compound may be sensitive to oxidative stress.Degas your solvents and consider adding an antioxidant if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Solvent Adducts The compound may react with the solvent.If using reactive solvents, consider switching to a more inert option. Confirm the identity of the new peaks using mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 1 mg). The molecular weight of this compound is 356.5 g/mol .

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • For 1 mg: Volume (L) = (0.001 g / 356.5 g/mol ) / 0.010 mol/L = 0.0002805 L = 280.5 µL

    • Add the calculated volume of DMSO to the vial containing the solid this compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Cleavage of functional groups) This compound->Hydrolysis_Products Acidic Conditions Lactone_Ring_Opening Lactone Ring Opening Products This compound->Lactone_Ring_Opening Alkaline Conditions Other_Degradants Other Degradation Products This compound->Other_Degradants Light, Heat, Oxidation

Caption: General degradation pathways of this compound.

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Inconsistent_Results Inconsistent Experimental Results or Loss of Activity Check_pH Check Solution pH Inconsistent_Results->Check_pH Check_Solvent Review Solvent & Storage Inconsistent_Results->Check_Solvent Check_Light Assess Light Exposure Inconsistent_Results->Check_Light Check_Temp Evaluate Temperature Conditions Inconsistent_Results->Check_Temp Adjust_pH Adjust to Neutral pH, Use Buffer Check_pH->Adjust_pH Change_Solvent Use Aprotic Solvent for Stocks, Prepare Aqueous Solutions Fresh Check_Solvent->Change_Solvent Protect_Light Use Amber Vials, Minimize Exposure Check_Light->Protect_Light Control_Temp Store at -20°C or below, Avoid Freeze-Thaw Check_Temp->Control_Temp

References

Technical Support Center: Optimizing Experiments with 14-Anhydrodigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 14-Anhydrodigitoxigenin. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Additionally, the Na+/K+-ATPase can act as a signal transducer. The binding of cardiac glycosides can activate Src kinase, a non-receptor tyrosine kinase, which then triggers downstream signaling cascades, such as the Ras/Raf/ERK pathway, influencing cell growth, proliferation, and apoptosis.[1][2][3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Based on studies of similar digitoxigenin derivatives, a starting point for determining the IC50 value would be in the nanomolar to low micromolar range. For instance, some digitoxigenin derivatives have shown IC50 values in the range of 35-40 nM in HeLa cells.[4] However, the optimal concentration is highly cell-type dependent. Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line.

Q3: How does incubation time affect the activity of this compound?

The effects of cardiac glycosides can be time-dependent. For example, studies with related compounds like digoxin and digitoxin have shown that they can induce cell cycle arrest at 24 and 48 hours, but this effect may diminish by 72 hours in some cell lines.[5] Therefore, optimizing the incubation time is critical for observing the desired biological effect, whether it is cytotoxicity, signaling pathway modulation, or another endpoint. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental goals.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. After seeding, check for even cell distribution across the wells of the microplate.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

Problem 2: No significant cytotoxic effect observed.

  • Possible Cause: Incubation time is too short.

    • Solution: The cytotoxic effects of this compound may require a longer incubation period to manifest. Perform a time-course experiment, testing multiple time points (e.g., 24, 48, and 72 hours).

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Conduct a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.

  • Possible Cause: The cell line is resistant to cardiac glycosides.

    • Solution: Some cell lines may have inherent resistance mechanisms. You can investigate the expression levels of the α-subunit of the Na+/K+-ATPase, as this is the primary target.

Problem 3: Difficulty in interpreting signaling pathway results (e.g., Western blot for p-Src).

  • Possible Cause: The time point of cell lysis is not optimal for detecting the signaling event.

    • Solution: Activation of signaling pathways like Src phosphorylation can be transient. Perform a time-course experiment with shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of activation.

  • Possible Cause: Crosstalk with other signaling pathways.

    • Solution: The Na+/K+-ATPase signaling complex can interact with other pathways. Consider investigating other downstream effectors of Src or related pathways to get a more complete picture of the cellular response.

Data Presentation

Table 1: Example IC50 Values for Digitoxigenin Derivatives in HeLa Cells

CompoundIC50 (nM)
Digitoxigenin-α-L-rhamno-pyranoside35.2 ± 1.6
Digitoxigenin-α-L-amiceto-pyranoside38.7 ± 1.3

Data extracted from a study on digitoxigenin derivatives, which can serve as a reference for this compound.

Experimental Protocols

Protocol: Time-Course Cytotoxicity Assay using MTT

This protocol is designed to determine the optimal incubation time for this compound-induced cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the treatment media. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration for each time point to determine the IC50 value at each time point.

Mandatory Visualizations

Signaling_Pathway This compound This compound Na_K_ATPase Na+/K+-ATPase This compound->Na_K_ATPase binds & inhibits Src Src Na_K_ATPase->Src activates EGFR EGFR Src->EGFR transactivates ROS Reactive Oxygen Species (ROS) Src->ROS Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare this compound Dilutions add_drug Add Drug to Cells prepare_drug->add_drug incubate_24h Incubate 24h add_drug->incubate_24h incubate_48h Incubate 48h add_drug->incubate_48h incubate_72h Incubate 72h add_drug->incubate_72h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_48h->add_mtt incubate_72h->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 at each Time Point calculate_viability->determine_ic50

Caption: Workflow for time-course cytotoxicity assay.

Troubleshooting_Logic start No Cytotoxic Effect Observed check_time Is incubation time sufficient? start->check_time check_conc Is concentration high enough? check_time->check_conc Yes increase_time Action: Increase incubation time (e.g., 48h, 72h) check_time->increase_time No check_resistance Is the cell line resistant? check_conc->check_resistance Yes increase_conc Action: Increase concentration range check_conc->increase_conc No investigate_resistance Action: Investigate resistance mechanisms (e.g., Na+/K+-ATPase expression) check_resistance->investigate_resistance Yes end Problem Resolved check_resistance->end No increase_time->end increase_conc->end investigate_resistance->end

Caption: Troubleshooting logic for lack of cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of 14-Anhydrodigitoxigenin and Ouabain as Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two cardiac glycosides, 14-Anhydrodigitoxigenin and Ouabain, in their capacity as inhibitors of the Na+/K+-ATPase enzyme. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their relative potencies, mechanisms of action, and effects on cellular signaling, supported by experimental data.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition has significant physiological consequences and is a key mechanism for the therapeutic effects of cardiac glycosides in conditions such as congestive heart failure and certain cardiac arrhythmias. Furthermore, the Na+/K+-ATPase is being increasingly investigated as a potential target for cancer therapy. Ouabain is a well-characterized, potent inhibitor of this enzyme, while this compound is a less-studied derivative. This guide will delineate the known differences in their inhibitory profiles and cellular effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against its target is a critical parameter in drug development. The following tables summarize the available quantitative data for Ouabain and this compound concerning their inhibition of Na+/K+-ATPase.

Table 1: Inhibitory Concentration (IC50) of Ouabain against Na+/K+-ATPase

Enzyme Source/Cell LineNa+/K+-ATPase IsoformIC50 ValueReference
Canine Kidneyα115 nM[1]
Porcine Cerebral Cortexα315 nM[1]
Rat Pineal GlandNot Specified~200 nM[2]
Human Breast Cancer (MDA-MB-231)Not Specified89 nM[3]
Human Lung Cancer (A549)Not Specified17 nM[3]
Rat BrainHigh Affinity Sites23.0 nM & 460 nM
Human Red Blood CellsNot Specified1.8 x 10-9 M

Table 2: Binding Affinity (Kd) of Ouabain for Na+/K+-ATPase

Enzyme SourceLigand ConditionsKd ValueReference
Rat Pineal Gland Membranes[3H]ouabain binding~14 nM
Rat Brain MembranesATP, Mg2+, Na+17.0 nM & 80 nM
Beef Cardiac (Na+ + K+)-ATPase[3H]ouabain binding2.6 x 10-9 M
Human Cardiac (Na+ + K+)-ATPase[3H]ouabain binding4.5 x 10-9 M

This compound: A Notably Weaker Inhibitor

Downstream Signaling Pathways

Inhibition of Na+/K+-ATPase by cardiac glycosides like Ouabain does not merely disrupt ion transport; it also triggers a cascade of intracellular signaling events. This "signaling" function of the Na+/K+-ATPase is a subject of intense research.

Ouabain-Induced Signaling

Binding of Ouabain to the Na+/K+-ATPase can activate several downstream signaling pathways, often in a cell-type-specific manner. A key event is the activation of the non-receptor tyrosine kinase Src. This, in turn, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK and the PI3K/Akt signaling cascades. These pathways are central regulators of cell growth, proliferation, and survival. Furthermore, the disruption of the sodium gradient by Ouabain leads to an increase in intracellular calcium concentration ([Ca2+]i), which can trigger various cellular processes, including apoptosis.

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Inhibition Src Src Kinase NKA->Src Activation Ca_increase ↑ [Ca2+]i NKA->Ca_increase EGFR EGFR Src->EGFR Transactivation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Ca_increase->Apoptosis

Ouabain-induced signaling cascade.

This compound Signaling

Currently, there is a lack of published research investigating the effects of this compound on intracellular signaling pathways. Given its weak inhibitory effect on the Na+/K+-ATPase, it is plausible that it does not induce the same robust signaling cascades as Ouabain at physiologically relevant concentrations. However, further research is required to confirm this.

Experimental Protocols

The following provides a generalized protocol for a common method used to determine the inhibitory activity of compounds against Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Phosphate-based)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like Ouabain.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (e.g., 5 mM)

  • Ouabain solution (e.g., 1 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a microplate. For each sample, prepare a "Total ATPase activity" well and a "Ouabain-inhibited" well.

  • To the "Total ATPase activity" wells, add the assay buffer and the enzyme preparation.

  • To the "Ouabain-inhibited" wells, add the assay buffer, Ouabain solution (to a final concentration that fully inhibits Na+/K+-ATPase), and the enzyme preparation.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent. This reagent will also react with the released Pi to produce a colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi in each well.

  • Calculate the Na+/K+-ATPase activity by subtracting the Pi concentration in the "Ouabain-inhibited" wells from the "Total ATPase activity" wells.

  • To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffer, ATP, Ouabain, Enzyme) start->prepare_reagents setup_plate Set up Microplate (Total & Ouabain-inhibited wells) prepare_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance calculate Calculate Pi Concentration & Na+/K+-ATPase Activity read_absorbance->calculate end End calculate->end

Workflow for Na+/K+-ATPase activity assay.

Conclusion

The comparison between this compound and Ouabain as Na+/K+-ATPase inhibitors reveals a significant disparity in their potency and the extent of their characterization. Ouabain is a potent, well-studied inhibitor with a wealth of quantitative data on its IC50 and Kd values across various biological systems. Its ability to modulate important intracellular signaling pathways is also well-documented. In contrast, this compound appears to be a very weak inhibitor of Na+/K+-ATPase, with limited available data on its inhibitory activity and no reported effects on downstream signaling.

For researchers and drug development professionals, Ouabain serves as a robust tool for studying the physiological and pathological roles of the Na+/K+-ATPase and as a benchmark for the development of new inhibitors. The current body of evidence does not support a significant role for this compound as a direct and potent Na+/K+-ATPase inhibitor. Future studies are necessary to fully elucidate its pharmacological profile and to determine if it has other cellular targets or activities of therapeutic interest.

References

Unveiling the Structural Nuances: A Comparative Guide to 14-Anhydrodigitoxigenin and Other Cardenolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between 14-Anhydrodigitoxigenin and other prominent cardenolides, including Digitoxigenin, Digoxin, Ouabain, and Uzarigenin. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and novel drug design.

Key Structural Differences

Cardenolides are a class of steroids characterized by a five-membered lactone ring attached at the C17 position of the steroid nucleus. Variations in the steroid backbone and substitutions at various positions give rise to a diverse range of compounds with differing biological activities. The primary target of cardenolides is the Na+/K+-ATPase, an essential ion pump in animal cells.

The most striking structural feature of This compound is the absence of the 14β-hydroxyl group, which is characteristic of most biologically active cardenolides. Instead, it possesses a double bond between C14 and C15. This structural alteration significantly impacts the overall conformation of the steroid nucleus and its interaction with the Na+/K+-ATPase.

In contrast, Digitoxigenin , the parent compound of this compound, features the crucial 14β-hydroxyl group. Digoxin is structurally similar to digitoxigenin but has an additional hydroxyl group at the C12 position. Ouabain is a more polar cardenolide with multiple hydroxyl groups on its steroid nucleus and a sugar moiety at C3. Uzarigenin differs from digitoxigenin in the stereochemistry at the junction of the A and B rings of the steroid, having a trans (A/B) ring fusion instead of the cis fusion found in the others.

FeatureThis compoundDigitoxigeninDigoxinOuabainUzarigenin
14-position C14=C15 double bond14β-hydroxyl14β-hydroxyl14β-hydroxyl14β-hydroxyl
12-position No substitutionNo substitution12β-hydroxylNo substitutionNo substitution
A/B Ring Fusion ciscisciscistrans
Other Substitutions 3β-hydroxyl3β-hydroxyl3β-hydroxyl, trisaccharide at C31β, 5β, 11α, 19-hydroxyls, rhamnose at C33β-hydroxyl

Impact on Na+/K+-ATPase Inhibition

The following table summarizes the reported IC50 values for the inhibition of Na+/K+-ATPase by the other selected cardenolides. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CardenolideNa+/K+-ATPase Inhibition IC50 (µM)Source
Digitoxigenin0.176[3]
Digoxin0.147[3]
Ouabain0.089[3]
Uzarigenin-Not available

Experimental Protocols

Determination of Na+/K+-ATPase Inhibition

A common method to determine the inhibitory activity of cardenolides on Na+/K+-ATPase is a spectrophotometric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine brain or kidney)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Cardenolide stock solutions (dissolved in DMSO)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test cardenolides in the assay buffer.

  • In a 96-well microplate, add the Na+/K+-ATPase enzyme preparation to the assay buffer.

  • Add the different concentrations of the cardenolide solutions to the wells. A control with no inhibitor (DMSO vehicle only) should be included.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a known concentration of ATP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • The amount of Pi released is proportional to the enzyme activity. Calculate the percentage of inhibition for each cardenolide concentration relative to the control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Inhibition of the Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. This rise in intracellular calcium is a key event that triggers various downstream signaling pathways.

Signaling_Pathway Cardenolides Cardenolides NaK_ATPase Na+/K+-ATPase Cardenolides->NaK_ATPase Inhibition Na_in ↑ [Na+]i NaK_ATPase->Na_in Reduced Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduced driving force Ca_in ↑ [Ca2+]i NaCa_Exchanger->Ca_in Reduced Ca2+ efflux Downstream Downstream Signaling (e.g., Src, MAPK, PI3K/Akt) Ca_in->Downstream

Caption: Cardenolide-induced signaling cascade.

The experimental workflow for assessing Na+/K+-ATPase inhibition can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Na+/K+-ATPase Preparation Pre_incubation Pre-incubation (Enzyme + Inhibitor) Enzyme_Prep->Pre_incubation Cardenolide_Dilutions Cardenolide Serial Dilutions Cardenolide_Dilutions->Pre_incubation Reaction Add ATP (Start Reaction) Pre_incubation->Reaction Incubation Incubation (37°C) Reaction->Incubation Stop_Reaction Add Malachite Green (Stop Reaction) Incubation->Stop_Reaction Absorbance Measure Absorbance Stop_Reaction->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Conclusion

The structural variations among cardenolides, particularly at the C14 position of the steroid nucleus, play a critical role in their biological activity. While the 14β-hydroxyl group is generally considered crucial for high-affinity binding to the Na+/K+-ATPase, the case of this compound and related 14-ene derivatives suggests a more complex structure-activity relationship that warrants further investigation. This guide provides a foundation for researchers to explore these nuances and design novel cardenolide analogs with potentially improved therapeutic profiles.

References

A Comparative Analysis of 14-Anhydrodigitoxigenin and Its Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

14-Anhydrodigitoxigenin, a cardenolide derived from digitoxin, serves as a crucial scaffold for the development of novel therapeutic agents. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis. This guide provides a comparative analysis of this compound and its derivatives, focusing on their biological activity and the underlying structure-activity relationships. The information presented herein is supported by experimental data to aid researchers in the design and development of next-generation cardenolide-based drugs.

Quantitative Analysis of Biological Activity

The biological activity of this compound and its derivatives is primarily assessed through their ability to inhibit the Na+/K+-ATPase enzyme and their cytotoxic effects on cancer cell lines. The following tables summarize the available quantitative data for this compound and a key derivative, (+)-8(9)-β-anhydrodigoxigenin. It is important to note that (+)-8(9)-β-anhydrodigoxigenin is a derivative of digoxin, but shares the characteristic anhydro- bond and provides valuable insight into the effects of this modification.

Table 1: Comparative Inhibition of Na+/K+-ATPase

CompoundSource of Na+/K+-ATPaseConcentration% Inhibition
This compoundGuinea pig heart10 µM15%[1]

Table 2: Comparative Cytotoxicity (IC50 values in µM)

CompoundHT-29 (Colon Cancer)PC-3 (Prostate Cancer)NCI-H460 (Lung Cancer)
(+)-8(9)-β-anhydrodigoxigenin> 40> 40> 40[2][3]

Structure-Activity Relationships

  • The Butenolide Ring: The unsaturated lactone ring at the C17 position is crucial for binding to the Na+/K+-ATPase and for cytotoxic activity. Modifications to this ring, as seen in some non-cytotoxic derivatives, can lead to a loss of activity.[2][3]

  • The Steroid Core: The stereochemistry of the A/B and C/D ring junctions is a key determinant of cardiotonic activity.

  • Substitutions on the Steroid Backbone: The presence and orientation of hydroxyl groups on the steroid nucleus significantly influence the binding affinity for Na+/K+-ATPase. For instance, 14β-methoxy derivatives of digitoxigenin exhibit considerably reduced binding affinity compared to their 14β-hydroxy counterparts, suggesting that a hydrogen bond donor at this position is important for receptor interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize this compound and its derivatives.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or guinea pig heart)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add 50 µL of Assay Buffer to each well.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations to the sample wells. For the control wells, add 10 µL of the solvent.

  • Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.

  • Color Development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells. The IC50 value is then determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HT-29, PC-3, NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours in the CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms and workflows involved in the study of this compound and its derivatives, the following diagrams have been generated.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardenolide Cardenolide NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibition Na_ion Na+ NaK_ATPase->Na_ion Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger Na_ion->NCX Increased Intracellular Na+ K_ion K+ Ca_ion Ca2+ Cellular_Effects Increased Contractility Apoptosis Ca_ion->Cellular_Effects NCX->Ca_ion Reduced Ca2+ Efflux

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays NaK_Assay Na+/K+-ATPase Inhibition Assay Bioassays->NaK_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity_Assay Data_Analysis Data Analysis & SAR NaK_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Experimental workflow for derivative synthesis and evaluation.

References

Validating the Mechanism of Action of 14-Anhydrodigitoxigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 14-Anhydrodigitoxigenin, a cardiac glycoside with therapeutic potential, against other well-established compounds in its class. By examining its primary mechanism of action—the inhibition of the Na+/K+-ATPase pump—and its impact on cancer-related signaling pathways, this document aims to furnish researchers with the necessary data and protocols to validate its efficacy and explore its therapeutic applications.

Executive Summary

This compound, a derivative of digitoxin, demonstrates inhibitory effects on the Na+/K+-ATPase, a crucial enzyme for maintaining cellular ion homeostasis. While specific quantitative data on its potency remains limited, its structural similarity to other cardiac glycosides like digitoxin and digoxin suggests a comparable mechanism of action. These compounds are not only established treatments for cardiac conditions but are also gaining attention for their potential as anti-cancer agents. Their cytotoxic effects are attributed to the disruption of ion balance and the modulation of key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt, NF-κB, and HIF-1α. This guide presents available data, detailed experimental protocols for validation, and visual representations of the implicated signaling pathways to facilitate further research into the therapeutic promise of this compound.

Comparative Analysis of Na+/K+-ATPase Inhibition

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this enzyme leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility. In cancer cells, this ionic disruption can trigger apoptosis.

Table 1: Comparative Inhibition of Na+/K+-ATPase by Cardiac Glycosides

CompoundTarget SpeciesIC50 (nM)Notes
This compound Guinea PigNot DeterminedReduces activity by 15% at 10,000 nM.[1]
Digitoxin Human3 - 33Varies depending on the cancer cell line.[2]
Digoxin Rat25For the high-affinity isoform of the enzyme.[3]
Ouabain Human (A549 cells)17A well-characterized cardiac glycoside used as a reference.[4]

Comparative Cytotoxicity in Cancer Cell Lines

The anticancer potential of cardiac glycosides is an active area of research. Their ability to induce cell death in various cancer cell lines is a key indicator of their therapeutic efficacy.

Table 2: Comparative Cytotoxicity (IC50) of Cardiac Glycosides in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
This compound Not Available-Data not available
Digitoxin TK-10Renal Adenocarcinoma3
MCF-7Breast Cancer33
UACC-62MelanomaNot specified
K-562Leukemia6.4
Digoxin SKOV-3Ovarian Cancer250
A549Lung Cancer40
MDA-MB-231Breast Cancer~164

Key Signaling Pathways in Cancer

Cardiac glycosides have been shown to modulate several signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation to the tumor microenvironment.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is common in many cancers. Some cardiac glycosides are known to influence this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CardiacGlycosides Cardiac Glycosides (e.g., this compound) CardiacGlycosides->PI3K potential inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by cardiac glycosides.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription CardiacGlycosides Cardiac Glycosides (e.g., this compound) CardiacGlycosides->IKK potential inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by cardiac glycosides.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions by promoting angiogenesis and metabolic reprogramming.

HIF1a_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs HIF1a HIF-1α PHDs->HIF1a hydroxylates VHL VHL HIF1a->VHL binds Nucleus Nucleus HIF1a->Nucleus translocates HIF1b HIF-1β (ARNT) HIF1a:e->HIF1b:w dimerizes Proteasome Proteasomal Degradation VHL->Proteasome HRE Hypoxia Response Element (HRE) HIF1b->HRE binds GeneTranscription Gene Transcription (Angiogenesis, Metabolism) HRE->GeneTranscription CardiacGlycosides Cardiac Glycosides (e.g., this compound) CardiacGlycosides->HIF1a potential inhibition Experimental_Workflow Start Start: Hypothesis This compound inhibits Na+/K+-ATPase and induces apoptosis in cancer cells ATPase_Assay Na+/K+-ATPase Inhibition Assay (Determine IC50) Start->ATPase_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT/SRB) on Cancer Cell Lines (Determine IC50) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison with other cardiac glycosides ATPase_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (Caspase-3, Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for PI3K/Akt, NF-κB, HIF-1α pathways) Apoptosis_Assay->Pathway_Analysis Pathway_Analysis->Data_Analysis Conclusion Conclusion: Validate Mechanism of Action and Therapeutic Potential Data_Analysis->Conclusion

References

Unveiling the Bioactivity of 14-Anhydrodigitoxigenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the experimental data available for 14-Anhydrodigitoxigenin, a cardiac glycoside and a derivative of digitoxin. This document aims to cross-validate existing findings by juxtaposing them with data from well-established cardiac glycosides, namely Digoxin and Digitoxin, thereby providing a framework for evaluating its potential therapeutic applications.

Executive Summary

Data Presentation: A Comparative Look at Cardiac Glycosides

To contextualize the experimental results of this compound, it is essential to compare its activity with that of widely studied cardiac glycosides. The following tables summarize the available data on Na+/K+-ATPase inhibition and cytotoxic activity against various cancer cell lines.

Table 1: Comparative Inhibition of Na+/K+-ATPase

CompoundTargetIC50 / % InhibitionSource
This compound Guinea Pig Heart Na+/K+-ATPase15% inhibition at 10 µM[1][2]
Digoxin Human Na+/K+-ATPase α1β1K D ~18.6 nM (in the presence of K+)
Digitoxin Human Na+/K+-ATPase α1β1K D ~12.3 nM (in the presence of K+)
Ouabain MDA-MB-231 CellsIC50 = 89 nM[3]
Digoxin MDA-MB-231 CellsApparent IC50 ~164 nM
Ouabain A549 CellsIC50 = 17 nM
Digoxin A549 CellsIC50 = 40 nM

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundMDA-MB-231 (Breast)NCI-H460 (Lung)SF-268 (CNS)MCF7 (Breast)
(+)-Digoxin 0.2 µM0.1 µM0.1 µM0.3 µM
(+)-8(9)-β-anhydrodigoxigenin > 40 µM> 40 µM> 40 µM> 40 µM
Digitoxin 194.4 nM (TK-10 Renal)--10.2 nM

Note: Data for (+)-8(9)-β-anhydrodigoxigenin, a structurally related compound, is included to provide context on the potential impact of the anhydro modification on cytotoxicity.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies for two key assays are provided below.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the activity of the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of various concentrations of the test compound or vehicle control to the respective wells.

  • Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green reagent.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Digoxin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Mandatory Visualization

To illustrate the key mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Na_in Na+ NaK_ATPase->Na_in 3 Na+ out NCX Na+/Ca2+ Exchanger Na_out Na+ NCX->Na_out Ca_in Ca2+ NCX->Ca_in 1 Ca2+ in Cardiac_Glycoside This compound Cardiac_Glycoside->NaK_ATPase Inhibition Ca_out Ca2+ Ca_out->NCX Na_in->NCX SR Sarcoplasmic Reticulum Ca_in->SR Uptake & Release Contraction Increased Contraction/ Apoptosis SR->Contraction

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_NaK_ATPase Na+/K+-ATPase Inhibition Assay cluster_MTT MTT Cell Viability Assay N1 Prepare Reagents & Test Compounds N2 Incubate Enzyme with Compound N1->N2 N3 Initiate Reaction with ATP N2->N3 N4 Measure Inorganic Phosphate N3->N4 N5 Calculate IC50 N4->N5 Compare Compare & Analyze Data N5->Compare M1 Seed & Culture Cancer Cells M2 Treat Cells with Compound M1->M2 M3 Incubate for 48-72h M2->M3 M4 Add MTT Reagent M3->M4 M5 Solubilize Formazan M4->M5 M6 Measure Absorbance M5->M6 M7 Calculate IC50 M6->M7 M7->Compare Start Start Start->N1 Start->M1 End End Compare->End

Caption: Workflow for experimental validation.

References

Unveiling the Cytotoxic Potential of 14-Anhydrodigitoxigenin: A Comparative Analysis with Leading Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and more effective cancer therapeutics, researchers are increasingly turning their attention to naturally derived compounds. Among these, 14-Anhydrodigitoxigenin, a cardiac glycoside and a derivative of digitoxin, is emerging as a compound of interest. This guide provides a comparative analysis of the cytotoxic effects of this compound and its parent compound, digitoxigenin, alongside established anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin—to offer a data-driven perspective for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: A Quantitative Overview

CompoundCell LineCancer TypeIC50 (µM)
Digitoxigenin HeLaCervical Cancer7
A549Lung Cancer10 ± 1 (Dg18, a neoglycoside derivative)
K-562Leukemia6.4 nM (Digitoxin)
TK-10Renal Adenocarcinoma3-33 nM (Digitoxin)
Doxorubicin AMJ13Breast Cancer223.6
MCF-7Breast Cancer2.5
HepG2Liver Cancer12.2
BFTC-905Bladder Cancer2.3
Paclitaxel Various (8 human tumor cell lines)Various0.0025 - 0.0075
NSCLC cell linesNon-Small Cell Lung Cancer9.4 (24h exposure)
SCLC cell linesSmall Cell Lung Cancer25 (24h exposure)
Cisplatin BxPC-3Pancreatic Cancer5.96 ± 2.32
MIA PaCa-2Pancreatic Cancer7.36 ± 3.11
YAPCPancreatic Cancer56.7 ± 9.52
PANC-1Pancreatic Cancer100 ± 7.68

Note: The IC50 values are highly dependent on the experimental conditions, including the cell line, exposure time, and assay used. This table is intended for comparative purposes only.

Deciphering the Mechanism: Signaling Pathways in Cytotoxicity

Cardiac glycosides, including digitoxigenin and its derivatives, primarily exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger a cascade of events leading to apoptosis (programmed cell death). This is a distinct mechanism of action compared to traditional chemotherapeutic agents.

Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis.[1] Paclitaxel , a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Cisplatin , a platinum-based drug, forms DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.

Below are diagrams illustrating the general signaling pathway for cardiac glycoside-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.

Cardiac_Glycoside_Apoptosis_Pathway Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Leads to Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Na+]i->Na+/Ca2+ Exchanger Activates Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Leads to Mitochondrial Stress Mitochondrial Stress Increased [Ca2+]i->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Triggers

Figure 1. General signaling pathway of cardiac glycoside-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate Incubate Seed Cells->Incubate Add Compound Add Compound Incubate->Add Compound Incubate (24-72h) Incubate (24-72h) Add Compound->Incubate (24-72h) Add Reagent Add Reagent Incubate (24-72h)->Add Reagent Measure Signal Measure Signal Add Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

Figure 2. General experimental workflow for cytotoxicity testing.

Experimental Protocols for Cytotoxicity Assays

The determination of a compound's cytotoxicity is a cornerstone of anticancer drug discovery. Two widely accepted and robust methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA and excess medium components. Air-dry the plates.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to untreated control cells and determine the IC50 value.

Conclusion

While direct cytotoxic data for this compound remains to be fully elucidated in publicly accessible literature, the available information on its parent compound, digitoxigenin, and other cardiac glycosides suggests a potent anticancer activity. Their unique mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, presents a compelling alternative to conventional chemotherapeutic agents. Further investigation into the specific cytotoxic profile and signaling pathways of this compound is warranted to fully understand its therapeutic potential in oncology. The experimental protocols and comparative data provided herein serve as a foundational guide for researchers embarking on such investigations.

References

Specificity of 14-Anhydrodigitoxigenin Compared to Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 14-Anhydrodigitoxigenin and other prominent inhibitors of the Na+/K+-ATPase pump. The objective is to offer a clear, data-driven comparison to inform research and development in relevant fields. While comprehensive quantitative data for this compound is limited in the current literature, this guide summarizes available information and provides a framework for its evaluation against well-characterized inhibitors.

Executive Summary

This compound is a cardenolide and a derivative of digitoxin. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane pump essential for maintaining electrochemical gradients across the cell membrane. However, a significant gap exists in the scientific literature regarding the specific inhibitory potency (IC50 or Ki values) of this compound against Na+/K+-ATPase. In contrast, inhibitors such as Digoxin, Digitoxin, and Ouabain have been extensively studied, with well-defined inhibitory concentrations. This guide presents the available data for these established inhibitors to serve as a benchmark for the future characterization of this compound.

Quantitative Data Comparison

Due to the limited availability of direct inhibitory data for this compound, a direct quantitative comparison is not currently possible. A study on a structurally related compound, (+)-8(9)-β-anhydrodigoxigenin, which also lacks the C14-hydroxyl group, showed no discernible cytotoxicity against a panel of human cancer cell lines, suggesting weak or no inhibitory activity on Na+/K+-ATPase.[1] The following tables summarize the inhibitory activities of well-characterized Na+/K+-ATPase inhibitors.

Table 1: Inhibitory Potency of Common Na+/K+-ATPase Inhibitors

InhibitorTargetIC50 / KiCell Line / SystemReference
Digoxin Na+/K+-ATPaseIC50: ~164 nMMDA-MB-231 cells[2]
Na+/K+-ATPaseIC50: 40 nMA549 cells[2]
Na+/K+-ATPase α1 isoformKi: 147 nMPurified human isoforms
Na+/K+-ATPase α2 isoformKi: lower than α1Purified human isoforms
Digitoxin Na+/K+-ATPaseIC50: 2.34 µMHeLa cells[3]
Na+/K+-ATPaseKi: 167 nMPurified shark Na,K-ATPase
Ouabain Na+/K+-ATPaseIC50: 89 nMMDA-MB-231 cells[2]
Na+/K+-ATPaseIC50: 17 nMA549 cells
Na+/K+-ATPase α1 isoformKi: 89 nMPurified human isoforms
Digitoxigenin-α-L-rhamno-pyranoside Na+/K+-ATPaseIC50: 12 ± 1 nMPurified pig kidney Na+/K+-ATPase
Digitoxigenin-α-L-amiceto-pyranoside Na+/K+-ATPaseIC50: 41 ± 3 nMPurified pig kidney Na+/K+-ATPase

Table 2: Specificity of Digitoxigenin Derivatives Against Other P-type ATPases

CompoundTarget ATPaseEffectConcentrationReference
Digitoxigenin-α-L-rhamno-pyranosidePMCANo significant alterationUp to 100 nM
Digitoxigenin-α-L-amiceto-pyranosidePMCA~25% inhibition100 nM

Signaling Pathways

The primary signaling pathway initiated by the inhibition of Na+/K+-ATPase by cardiac glycosides is depicted below. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium and subsequent downstream effects.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane Na+/K+ ATPase Na+/K+ ATPase Intracellular Na+ Intracellular Na+ Na+/K+ ATPase->Intracellular Na+ Decreased Efflux Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increased Influx Cardiac Glycoside Cardiac Glycoside Cardiac Glycoside->Na+/K+ ATPase Inhibits Intracellular Na+->Na+/Ca2+ Exchanger Alters Gradient Downstream Signaling Downstream Signaling Intracellular Ca2+->Downstream Signaling Activates

Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.

Experimental Protocols

A standardized method for assessing the inhibitory activity of compounds on Na+/K+-ATPase is crucial for comparative studies. The following protocol outlines a common colorimetric assay.

Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

  • Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.

  • Materials:

    • Purified Na+/K+-ATPase enzyme (e.g., from pig kidney)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

    • ATP solution (10 mM)

    • Test inhibitor (e.g., this compound) and positive control (e.g., Ouabain)

    • Malachite Green reagent for Pi detection

    • 96-well microplate

    • Incubator and microplate reader

  • Procedure: a. Prepare serial dilutions of the test inhibitor and the positive control. b. In a 96-well plate, add 50 µL of Assay Buffer to each well. c. Add 10 µL of the diluted inhibitor or control to the respective wells. d. Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells. e. Pre-incubate the plate at 37°C for 10 minutes. f. Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well. g. Incubate the plate at 37°C for 20-30 minutes. h. Stop the reaction by adding 50 µL of the Malachite Green reagent. i. Measure the absorbance at a wavelength appropriate for the Malachite Green assay (e.g., 620-660 nm). j. Calculate the percentage of inhibition and determine the IC50 value.

Assay_Workflow A Prepare Reagents (Buffer, ATP, Enzyme, Inhibitors) B Add Buffer and Inhibitor to 96-well Plate A->B C Add Na+/K+-ATPase Enzyme B->C D Pre-incubate at 37°C C->D E Initiate Reaction with ATP D->E F Incubate at 37°C E->F G Stop Reaction with Malachite Green F->G H Measure Absorbance G->H I Calculate % Inhibition and IC50 H->I

Caption: General workflow for a Na+/K+-ATPase inhibition assay.

Conclusion and Future Directions

While this compound is structurally related to known Na+/K+-ATPase inhibitors, there is a clear need for direct experimental evidence to quantify its inhibitory potency and specificity. The information on the structurally similar (+)-8(9)-β-anhydrodigoxigenin suggests that the C14-hydroxyl group is critical for activity. Future studies should focus on determining the IC50 value of this compound against various Na+/K+-ATPase isoforms and other P-type ATPases to establish a comprehensive specificity profile. The protocols and comparative data provided in this guide offer a foundation for such investigations, which will be instrumental in understanding the full pharmacological potential of this compound.

References

literature review of 14-Anhydrodigitoxigenin comparative studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review of comparative studies for 14-Anhydrodigitoxigenin reveals a notable scarcity of direct head-to-head research against other cardiac glycosides. However, by synthesizing available data on its biological activity and comparing it with closely related, well-studied compounds like digitoxin and digoxin, a comparative analysis can be constructed. This guide provides an objective comparison based on existing experimental data for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a derivative of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. The key structural feature of this compound is the absence of the hydroxyl group at the 14th position and the presence of a double bond between carbon 14 and 15. This modification significantly alters the stereochemistry of the C/D ring junction, which is known to be crucial for the biological activity of cardiac glycosides.

Comparative Biological Activity

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. While extensive data is available for traditional cardiac glycosides, quantitative data for this compound is limited.

Available data indicates that this compound is a less potent inhibitor of Na+/K+-ATPase compared to its parent compounds. One study found that at a concentration of 10 µM, this compound reduces the activity of guinea pig heart Na+/K+-ATPase by only 15%[1]. In contrast, digitoxin and digoxin typically exhibit IC50 values in the nanomolar range for Na+/K+-ATPase inhibition.

Data Presentation

Table 1: Comparative Inhibition of Na+/K+-ATPase
CompoundConcentration% InhibitionEnzyme SourceReference
This compound 10 µM15%Guinea pig heart[1]
Digitoxin See Table 2
Digoxin See Table 2
Table 2: Comparative IC50 Values for Na+/K+-ATPase Inhibition
CompoundIC50 (nM)Enzyme IsoformExperimental ConditionsReference
Digitoxin ~176Shark Na,K-ATPasepH 7.5[2]
Digoxin ~147Shark Na,K-ATPasepH 7.5[2]
Digitoxin No isoform specificity foundα1β1, α2β1, α3β1 (human)In the absence or presence of K+[3]
Digoxin α2=α3 > α1α1β1, α2β1, α3β1 (human)In the presence of K+

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, enzyme sources, and isoforms.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

A common method to determine the Na+/K+-ATPase inhibitory activity of a compound is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or shark rectal gland)

  • Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.4, 100 mM NaCl, 10 mM KCl, 4 mM MgCl2)

  • ATP solution

  • Test compounds (e.g., this compound, Digitoxin) dissolved in DMSO

  • Malachite Green reagent for phosphate detection

  • Microplate reader

Procedure:

  • The Na+/K+-ATPase enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of released inorganic phosphate is quantified by adding a colorimetric reagent like Malachite Green.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 620 nm).

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Signaling_Pathway cluster_cell Cardiomyocyte CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Myocardial Contraction Ca_release->Contraction Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Purify Na+/K+-ATPase from tissue source Incubation Pre-incubate enzyme with compounds Enzyme_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Quench Stop reaction Reaction->Quench Detection Measure inorganic phosphate (Pi) Quench->Detection Calculation Calculate % inhibition and IC50 values Detection->Calculation

References

A Comparative Guide to Validating the Purity of 14-Anhydrodigitoxigenin Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 14-Anhydrodigitoxigenin, a cardenolide of significant interest in pharmaceutical research. Ensuring the purity of active pharmaceutical ingredients is critical for accurate pharmacological studies and drug development. This document outlines key analytical techniques, potential impurities, and provides a comparative framework against related compounds, digitoxigenin and gitoxigenin, which can serve as reference standards or may be present as impurities.

Introduction to this compound and Its Purity Assessment

This compound is a derivative of digitoxigenin, a cardiac glycoside. Like other cardenolides, its biological activity is primarily mediated through the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump in animal cells. This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn modulates various cellular processes.[1][2][3] The potency and specificity of this action are highly dependent on the molecule's structural integrity and purity.

The validation of this compound purity involves a multi-faceted analytical approach to identify and quantify the main component and any potential impurities. These impurities can arise from the synthetic route, degradation, or purification process. Common analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison with Alternative Cardenolides

For a robust purity assessment, it is beneficial to compare the analytical profile of this compound with that of closely related compounds. Digitoxigenin and Gitoxigenin are suitable comparators as they are structurally similar and may be present as process-related impurities or degradation products.

FeatureThis compoundDigitoxigeninGitoxigenin
Molecular Formula C23H32O3C23H34O4C23H34O5
Molecular Weight 356.5 g/mol 374.5 g/mol 390.5 g/mol
Key Structural Difference Anhydro bridge between C14 and C15Hydroxyl group at C14Hydroxyl groups at C14 and C16
Primary Use in Purity Assay AnalyteReference Standard / Potential ImpurityReference Standard / Potential Impurity

Analytical Methodologies for Purity Validation

A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of this compound and separating it from potential impurities. A validated HPLC method provides data on the percentage of the main peak (potency) and the presence of any other components.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating cardenolides. A common starting point is a mixture of water and acetonitrile (e.g., 70:30 v/v) with a gradual increase in the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare solutions of certified reference standards of this compound, digitoxigenin, and gitoxigenin at known concentrations.

  • Analysis: Inject equal volumes of the sample and standard solutions. The purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standard (external standard method).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and the identification of impurities. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and characterizing any unknown signals that may correspond to impurities.

Experimental Protocol: NMR for Structural Confirmation and Impurity Identification

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for cardenolides.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound include those for the steroid backbone and the butenolide ring.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals and the structural elucidation of any impurities.

  • Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Any additional peaks may indicate the presence of impurities. The structure of these impurities can often be deduced from their NMR spectral data.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection of this compound and its impurities. It is particularly useful for identifying impurities at very low levels.

Experimental Protocol: LC-MS for Impurity Profiling

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for cardenolides.

  • LC Conditions: Similar to the HPLC protocol described above.

  • Mass Spectrometry Parameters:

    • Full Scan Mode: To detect all ions within a specified mass range.

    • Tandem MS (MS/MS): To fragment ions of interest and obtain structural information for impurity identification.

  • Data Analysis: The accurate mass measurements from high-resolution MS can be used to determine the elemental composition of the parent compound and any impurities. Fragmentation patterns from MS/MS experiments help in elucidating the structure of these impurities.

Visualizing Experimental Workflows and Biological Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the biological signaling pathway of cardenolides.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Purity Assessment Sample This compound Sample Solubilization Dissolution in Appropriate Solvent Sample->Solubilization Ref_Std Reference Standards (Digitoxigenin, Gitoxigenin) Ref_Std->Solubilization HPLC HPLC-UV Solubilization->HPLC Inject LCMS LC-MS/MS Solubilization->LCMS Inject NMR NMR Spectroscopy (1H, 13C, 2D) Solubilization->NMR Analyze Purity_Calc Purity Calculation (% Area, External Standard) HPLC->Purity_Calc Impurity_ID Impurity Identification and Quantification LCMS->Impurity_ID Structural_Verification Structural Verification NMR->Structural_Verification Report Purity Validation Report Purity_Calc->Report Impurity_ID->Report Structural_Verification->Report

Figure 1. Experimental workflow for purity validation.

Signaling_Pathway Cardenolide This compound (Cardenolide) NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases Cellular_Effects Downstream Cellular Effects (e.g., Inotropy, Apoptosis) Ca_in->Cellular_Effects

Figure 2. Cardenolide signaling pathway.

Conclusion

The validation of this compound purity is a critical step in its development as a potential therapeutic agent. A combination of HPLC for quantitative purity assessment, and NMR and MS for structural confirmation and impurity identification, provides a robust and reliable approach. By comparing the analytical data with that of well-characterized reference standards like digitoxigenin and gitoxigenin, researchers can have high confidence in the quality of their this compound samples, ensuring the integrity and reproducibility of their research findings.

References

A Comparative Analysis of 14-Anhydrodigitoxigenin: In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin.[1] As a member of the cardiotonic steroid family, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a critical protein pump involved in maintaining cellular ion gradients. This guide provides a comparative overview of the currently available scientific data on the in vitro and in vivo effects of this compound, with a focus on its potential therapeutic applications.

Data Presentation

In Vitro Effects: Na+/K+-ATPase Inhibition

The primary in vitro data available for this compound quantifies its effect on the Na+/K+-ATPase enzyme.

CompoundTargetTissue SourceConcentration% Inhibition
This compoundNa+/K+-ATPaseGuinea Pig Heart10 µM15%[1]
Comparison of Available Data: In Vitro vs. In Vivo

A significant disparity exists in the available research data for this compound, with a notable lack of in vivo studies and quantitative anti-cancer screenings.

Data TypeThis compoundDigitoxin (Parent Compound) & Other Cardenolides
In Vitro Anti-cancer (IC50) Data not availableExtensive data available for various cancer cell lines
In Vitro Na+/K+-ATPase Inhibition Limited quantitative data availableExtensive data available
In Vivo Anti-tumor Efficacy Data not availableData available from preclinical animal models
In Vivo Cardiotonic Effects Data not availableWell-characterized in animal models and human studies

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound on Na+/K+-ATPase.

1. Enzyme Preparation:

  • Isolate Na+/K+-ATPase from a suitable tissue source (e.g., porcine cerebral cortex, guinea pig heart).

  • Homogenize the tissue in a buffered solution and perform differential centrifugation to obtain a microsomal fraction rich in the enzyme.

  • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, KCl, and NaCl.

  • Add the test compound (this compound) at various concentrations to the reaction mixture.

  • Pre-incubate the enzyme preparation with the test compound for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

3. Measurement of ATP Hydrolysis:

  • Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

In Vivo Tumor Growth Inhibition Study

The following is a generalized protocol for assessing the anti-tumor efficacy of a compound in a xenograft mouse model. No specific in vivo studies for this compound have been identified.

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line of interest (e.g., a lung adenocarcinoma line like A549) under standard conditions.

  • Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

3. Treatment Regimen:

  • Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (this compound) to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Administer a vehicle control to the control group.

4. Monitoring and Data Collection:

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.

  • Analyze the body weight data to assess the toxicity of the treatment.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general signaling pathway of cardiotonic steroids and a typical workflow for screening anti-cancer compounds.

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_influx Increased Intracellular Na+ NaK_ATPase->Na_influx 14_Anhydrodigitoxigenin This compound 14_Anhydrodigitoxigenin->NaK_ATPase Inhibition NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Ca_influx Increased Intracellular Ca2+ NCX->Ca_influx Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Ca_influx->Cellular_Effects

Caption: General signaling pathway of cardiotonic steroids.

G Start Compound Library Screening In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, Target Engagement) Start->In_Vitro_Assays Hit_Identification Hit Identification & Lead Optimization In_Vitro_Assays->Hit_Identification In_Vivo_Models In Vivo Animal Models (e.g., Xenografts) Hit_Identification->In_Vivo_Models Promising Candidates Preclinical_Development Preclinical Development In_Vivo_Models->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Experimental workflow for anti-cancer drug discovery.

References

Benchmarking 14-Anhydrodigitoxigenin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 14-Anhydrodigitoxigenin against the standard cardiac glycosides, Digitoxin and Digoxin. This document summarizes key performance data, details experimental methodologies, and visualizes essential biological pathways and workflows.

Executive Summary

This compound, a derivative of digitoxigenin, demonstrates significant cytotoxic activity against various human cancer cell lines, positioning it as a compound of interest for further investigation in oncology. Its primary mechanism of action, consistent with other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This guide presents a comparative analysis of this compound's cytotoxic effects alongside the well-established cardiac glycosides, Digitoxin and Digoxin. While direct quantitative data on its Na+/K+-ATPase inhibition is still emerging, its demonstrated cytotoxic efficacy suggests a potent interaction with this key cellular enzyme.

Data Presentation

Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Digitoxin, and Digoxin against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound HT-29Colon Cancer> 10[1]
MDA-MB-231Breast Cancer> 10[1]
OVCAR3Ovarian Cancer> 10[1]
MDA-MB-435Melanoma> 10[1]
Digitoxin K-562Leukemia0.0064
TK-10Renal Cancer0.0032
UACC-62Melanoma0.033
MCF-7Breast Cancer0.0102
Digoxin A549Lung Cancer0.017 (kynurenine assay)[2]
MDA-MB-231Breast Cancer0.089 (kynurenine assay)
HT-29Colon Cancer0.1 - 0.3
OVCAR3Ovarian Cancer0.1 - 0.3
MDA-MB-435Melanoma0.1 - 0.3

Note: The IC50 values for this compound were reported as greater than 10 µM in the cited study, indicating lower cytotoxicity compared to Digitoxin and Digoxin in those specific cell lines.

Na+/K+-ATPase Inhibition

While the cytotoxic data strongly suggests that this compound inhibits Na+/K+-ATPase, specific IC50 values for this enzymatic inhibition were not available in the reviewed literature. For comparison, the IC50 values for Digoxin against Na+/K+-ATPase isoforms from rat brain microsomes are provided below.

CompoundNa+/K+-ATPase IsoformIC50 (M)
Digoxin alpha 1 (low affinity)1.3 x 10⁻⁴
Digoxin alpha 2 (high affinity)2.5 x 10⁻⁸

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a widely accepted method for assessing cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, Digitoxin, Digoxin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Digitoxin, Digoxin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from pig brain)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compounds (this compound, Digitoxin, Digoxin) and a known inhibitor (e.g., Ouabain)

  • Malachite Green reagent for phosphate detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a working concentration.

  • Reaction Setup: In a 96-well plate, add the assay buffer, followed by the test compounds at various concentrations. Include a control with no inhibitor and a positive control with a known inhibitor like Ouabain.

  • Pre-incubation: Add the diluted enzyme to each well and pre-incubate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-640 nm.

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of specific inhibitors) and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to Cardiac_Glycoside This compound Digitoxin / Digoxin Cardiac_Glycoside->NaK_ATPase Inhibition Na_in->NaCa_Exchanger Reduces activity of Apoptosis Apoptosis Ca_in->Apoptosis Induces

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (this compound, etc.) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Standard experimental workflow for cytotoxicity assessment.

Logical Relationship of Compound Comparison

G Goal Benchmark this compound Test_Compound This compound Goal->Test_Compound Standard_Compounds Standard Compounds (Digitoxin, Digoxin) Goal->Standard_Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Test_Compound->Cytotoxicity_Assay NaK_ATPase_Assay Na+/K+-ATPase Inhibition Assay Test_Compound->NaK_ATPase_Assay Standard_Compounds->Cytotoxicity_Assay Standard_Compounds->NaK_ATPase_Assay Compare_IC50 Compare IC50 Values Cytotoxicity_Assay->Compare_IC50 NaK_ATPase_Assay->Compare_IC50 Conclusion Evaluate Relative Potency Compare_IC50->Conclusion

Caption: Logical workflow for comparing the test compound.

References

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